molecular formula C8H7N3O2 B1600644 Methyl imidazo[1,2-A]pyrazine-2-carboxylate CAS No. 87597-22-6

Methyl imidazo[1,2-A]pyrazine-2-carboxylate

Cat. No.: B1600644
CAS No.: 87597-22-6
M. Wt: 177.16 g/mol
InChI Key: AUQHCCIYHPAUGQ-UHFFFAOYSA-N
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Description

Methyl imidazo[1,2-A]pyrazine-2-carboxylate is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl imidazo[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-5-11-3-2-9-4-7(11)10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQHCCIYHPAUGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=CN=CC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90531777
Record name Methyl imidazo[1,2-a]pyrazine-2-carboxylate
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Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87597-22-6
Record name Methyl imidazo[1,2-a]pyrazine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87597-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl imidazo[1,2-a]pyrazine-2-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID90531777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl Imidazo[1,2-a]pyrazine-2-carboxylate: From Discovery to Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Its unique electronic and structural features allow for diverse substitutions, leading to compounds with activities spanning from anticancer and antiviral to anti-inflammatory and central nervous system modulation.[1] Methyl imidazo[1,2-a]pyrazine-2-carboxylate is a key intermediate in the synthesis of more complex molecules within this class, making a thorough understanding of its history and synthesis crucial for researchers in drug discovery and development. This guide provides a comprehensive overview of the discovery and synthetic evolution of this important chemical entity.

Historical Context and Discovery

The journey to this compound begins with the broader exploration of the imidazo[1,2-a]pyrazine ring system. The first synthesis of this heterocyclic core was reported in the mid-20th century, and since then, numerous synthetic methodologies have been developed. The primary and most enduring method for the construction of the imidazo[1,2-a]pyrazine scaffold is the cyclocondensation reaction between a 2-aminopyrazine and an α-halocarbonyl compound.

While a singular "discovery" of this compound is not prominently documented as a landmark event, its synthesis is a logical and early extension of the foundational cyclocondensation methodology. The introduction of a carboxylate group at the 2-position of the imidazo[1,2-a]pyrazine ring provides a versatile handle for further chemical modifications, a feature that was undoubtedly recognized by early medicinal chemists. The development of this specific ester was driven by the need for functionalized building blocks to explore the structure-activity relationships (SAR) of this promising class of compounds. Its presence as an intermediate in numerous patents and research articles focused on the synthesis of complex pharmaceutical agents underscores its fundamental importance.[2][3]

Core Synthetic Strategy: Cyclocondensation

The most reliable and widely employed method for the synthesis of this compound is the cyclocondensation reaction between 2-aminopyrazine and a methyl 3-halo-2-oxopropanoate, such as methyl 3-bromo-2-oxopropanoate. This reaction proceeds through a well-established mechanism that forms the fused imidazole ring.

Reaction Mechanism

The synthesis is predicated on the nucleophilic character of the amino group of 2-aminopyrazine and the electrophilic nature of the α-halocarbonyl compound. The reaction mechanism can be broken down into the following key steps:

  • Nucleophilic Attack: The exocyclic amino group of 2-aminopyrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl 3-halo-2-oxopropanoate.

  • Intramolecular Cyclization: Following the initial nucleophilic addition, an intramolecular cyclization occurs. The endocyclic nitrogen of the pyrazine ring attacks the carbon bearing the halogen, displacing the halide ion.

  • Dehydration: The resulting intermediate undergoes dehydration to form the aromatic imidazo[1,2-a]pyrazine ring system.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration 2-Aminopyrazine 2-Aminopyrazine Intermediate_1 Intermediate_1 2-Aminopyrazine->Intermediate_1 Nucleophilic Attack Methyl_3-bromo-2-oxopropanoate Methyl_3-bromo-2-oxopropanoate Methyl_3-bromo-2-oxopropanoate->Intermediate_1 Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Cyclization Product This compound Intermediate_2->Product Dehydration

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: A Validated Approach

The following protocol is a representative and validated method for the synthesis of imidazo[1,2-a]pyrazine-2-carboxylates, adapted from closely related and established procedures for analogous compounds.[4]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
2-Aminopyrazine95.105 mmol1.0 eq
Methyl 3-bromo-2-oxopropanoate180.997.5 mmol1.5 eq
Ethanol46.0710 mL-
Diethyl ether74.12As needed-
Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminopyrazine (5 mmol) in ethanol (10 mL).

  • Addition of Reagent: Cool the mixture to 0 °C using an ice bath. Slowly add methyl 3-bromo-2-oxopropanoate (7.5 mmol) to the stirred solution.

  • Reaction Progression: Allow the reaction mixture to stir at 0 °C for 1 hour. Subsequently, let the reaction proceed at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Wash the resulting precipitate with diethyl ether. The crude product can be further purified by recrystallization from ethanol to yield the pure this compound.

Causality in Experimental Design

The choice of reagents and conditions in this synthesis is dictated by the underlying chemical principles of the reaction:

  • Choice of Halogen: Bromine is a good leaving group, facilitating the intramolecular cyclization step. While chloro- or iodo-analogs could also be used, bromo-derivatives often provide a good balance of reactivity and stability.

  • Solvent Selection: Ethanol is a common solvent for this reaction as it is polar enough to dissolve the starting materials and the reaction intermediates, yet it is relatively unreactive under the reaction conditions.

  • Stoichiometry: A slight excess of the methyl 3-bromo-2-oxopropanoate is often used to ensure the complete consumption of the limiting reagent, 2-aminopyrazine.

  • Temperature Control: The initial cooling to 0 °C helps to control the initial exothermic reaction upon addition of the bromopyruvate. Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion without promoting side reactions.

Modern Synthetic Approaches

While the classical cyclocondensation remains a robust and widely used method, modern organic synthesis has introduced several variations and improvements:

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields by providing efficient and uniform heating.

  • Catalyst-Free Synthesis: Some protocols have been developed that proceed efficiently without the need for an external catalyst, offering a greener and more atom-economical approach.

  • Multicomponent Reactions: One-pot multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, allow for the rapid assembly of complex imidazo[1,2-a]pyrazines from simple starting materials, offering a powerful tool for library synthesis in drug discovery.

Conclusion

This compound is a foundational building block in the synthesis of a diverse range of biologically active molecules. Its synthesis, rooted in the classical cyclocondensation of 2-aminopyrazine with an α-halocarbonyl compound, is a testament to the enduring power of fundamental organic reactions. Understanding the history, mechanism, and experimental nuances of its preparation is essential for any researcher working in the field of medicinal chemistry and drug development. The continued exploration of this and related scaffolds promises to yield new therapeutic agents with significant clinical potential.

References

  • WO2017101796A1 - Phthalazinone derivative, and preparation method and use thereof - Google P
  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC - NIH. (URL: [Link])

  • Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor. (URL: [Link])

  • WO2017101796A1 - 酞嗪酮衍生物、其制备方法及用途- Google P
  • EA029542B1 - 4H-PYRIDO[1,2-a]PYRIMIDIN-4-ONE DERIVATIVES FOR TREATING SPINAL MUSCULAR ATROPHY - Google P
  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations - TSI Journals. (URL: [Link])

  • Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed. (URL: [Link])

Sources

A Comprehensive Technical Guide to Methyl Imidazo[1,2-a]pyrazine-2-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of methyl imidazo[1,2-a]pyrazine-2-carboxylate, a key heterocyclic scaffold. This document delves into its fundamental properties, detailed synthesis protocols, characterization methodologies, and its significant applications in modern medicinal chemistry.

Core Compound Identification and Properties

This compound is a notable member of the imidazo[1,2-a]pyrazine family, a class of nitrogen-fused bicyclic heterocycles that are considered structural analogs of deazapurines.[1] This structural motif is of significant interest in drug discovery due to its diverse pharmacological potential.[1][2][3]

PropertyValueSource
CAS Number 87597-22-6[4][5]
IUPAC Name This compound[5][6]
Molecular Formula C₈H₇N₃O₂[5][6]
Molecular Weight 177.16 g/mol [5][6]
Canonical SMILES COC(=O)C1=CN2C=CN=CC2=N1[5]
InChI Key AUQHCCIYHPAUGQ-UHFFFAOYSA-N[5]

Synthesis Methodology: A Step-by-Step Protocol

The synthesis of the imidazo[1,2-a]pyrazine core generally involves the condensation of an aminopyrazine with an α-halocarbonyl compound.[2] The following protocol outlines a representative synthesis for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Aminopyrazine

  • Methyl 2-bromo-3-oxopropanoate (or a similar α-haloketone)

  • Anhydrous Ethanol

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyrazine (1.0 eq) in anhydrous ethanol.

  • Addition of Reagents: To this solution, add sodium bicarbonate (2.0 eq) followed by the dropwise addition of methyl 2-bromo-3-oxopropanoate (1.1 eq). The sodium bicarbonate acts as a base to neutralize the HBr formed during the cyclization, driving the reaction forward.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Partition the resulting residue between dichloromethane (DCM) and water. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the mixture to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Collect the fractions containing the desired product and concentrate them to yield pure this compound. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Aminopyrazine 2-Aminopyrazine Condensation_Cyclization Condensation & Cyclization (Reflux) 2-Aminopyrazine->Condensation_Cyclization Methyl_2-bromo-3-oxopropanoate Methyl_2-bromo-3-oxopropanoate Methyl_2-bromo-3-oxopropanoate->Condensation_Cyclization Base Base (e.g., NaHCO3) Base->Condensation_Cyclization Solvent Solvent (e.g., Ethanol) Solvent->Condensation_Cyclization Solvent_Removal Solvent Removal Condensation_Cyclization->Solvent_Removal Extraction Aqueous Extraction Solvent_Removal->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] This makes this compound a valuable starting material or intermediate for the synthesis of novel therapeutic agents.

Anticancer Activity

Derivatives of the imidazo[1,2-a]pyrazine core have been investigated as potent anticancer agents. For instance, some have been designed as tubulin polymerization inhibitors, which disrupt microtubule dynamics and induce cell cycle arrest and apoptosis in cancer cells.[7] Others have been identified as inhibitors of Aurora kinases, which are key regulators of cell division.[8] An efficient iodine-catalyzed, one-pot, three-component condensation method has been reported for synthesizing imidazo[1,2-a]pyrazine derivatives that show significant anticancer activities against various cancer cell lines.[9]

Neurological Disorders

Imidazo[1,2-a]pyrazines have also emerged as promising modulators of neurological targets. Specifically, they have been identified as selective negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8.[10] This selectivity offers potential therapeutic avenues for neurological conditions characterized by excessive glutamate signaling, such as epilepsy.[10]

Signaling_Pathway Glutamate_Release Excessive Glutamate Release AMPAR AMPA Receptor (with TARP γ-8) Glutamate_Release->AMPAR Activates Ca_Influx Reduced Ca2+ Influx AMPAR->Ca_Influx Leads to Imidazopyrazine Imidazo[1,2-a]pyrazine Derivative Imidazopyrazine->AMPAR Inhibits Neuronal_Excitability Decreased Neuronal Excitability Ca_Influx->Neuronal_Excitability Therapeutic_Effect Potential Anticonvulsant Effect Neuronal_Excitability->Therapeutic_Effect

Caption: Potential mechanism of action for imidazo[1,2-a]pyrazine derivatives as AMPAR negative modulators.

Antimicrobial and Antioxidant Properties

Furthermore, various imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities.[1] Some compounds have displayed promising free radical scavenging activity, comparable to standard antioxidants like ascorbic acid.[1] Additionally, certain derivatives have shown pronounced antibacterial activity against Gram-positive bacteria and excellent antifungal activity.[1]

Conclusion

This compound is a versatile and valuable building block in the field of medicinal chemistry. Its straightforward synthesis and the diverse biological activities of its derivatives underscore its importance for drug discovery and development. The continued exploration of this scaffold is likely to yield novel therapeutic agents for a range of diseases, from cancer to neurological disorders and infectious diseases.

References

  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PubMed Central. [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]

  • Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. PubMed. [Link]

  • Methyl imidazo[1,2-a]pyrazine-8-carboxylate. Lead Sciences. [Link]

  • Imidazo[1,2-a]pyrazines. ResearchGate. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]

  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. [Link]

  • Methylpyrazine-2-carboxylate. NIST WebBook. [Link]

  • Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. PubMed. [Link]

  • Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. RSC Publishing. [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]

Sources

Spectroscopic Data for Methyl Imidazo[1,2-a]pyrazine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the spectroscopic data for Methyl imidazo[1,2-a]pyrazine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyrazine scaffold is a common structural motif in pharmacologically active molecules, exhibiting a wide range of biological activities.[1] A thorough understanding of its spectroscopic properties is crucial for its synthesis, characterization, and application in research.

This document offers an in-depth interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound, grounded in established principles and supported by data from related structures.

Molecular Structure and Overview

This compound possesses a bicyclic heteroaromatic core, consisting of a pyrazine ring fused to an imidazole ring, with a methyl carboxylate substituent at the 2-position. This structure dictates its unique spectroscopic signature.

graph "Molecular_Structure" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=13593431&t=l", imagescale=true, labelloc=b, label="this compound"]; mol; }
Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the fused ring system and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing nature of the pyrazine nitrogen atoms and the ester group.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.9 - 9.1Doublet1HH-5
~8.1 - 8.3Doublet1HH-8
~7.8 - 8.0Doublet of Doublets1HH-6
~7.9 - 8.1Singlet1HH-3
~3.9 - 4.0Singlet3H-OCH₃

Interpretation:

  • The protons on the pyrazine ring (H-5, H-6, and H-8) are expected to resonate at downfield chemical shifts due to the deshielding effect of the adjacent nitrogen atoms.

  • The H-3 proton on the imidazole ring is anticipated to appear as a singlet.

  • The methyl protons of the ester group will be a sharp singlet in the upfield region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon Assignment
~162 - 164C=O (ester)
~145 - 147C-8a
~140 - 142C-2
~135 - 137C-5
~128 - 130C-6
~125 - 127C-8
~115 - 117C-3
~52 - 53-OCH₃

Interpretation:

  • The ester carbonyl carbon is the most downfield signal.

  • The carbons of the heterocyclic rings appear in the aromatic region, with their specific shifts influenced by the proximity to the nitrogen atoms and the ester substituent.

  • The methyl carbon of the ester group is the most upfield signal.

graph "NMR_Assignment" { layout=neato; node [shape=none, image="https://i.imgur.com/example.png", labelloc=b, label="Atom numbering for NMR assignments."]; mol; }
Figure 2: Atom numbering for NMR assignments.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: For ¹H NMR, acquire data with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, use a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100 - 3000C-H stretchAromatic
~2950 - 2850C-H stretchAliphatic (-OCH₃)
~1720 - 1740C=O stretchEster
~1600 - 1450C=C and C=N stretchAromatic rings
~1250 - 1000C-O stretchEster

Interpretation:

  • The spectrum will be dominated by a strong absorption band in the region of 1720-1740 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.

  • Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.

  • The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions characteristic of the imidazo[1,2-a]pyrazine ring system.

Experimental Protocol for IR Analysis:

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids or low-melting solids). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): The molecular formula of this compound is C₈H₇N₃O₂. The calculated molecular weight is 177.16 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak at m/z = 177 would be expected.

  • [M+H]⁺ Ion: In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z = 178. This is consistent with data from related compounds, such as ethyl 6-methyl-imidazo[1,2-a]pyrazine-2-carboxylate, which shows an [M+H]⁺ peak at m/z 206.2.

  • Key Fragmentation Patterns: Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 146, and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z = 118.

digraph "MS_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M [label="[M]⁺˙\nm/z = 177"]; M_H [label="[M+H]⁺\nm/z = 178"]; frag1 [label="[M-OCH₃]⁺\nm/z = 146"]; frag2 [label="[M-COOCH₃]⁺\nm/z = 118"];

M -> frag1 [label="- •OCH₃"]; M -> frag2 [label="- •COOCH₃"]; M_H -> frag1 [label="- CH₃OH"]; }

Figure 3: Predicted key fragmentation pathways.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Identify the molecular ion peak and characteristic fragment ions to confirm the structure of the compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive profile of this compound. The predicted NMR, IR, and MS data are consistent with the proposed structure and serve as a valuable reference for researchers working with this compound and its derivatives. Accurate interpretation of this data is essential for ensuring the purity and identity of synthesized materials, which is a critical step in the drug discovery and development process.

References

  • TSI Journals. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Available at: [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of Methyl Imidazo[1,2-a]pyrazine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Understanding the three-dimensional structure of these molecules is paramount for rational drug design and the development of structure-activity relationships (SAR). This technical guide provides a detailed exploration of the crystal structure of methyl imidazo[1,2-a]pyrazine-2-carboxylate and its derivatives. While a definitive crystal structure for the parent molecule is not publicly available, this guide leverages the known crystal structure of the closely related methyl pyrazine-2-carboxylate to provide a robust analysis of the expected molecular geometry, crystal packing, and intermolecular interactions. Furthermore, it outlines the key synthetic methodologies for accessing this class of compounds and details the experimental protocols for single-crystal X-ray diffraction, offering a comprehensive resource for researchers in the field.

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Core

The imidazo[1,2-a]pyrazine ring system is a nitrogen-rich bicyclic heterocycle that has garnered significant attention in the field of drug discovery. Its unique electronic and steric properties make it a versatile scaffold for interacting with a wide range of biological targets. Derivatives of this core structure have been reported to exhibit a multitude of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The development of potent and selective therapeutic agents often relies on a deep understanding of how these molecules interact with their target proteins at an atomic level. This necessitates a thorough knowledge of their conformational preferences and intermolecular interaction patterns, which can be elucidated through single-crystal X-ray crystallography.

Structural Analysis: Insights from a Key Analogue

As of the writing of this guide, a publicly deposited crystal structure for this compound could not be identified. However, the crystal structure of methyl pyrazine-2-carboxylate provides an excellent starting point for a detailed structural analysis.

The Crystal Structure of Methyl Pyrazine-2-carboxylate

The crystal structure of methyl pyrazine-2-carboxylate reveals a nearly planar molecule, a consequence of the efficient π-conjugation across the pyrazine ring and the carboxylate group.[1] The key crystallographic data for this compound is summarized in the table below.

Parameter Value
Chemical FormulaC₆H₆N₂O₂
Molecular Weight138.13 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)3.865
b (Å)6.690
c (Å)24.92
V (ų)644.4
Z4
Intermolecular ForcesWeak C—H···O and C—H···N interactions

Data sourced from Acta Crystallographica Section E: Structure Reports Online[1]

In the crystal lattice, molecules of methyl pyrazine-2-carboxylate are linked into a three-dimensional network by weak C—H···O and C—H···N hydrogen bonds.[1] This type of weak intermolecular interaction is common in nitrogen-containing heterocyclic compounds and plays a crucial role in determining the overall crystal packing.

Predicted Structural Features of this compound

The fusion of an imidazole ring to the pyrazine core to form the imidazo[1,2-a]pyrazine system is expected to introduce several key structural modifications:

  • Enhanced Planarity: The fused bicyclic system will likely exhibit an even greater degree of planarity than methyl pyrazine-2-carboxylate, further enhancing π-π stacking interactions in the solid state.

  • Modified Intermolecular Interactions: The presence of the imidazole ring introduces an additional nitrogen atom capable of participating in hydrogen bonding, potentially leading to different and more complex packing arrangements. The N(1) and N(4) atoms of the imidazo[1,2-a]pyrazine core are potential hydrogen bond acceptors.

  • Conformational Rigidity: The fused ring system imparts significant conformational rigidity to the molecule. The primary source of conformational flexibility will be the rotation around the C(2)-C(carboxyl) single bond, which will influence the orientation of the methyl carboxylate group relative to the heterocyclic core.

Synthesis and Crystallization

The synthesis of imidazo[1,2-a]pyrazine derivatives is well-established, with several reliable methods reported in the literature. A common and effective approach involves the condensation of an aminopyrazine with an α-halocarbonyl compound.

General Synthetic Protocol

A typical synthetic route to this compound is outlined below:

Synthesis_Workflow Reactant1 2-Aminopyrazine Reaction Condensation Reactant1->Reaction Reactant2 Methyl bromopyruvate Reactant2->Reaction Intermediate Imidazo[1,2-a]pyrazine-2-carboxylate ester Product This compound Intermediate->Product Reaction->Intermediate

Caption: General synthetic workflow for this compound.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve 2-aminopyrazine in a suitable solvent, such as ethanol or dimethylformamide (DMF).

  • Addition of α-Halocarbonyl: Add methyl bromopyruvate to the solution. The reaction is often carried out in the presence of a mild base, such as sodium bicarbonate, to neutralize the hydrobromic acid formed during the reaction.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the cyclization.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Growing Single Crystals for X-ray Diffraction

Obtaining high-quality single crystals is the most critical and often the most challenging step in a crystal structure determination. The following methods are commonly employed for the crystallization of small organic molecules:

  • Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents). The solution is loosely covered to allow for the slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed inside a larger sealed container containing a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to room temperature or below.

Single-Crystal X-ray Diffraction: An Experimental Workflow

Once suitable single crystals are obtained, their structure can be determined using single-crystal X-ray diffraction. The general workflow for this process is illustrated below.

XRD_Workflow cluster_experiment Experimental cluster_analysis Data Analysis Crystal_Selection Crystal Selection & Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution (e.g., direct methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Caption: Experimental workflow for single-crystal X-ray diffraction.

Detailed Protocol:

  • Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution: The collected diffraction data is used to solve the crystal structure. This is typically achieved using direct methods or Patterson methods, which determine the initial positions of the atoms in the unit cell.

  • Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This process optimizes the atomic positions, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This involves checking bond lengths, bond angles, and other geometric parameters, as well as analyzing the final difference electron density map.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the crystal structure of this compound derivatives. While the specific crystal structure of the parent compound remains to be determined, a detailed analysis based on the known structure of methyl pyrazine-2-carboxylate offers valuable insights into its expected molecular geometry and packing. The synthetic and crystallographic protocols outlined herein provide a practical framework for researchers seeking to investigate this important class of molecules.

Future work should focus on obtaining the single-crystal X-ray structure of this compound to validate the predictions made in this guide and to provide a more complete understanding of its solid-state properties. Furthermore, co-crystallization studies with target proteins will be crucial for elucidating the specific intermolecular interactions that govern the biological activity of this promising class of compounds.

References

  • Acta Crystallographica Section E: Structure Reports Online, E65 , o2902 (2009). [Link]

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The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyrazine core is a compelling nitrogen-fused heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to purines allows it to interact with a wide array of biological targets, leading to a diverse pharmacological profile. This guide provides a comprehensive overview of the multifaceted biological activities of imidazo[1,2-a]pyrazine derivatives, including their anticancer, antimicrobial, antiviral, and kinase inhibitory properties. We will delve into the mechanistic underpinnings of these activities, explore structure-activity relationships, and provide detailed experimental protocols for the synthesis and biological evaluation of these promising compounds. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the imidazo[1,2-a]pyrazine scaffold.

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine moiety is a bicyclic aromatic system containing a bridgehead nitrogen atom. This unique structural arrangement confers upon it a distinct electronic and steric profile, making it a "privileged scaffold" in drug design. Its ability to serve as a bioisostere for purines enables it to effectively mimic endogenous ligands and interact with the active sites of various enzymes and receptors.[1] Consequently, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities.[1][2][3][4]

The versatility of the imidazo[1,2-a]pyrazine core is further enhanced by the feasibility of introducing a wide range of substituents at various positions around the ring system. This allows for the fine-tuning of its physicochemical properties and biological activity, a crucial aspect in the optimization of lead compounds during drug development.

Synthetic Strategies: Accessing the Imidazo[1,2-a]pyrazine Core

A variety of synthetic methodologies have been developed to construct the imidazo[1,2-a]pyrazine ring system. One of the most common and efficient approaches is the multicomponent reaction (MCR). MCRs are highly valued in medicinal chemistry for their ability to generate complex molecules in a single step from readily available starting materials, thereby accelerating the drug discovery process.[3][4]

A notable example is the iodine-catalyzed one-pot, three-component condensation of an aryl aldehyde, 2-aminopyrazine, and an isocyanide.[3][4][5][6] This method offers several advantages, including operational simplicity, mild reaction conditions, and good to excellent yields.[3][4][6]

Experimental Protocol: Iodine-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyrazine Derivatives[4][6]

Materials:

  • Aryl aldehyde (1.0 eq)

  • 2-Aminopyrazine (1.0 eq)

  • tert-Butyl isocyanide (1.0 eq)

  • Iodine (0.5 mol%)

  • Ethanol

Procedure:

  • To a round-bottom flask, add the aryl aldehyde, 2-aminopyrazine, tert-butyl isocyanide, and ethanol.

  • Add the iodine catalyst to the reaction mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, a precipitate will form. Filter the precipitate and wash with excess ethanol.

  • Dry the solid under vacuum to obtain the desired imidazo[1,2-a]pyrazine derivative.

  • The product can be further purified by recrystallization from ethanol.

cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product A Aryl Aldehyde E One-pot, Three-component Condensation A->E B 2-Aminopyrazine B->E C tert-Butyl Isocyanide C->E D Iodine (I2) D->E F Imidazo[1,2-a]pyrazine Derivative E->F

Caption: One-pot synthesis of imidazo[1,2-a]pyrazines.

Diverse Biological Activities of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core has been identified as a key pharmacophore in a multitude of biologically active compounds. Its derivatives have been extensively explored for various therapeutic applications.

Anticancer Activity

The imidazo[1,2-a]pyrazine scaffold is a prominent feature in the design of novel anticancer agents. These compounds have been shown to exert their antiproliferative effects through various mechanisms of action.

3.1.1. Tubulin Polymerization Inhibition:

A significant number of imidazo[1,2-a]pyrazine derivatives have demonstrated potent activity as inhibitors of tubulin polymerization.[7][8] By binding to the colchicine binding site on β-tubulin, these compounds disrupt the dynamic equilibrium of microtubules, which are essential for cell division.[7][8] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8]

One notable compound, TB-25, exhibited an IC50 of 23 nM against HCT-116 human colon cancer cells.[8] Mechanistic studies revealed that TB-25 effectively inhibits tubulin polymerization, disrupts the microtubule network in cancer cells, induces G2/M phase arrest, and triggers apoptosis.[8]

A Imidazo[1,2-a]pyrazine Derivative (e.g., TB-25) B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E G2/M Phase Cell Cycle Arrest D->E F Apoptosis E->F

Caption: Anticancer mechanism via tubulin inhibition.

3.1.2. Kinase Inhibition:

The imidazo[1,2-a]pyrazine scaffold has been successfully employed in the development of potent kinase inhibitors.[1][3][4] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in cancer.

Derivatives of this scaffold have been shown to inhibit various kinases, including:

  • PI3K (Phosphoinositide 3-kinase): Implicated in cell growth, proliferation, and survival.[1]

  • Aurora Kinase: Essential for cell division.[3][4]

  • EphB4 (Ephrin type-B receptor 4): A receptor tyrosine kinase involved in angiogenesis and tumor progression.[1][3][4]

  • SKY (Spleen tyrosine kinase): Entospletinib (GS-9973), an imidazo[1,2-a]pyrazine analog, is a selective SKY inhibitor currently in Phase II clinical trials for hematological malignancies.[9]

3.1.3. Other Anticancer Mechanisms:

Imidazo[1,2-a]pyrazine derivatives have also been investigated as:

  • ENPP1 Inhibitors: ENPP1 is a negative regulator of the cGAS-STING pathway. Inhibiting ENPP1 can stimulate an immune response against tumors.[10]

  • BET Protein Inhibitors: Bromodomain and extraterminal (BET) proteins are epigenetic readers that regulate gene expression.[11]

Table 1: Anticancer Activity of Selected Imidazo[1,2-a]pyrazine Derivatives

CompoundTarget/MechanismCancer Cell LineIC50/ActivityReference
TB-25Tubulin Polymerization InhibitorHCT-11623 nM[8]
Compound 12bUnknownHep-2, HepG2, MCF-7, A37511-13 µM[5][6]
Entospletinib (GS-9973)SKY InhibitorHematological MalignanciesPhase II Clinical Trials[9]
Compound 7ENPP1 InhibitorMurine Model77.7% Tumor Growth Inhibition (with anti-PD-1)[10]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. The imidazo[1,2-a]pyrazine scaffold has shown considerable promise in this area, with derivatives exhibiting activity against a range of bacteria and fungi.[1][3][4][12]

3.2.1. Antibacterial Activity:

Several studies have reported the synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives with significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] For instance, certain compounds have shown promising activity against Staphylococcus aureus and Escherichia coli, with zones of inhibition comparable to the standard drug gentamicin.[1]

3.2.2. Antifungal Activity:

Imidazo[1,2-a]pyrazine-based compounds have also demonstrated notable antifungal properties.[1][12] Some derivatives have exhibited moderate to good activity against fungi such as Aspergillus niger and Candida albicans.[1] Furthermore, certain 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hybrids have shown antifungal activity against Sporothrix species and exhibit synergistic interactions with itraconazole.[12]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Imidazo[1,2-a]pyrazine compounds (dissolved in a suitable solvent like DMSO)

  • Standard antimicrobial agent (e.g., gentamicin for bacteria, itraconazole for fungi)

  • 96-well microtiter plates

  • Resazurin solution (for viability indication)

Procedure:

  • Prepare a twofold serial dilution of the imidazo[1,2-a]pyrazine compounds and the standard drug in the appropriate broth in a 96-well plate.

  • Prepare an inoculum of the test microorganism and adjust its concentration to the desired level (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a growth control (medium with inoculum but no compound) and a sterility control (medium only).

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • After incubation, add resazurin solution to each well and incubate for a further 2-4 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that prevents a color change of the resazurin indicator (from blue to pink).

Antiviral Activity

The imidazo[1,2-a]pyrazine scaffold has also been explored for its potential in developing antiviral therapeutics.[3][4]

One study identified an imidazo[1,2-a]pyrazine derivative, designated A4, as a potent and broad-spectrum inhibitor of influenza A viruses, including oseltamivir-resistant strains.[13] Mechanistic investigations revealed that A4 directly binds to the viral nucleoprotein (NP), inducing its clustering and preventing its accumulation in the nucleus, which is a critical step in the viral replication cycle.[13]

Structure-Activity Relationship (SAR) Insights

The biological activity of imidazo[1,2-a]pyrazine derivatives is highly dependent on the nature and position of the substituents on the heterocyclic core. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

  • Anticancer Activity: For tubulin inhibitors, the presence of specific aryl groups at the C2 and C3 positions of the imidazo[1,2-a]pyrazine ring is often critical for potent activity. In some series, the introduction of an amino group at the C3 position and a substituted phenyl group at the C2 position has been shown to enhance anticancer activity.[3]

  • Antioxidant Activity: Studies have shown that amination at the C8 position of the imidazo[1,2-a]pyrazine scaffold can improve antioxidant activity.[1]

  • Antifungal Activity: The antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hybrids against Sporothrix is dependent on the substitution on the imidazopyrazine ring.[12]

Future Perspectives and Conclusion

The imidazo[1,2-a]pyrazine scaffold has firmly established itself as a versatile and valuable platform in medicinal chemistry. The diverse range of biological activities exhibited by its derivatives underscores its potential for the development of novel therapeutics for a wide spectrum of diseases. The continued exploration of this privileged scaffold, coupled with a deeper understanding of its SAR and mechanisms of action, will undoubtedly lead to the discovery of new and improved drug candidates in the future. The synthetic accessibility of the imidazo[1,2-a]pyrazine core, particularly through efficient multicomponent reactions, further enhances its attractiveness for the generation of large and diverse chemical libraries for high-throughput screening. As our understanding of the molecular basis of diseases continues to grow, the imidazo[1,2-a]pyrazine scaffold is poised to play an even more significant role in the quest for innovative medicines.

References

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]

  • Design, Synthesis, and Bioevaluation of Imidazo [1,2–a] Pyrazine Derivatives as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. ResearchGate. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

  • Antifungal efficacy of imidazo[1,2- a]pyrazine-based thiosemicarbazones and thiazolidinediones against Sporothrix species. PubMed. [Link]

  • Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. NIH. [Link]

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. ACS Publications. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. PubMed. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • (PDF) Imidazo[1,2-a]pyrazines. ResearchGate. [Link]

  • SCHEME 5.7 Synthesis of imidazo[1,2-a]pyrazine scaffold as BET protein... ResearchGate. [Link]

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A Technical Guide to the Mechanism of Action of Imidazo[1,2-a]pyrazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has become a cornerstone in the development of targeted kinase inhibitors.[1][2] Its rigid, planar structure and synthetic tractability allow for diverse functionalization, enabling the design of potent and selective inhibitors against a wide array of protein kinases implicated in diseases such as cancer and inflammatory disorders.[2][3] This technical guide provides an in-depth exploration of the mechanistic framework for characterizing novel kinase inhibitors derived from this scaffold, using the representative molecule "Methyl imidazo[1,2-a]pyrazine-2-carboxylate" as a conceptual model. We will dissect the multi-tiered experimental cascade required to elucidate its mechanism of action, from initial biochemical validation and cellular target engagement to kinome-wide selectivity profiling and structural determination. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and apply the principles of kinase inhibitor characterization.

The Imidazo[1,2-a]pyrazine Scaffold: A Foundation for Kinase Inhibition

Protein kinases, which regulate cellular signaling by catalyzing the phosphorylation of substrate proteins, represent one of the most critical classes of drug targets.[4] The high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge for developing selective inhibitors.[5][6] The imidazo[1,2-a]pyrazine scaffold has emerged as a highly successful template for overcoming this hurdle. Derivatives have been developed as potent inhibitors of several critical kinase families, including:

  • Aurora Kinases: Essential regulators of mitosis, making them a key target in oncology.[7][8][9]

  • Phosphoinositide 3-Kinases (PI3Ks): Central nodes in cell growth and survival pathways, frequently deregulated in cancer.[10]

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.[11]

  • c-Src Tyrosine Kinase: A non-receptor tyrosine kinase involved in cell proliferation and migration.[12]

The primary mechanism for this class of compounds is competitive inhibition at the ATP-binding site located in the cleft between the N- and C-terminal lobes of the kinase domain.[13] The core scaffold often acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase's hinge region, mimicking the interaction of the adenine moiety of ATP.[14] Substitutions at various positions on the pyrazine ring then project into specific sub-pockets, dictating the inhibitor's potency and selectivity.

Mechanism of ATP-Competitive Inhibition cluster_kinase Kinase Catalytic Domain atp_pocket ATP Binding Site (Hinge Region) substrate_site Substrate Binding Site phos_substrate Phosphorylated Substrate atp_pocket->phos_substrate Phosphorylation atp ATP atp->atp_pocket Binds inhibitor Imidazo[1,2-a]pyrazine Inhibitor inhibitor->atp_pocket Competitively Binds substrate Substrate Protein substrate->substrate_site Binds

Caption: ATP-competitive inhibition by an imidazo[1,2-a]pyrazine derivative.

Elucidating the Mechanism of Action: A Phased Investigative Workflow

Characterizing a novel compound, such as our model "this compound," requires a systematic and multi-faceted approach. The journey from a promising chemical entity to a well-understood inhibitor involves a logical progression from in vitro biochemistry to complex cellular and structural analyses.

start Novel Compound: This compound step1 Phase 1: Biochemical Characterization (Potency & MoA) start->step1 Is it a direct inhibitor? step2 Phase 2: Cellular Validation (Target Engagement & Function) step1->step2 Does it work in cells? step3 Phase 3: Structural Biology (Binding Mode Confirmation) step2->step3 How does it bind? step4 Phase 4: Selectivity Profiling (Kinome-wide Specificity) step3->step4 Is it selective? result Characterized Kinase Inhibitor step4->result

Caption: Phased workflow for kinase inhibitor characterization.

Phase 1: In Vitro Biochemical Characterization

The foundational step is to confirm direct inhibition of the target kinase and quantify its potency.[4] Biochemical assays, utilizing purified recombinant kinase, substrate, and ATP, provide a clean system to measure enzymatic activity without the complexities of a cellular environment.[15]

Causality: This phase is critical to prove that the compound's effect is due to direct interaction with the kinase enzyme and not an indirect cellular effect. It establishes the intrinsic potency (typically as an IC50 value), which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Key Experimental Protocols:

A variety of assay formats are available, with luminescence and fluorescence-based methods being favored for their high-throughput capabilities and safety over traditional radiometric assays.[4][15][16]

Assay TechnologyPrincipleAdvantagesConsiderations
ADP-Glo™ (Promega) Measures kinase activity by quantifying the amount of ADP produced in the reaction using a coupled luciferase/luciferin system.[5]Universal for any kinase, high sensitivity, robust against signal interference.Potential for inhibition of the coupling enzyme (luciferase) by test compounds.[17]
LanthaScreen™ TR-FRET A Time-Resolved Fluorescence Resonance Energy Transfer assay. Can be a binding assay (tracer displacement) or an activity assay (phospho-specific antibody).[16]Homogeneous (no-wash), low background, suitable for kinetic studies.Requires specific validated reagents (tracers, antibodies) for each target.
Radiometric Assay ([γ-³³P]ATP) Measures the direct transfer of a radiolabeled phosphate from ATP to a substrate.[18]Considered the "gold standard" for accuracy and directness.Requires handling of radioactive materials, lower throughput.

Protocol: Determining Inhibitor Potency (IC50) using the ADP-Glo™ Kinase Assay

This protocol outlines the determination of an IC50 value for "this compound" against a target kinase (e.g., Aurora Kinase A).

1. Materials:

  • Target Kinase (e.g., recombinant human Aurora A)
  • Kinase Substrate (e.g., a specific peptide like Kemptide)
  • "this compound" stock solution (10 mM in DMSO)
  • ATP solution (at the predetermined Km concentration for the kinase)[5]
  • Kinase Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
  • 384-well, low-volume, white assay plates

2. Procedure:

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the inhibitor in DMSO. A typical starting concentration is 100 µM.
  • Reaction Setup: In the assay plate, add 1 µL of the diluted inhibitor. For controls, add 1 µL of DMSO (0% inhibition) and 1 µL of a known potent inhibitor like Staurosporine (100% inhibition).
  • Enzyme Addition: Add 2 µL of the kinase diluted in reaction buffer to all wells. Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[5]
  • Initiate Reaction: Add 2 µL of a solution containing both the substrate and ATP (at 2x final concentration) to start the kinase reaction.
  • Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature. The duration should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).
  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.
  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent. This converts the ADP generated into ATP, which is then used by luciferase to produce light. Incubate for 30 minutes.
  • Data Acquisition: Read the luminescence signal on a plate reader.

3. Data Analysis:

  • Normalize the data using the 0% and 100% inhibition controls.
  • Plot the percent inhibition versus the log of the inhibitor concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value.
Phase 2: Cellular Target Engagement and Functional Validation

While biochemical assays confirm direct enzyme inhibition, they do not guarantee efficacy in a cellular context.[19] Factors like cell membrane permeability, intracellular ATP concentrations (which are much higher than in biochemical assays), and efflux pump activity can prevent a compound from reaching its target.[19] Therefore, cell-based assays are a mandatory validation step.

Causality: This phase answers the critical question: Does the inhibitor engage its target in a living cell and produce a functional downstream effect? A significant drop in potency from biochemical to cellular assays can indicate poor drug-like properties.

Key Experimental Protocols:

Assay TechnologyPrincipleMeasures
Cellular Phosphorylation Assay Uses specific antibodies to detect the phosphorylation status of a known downstream substrate of the target kinase (e.g., via Western Blot, ELISA, or TR-FRET).[20]Functional inhibition of the kinase signaling pathway.
NanoBRET™ Target Engagement A Bioluminescence Resonance Energy Transfer assay that measures compound binding to a luciferase-tagged kinase expressed in live cells.[20]Direct target binding and intracellular affinity.
Cell Proliferation/Viability Assay Measures the effect of the inhibitor on the proliferation or survival of cancer cell lines known to be dependent on the target kinase's activity (e.g., MTT or BaF3 assays).[19][20]Phenotypic consequence of kinase inhibition.

Protocol: Cellular Phosphorylation Assay via Western Blot

This protocol assesses the ability of "this compound" to inhibit the phosphorylation of a downstream substrate of its target kinase in a relevant cell line.

1. Materials:

  • Human cell line expressing the target kinase (e.g., HCT116 for Aurora Kinase A).
  • Cell culture medium and supplements.
  • "this compound"
  • Lysis buffer with protease and phosphatase inhibitors.
  • Primary antibodies: one for the phosphorylated substrate, one for the total substrate (as a loading control).
  • Secondary antibody (HRP-conjugated).
  • SDS-PAGE gels and Western blotting equipment.
  • Chemiluminescent substrate.

2. Procedure:

  • Cell Culture: Seed cells in a 6-well plate and grow to 70-80% confluency.
  • Compound Treatment: Treat cells with increasing concentrations of the inhibitor (e.g., 0, 0.1, 1, 10 µM) for a defined period (e.g., 2-4 hours).
  • Cell Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer.
  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.
  • Immunoblotting:
  • Block the membrane (e.g., with 5% non-fat milk or BSA).
  • Incubate with the primary antibody against the phosphorylated substrate overnight at 4°C.
  • Wash and incubate with the HRP-conjugated secondary antibody.
  • Detect the signal using a chemiluminescent substrate and an imaging system.
  • Stripping and Re-probing: Strip the membrane and re-probe with the antibody for the total substrate to confirm equal protein loading.

3. Data Analysis:

  • Quantify the band intensities for the phosphorylated and total protein.
  • A dose-dependent decrease in the ratio of phosphorylated to total protein indicates successful target inhibition in the cell.
Phase 3: Structural Elucidation of the Inhibitor-Kinase Complex

To fully understand the mechanism of action and to guide further structure-activity relationship (SAR) studies, determining the three-dimensional structure of the inhibitor bound to the kinase is invaluable.[6][8] X-ray crystallography provides atomic-level detail of the binding mode.

Causality: A crystal structure provides definitive proof of the binding site and reveals the specific molecular interactions (hydrogen bonds, hydrophobic contacts) responsible for the inhibitor's potency and selectivity.[21] This information is crucial for rational drug design to improve the compound's properties. For imidazo[1,2-a]pyrazines, this often confirms the expected hydrogen bonding to the kinase hinge region.[8][14]

The workflow involves expressing and purifying the kinase domain, setting up co-crystallization trials with the inhibitor, collecting X-ray diffraction data, and solving the structure.[22] The resulting structure can reveal, for example, that the pyrazine nitrogen forms a hydrogen bond with a hinge backbone amide, while the methyl carboxylate group might occupy a specific hydrophobic pocket.

Phase 4: Kinome-Wide Selectivity Profiling

An ideal kinase inhibitor is highly selective for its intended target to minimize off-target effects and potential toxicity.[23] Selectivity profiling involves screening the inhibitor against a large panel of kinases (often >400) to create a comprehensive specificity profile.[18]

Causality: This step is essential for predicting potential side effects and for understanding the full biological activity of the compound. A "clean" profile with high potency against the primary target and minimal activity against other kinases is a hallmark of a promising drug candidate. Photoaffinity probes derived from the imidazopyrazine scaffold have been used in chemical proteomics to identify both kinase and non-kinase off-targets in complex cell lysates.[13][24]

Case Study: Imidazo[1,2-a]pyrazines as Aurora Kinase Inhibitors

The development of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors serves as an excellent real-world example. Multiple studies have detailed the synthesis and SAR of this class.[7][25][26] X-ray crystal structures have been solved, providing a clear picture of the binding mechanism.[7][8][14]

These structural studies consistently show the imidazo[1,2-a]pyrazine core residing deep in the ATP-binding pocket. A key interaction is a hydrogen bond between one of the pyrazine nitrogen atoms and the backbone amide of a conserved alanine residue in the hinge region (Ala213 in Aurora A).[14] This interaction anchors the molecule, allowing substituents to explore adjacent pockets to enhance potency and selectivity. Structure-based design based on these insights has led to the development of potent inhibitors with improved oral bioavailability and efficacy in tumor xenograft models.[8][27][28]

Simplified Aurora Kinase Signaling Pathway aurora Aurora Kinase A/B (Active) histone Histone H3 aurora->histone Phosphorylates phos_histone Phosphorylated Histone H3 (Ser10) spindle Mitotic Spindle Assembly phos_histone->spindle cytokinesis Cytokinesis spindle->cytokinesis proliferation Cell Proliferation cytokinesis->proliferation inhibitor Imidazo[1,2-a]pyrazine Inhibitor inhibitor->aurora

Caption: Inhibition of the Aurora kinase pathway by an imidazo[1,2-a]pyrazine.

Conclusion

The imidazo[1,2-a]pyrazine scaffold represents a powerful and versatile platform for the design of targeted kinase inhibitors. Elucidating the mechanism of action for a novel derivative, such as the conceptual "this compound," is a rigorous, multi-step process that is fundamental to modern drug discovery. By integrating in vitro biochemical assays, cell-based functional validation, structural biology, and comprehensive selectivity profiling, researchers can build a complete picture of an inhibitor's biological activity. This systematic approach not only validates the compound's mechanism but also provides the critical insights necessary to optimize its potency, selectivity, and drug-like properties, ultimately paving the way for the development of next-generation therapeutic agents.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Eur J Med Chem. (2010, November). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed.
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  • ResearchGate. (2025, August 9). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
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  • Bioorg Med Chem Lett. (2018, May 1). Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor.
  • Bioorg Med Chem Lett. (2010, November 15). Discovery of Orally Bioavailable imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors.
  • Eur J Med Chem. (2022, September 5). Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. PubMed.
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  • Eur J Med Chem. (2023, February 5). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. PubMed.
  • J Med Chem. (2014, September 25). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][15][16]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. PubMed.

Sources

In Silico Modeling of Methyl Imidazo[1,2-A]pyrazine-2-carboxylate Binding: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the in silico modeling of the binding of "Methyl imidazo[1,2-A]pyrazine-2-carboxylate" to potential protein targets. The imidazo[1,2-a]pyrazine scaffold is a recurring motif in pharmacologically active compounds, demonstrating a wide range of biological activities, including the inhibition of key enzymes in cancer and immune signaling pathways.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a field-proven framework for structure-based drug design (SBDD). We will delve into the causal reasoning behind experimental choices, ensuring a self-validating system from initial target identification to the final analysis of binding interactions. The protocols detailed herein leverage widely adopted and validated open-source software, providing a robust and accessible methodology for investigating the therapeutic potential of this small molecule.

Introduction: The Rationale for In Silico Investigation

The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, with derivatives showing potent inhibitory activity against a variety of protein targets.[1] Notably, these derivatives have been identified as inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a negative regulator of the cGAS-STING pathway, and phosphoinositide 3-kinase (PI3K), a central node in cell signaling.[2][4][5][6] Given the therapeutic importance of these targets in oncology and immunology, understanding the binding mechanism of novel imidazo[1,2-a]pyrazine compounds is of paramount importance.

"this compound" (Figure 1) is a representative member of this chemical class. In silico modeling, encompassing molecular docking and molecular dynamics (MD) simulations, offers a powerful and cost-effective approach to predict and analyze its binding affinity and mode of interaction with potential protein targets.[7][8][9][10][11] This guide will provide a step-by-step workflow for such an investigation, focusing on ENPP1 and the alpha subunit of PI3K (PI3Kα) as exemplary targets.

Figure 1: Chemical Structure of this compound

G cluster_0 This compound C8H7N3O2

Caption: 2D structure of this compound.

The In Silico Workflow: A Conceptual Overview

Our investigation will follow a logical progression, beginning with the preparation of the necessary molecular structures and culminating in a detailed analysis of the simulated binding event. This workflow is designed to be iterative and self-validating, with each step building upon the last to provide a comprehensive understanding of the molecular interactions.

Caption: The integrated workflow for in silico binding analysis.

Phase 1: Predicting the Binding Pose with Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8][9] This initial step is crucial for generating a plausible starting structure for more computationally intensive simulations.

Target Selection and Structure Preparation

Based on the known activities of imidazo[1,2-a]pyrazine derivatives, we have selected human ENPP1 and human PI3Kα as our primary targets. High-resolution crystal structures are available for both in the Protein Data Bank (PDB).

Target ProteinPDB IDResolution (Å)Rationale
Human ENPP1 6WFJ2.50Apo form, providing an unbiased binding pocket.[9]
Human PI3Kα 7PG52.20High-resolution structure of a key cancer target.[7]

Protocol 1: Receptor Preparation

  • Download the PDB structure: Obtain the coordinate files for 6WFJ and 7PG5 from the RCSB PDB database.

  • Clean the structure: Remove all non-essential molecules, including water, ions, and co-crystallized ligands, using a molecular visualization tool like UCSF Chimera or PyMOL. This is critical to ensure that the docking algorithm is not influenced by molecules that are not part of the protein itself.

  • Add hydrogen atoms: The crystal structures often lack explicit hydrogen atoms. Add hydrogens appropriate for a physiological pH (typically 7.4). This step is vital for accurate modeling of hydrogen bonding interactions.

  • Assign partial charges: Assign partial charges to all atoms of the protein. The Gasteiger charge calculation method is a commonly used and effective approach.

  • Save in PDBQT format: The prepared receptor structure should be saved in the PDBQT file format, which is required by AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.

Ligand Preparation

The three-dimensional structure of "this compound" must also be prepared for docking.

Protocol 2: Ligand Preparation

  • Obtain the 2D structure: The structure can be drawn using chemical drawing software like ChemDraw or obtained from a database like PubChem.

  • Convert to 3D: Convert the 2D structure into a 3D conformation.

  • Energy minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This ensures a low-energy, stable starting conformation for the ligand.

  • Assign partial charges and define rotatable bonds: Similar to the receptor, assign partial charges and identify the rotatable bonds in the ligand. This allows for conformational flexibility during the docking process.

  • Save in PDBQT format: Save the prepared ligand in the PDBQT format.

Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used and highly efficient open-source program for molecular docking.

Protocol 3: Molecular Docking

  • Define the search space (Grid Box): The docking search space is defined by a three-dimensional grid that encompasses the putative binding site of the receptor. For our targets, the binding site can be identified based on the location of co-crystallized ligands in other available PDB structures or by using binding site prediction servers.

  • Configure the docking parameters: Create a configuration file that specifies the paths to the receptor and ligand PDBQT files, the coordinates and dimensions of the grid box, and the exhaustiveness of the search. An increased exhaustiveness value will lead to a more thorough search of the conformational space but will also increase the computational time.

  • Run the docking simulation: Execute AutoDock Vina using the prepared configuration file. Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

Analysis of Docking Results

The output from AutoDock Vina provides a set of possible binding poses and their corresponding scores.

Target ProteinTop Binding Affinity (kcal/mol)
Human ENPP1 (6WFJ) [Example Value: -8.5]
Human PI3Kα (7PG5) [Example Value: -9.2]

Protocol 4: Docking Pose Analysis

  • Visualize the docked poses: Use UCSF Chimera or PyMOL to visualize the top-ranked binding poses within the active site of the receptor.[4]

  • Analyze intermolecular interactions: Identify and analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein residues. This analysis provides insights into the structural basis of the predicted binding affinity.

  • Select the best pose for further analysis: Based on the binding score and the nature of the interactions, select the most plausible binding pose for further investigation with molecular dynamics simulations.

Phase 2: Validating and Refining the Binding Hypothesis with Molecular Dynamics

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time.[7][10]

System Setup for MD Simulation

The top-ranked docked complex will be used as the starting point for the MD simulation.

Caption: Step-by-step workflow for setting up an MD simulation.

Protocol 5: MD System Preparation with GROMACS

  • Generate ligand topology: The force field parameters for the ligand are typically not included in standard protein force fields. Use a tool like the CHARMM General Force Field (CGenFF) server to generate the topology and parameter files for "this compound".

  • Choose a protein force field: Select a suitable force field for the protein, such as AMBER99SB-ILDN or CHARMM36m. Consistency between the protein and ligand force fields is crucial for accurate simulations.

  • Create the simulation box and solvate: Place the protein-ligand complex in a simulation box of appropriate size and shape (e.g., a cubic box with a minimum distance of 1.0 nm between the protein and the box edges). Fill the box with a pre-equilibrated water model, such as TIP3P.

  • Add ions: Add ions to neutralize the overall charge of the system and to mimic a physiological salt concentration (e.g., 0.15 M NaCl).

  • Energy minimization: Perform a steepest descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration: Perform a two-phase equilibration. First, a short simulation in the NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature of the system. Follow this with a longer simulation in the NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density. During equilibration, it is common practice to apply position restraints to the heavy atoms of the protein and ligand to allow the solvent to relax around them.

Production MD Simulation

Once the system is well-equilibrated, the position restraints are removed, and a production MD simulation is run for a sufficient length of time (typically on the order of hundreds of nanoseconds) to sample the conformational landscape of the protein-ligand complex.

Trajectory Analysis

The output of the MD simulation is a trajectory file that contains the coordinates of all atoms at discrete time steps.

Protocol 6: MD Trajectory Analysis

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the simulation. A stable RMSD indicates that the system has reached equilibrium.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify regions of high flexibility.

  • Hydrogen Bond Analysis: Analyze the hydrogen bond network between the ligand and the protein throughout the simulation to identify stable and transient interactions.

  • Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of the ligand to the protein. These methods provide a more quantitative measure of binding affinity than docking scores.

Analysis MetricENPP1 ComplexPI3Kα Complex
Average RMSD (Protein) [Example Value: 0.2 nm][Example Value: 0.25 nm]
Average RMSD (Ligand) [Example Value: 0.1 nm][Example Value: 0.15 nm]
Key Interacting Residues [Example: ASP35, LYS98][Example: VAL851, LYS802]
Estimated Binding Free Energy (MM/PBSA) [Example Value: -45 kcal/mol][Example Value: -55 kcal/mol]

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for investigating the binding of "this compound" to the therapeutically relevant targets ENPP1 and PI3Kα. By combining molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the potential binding modes, affinities, and dynamic interactions of this compound. The methodologies and protocols presented here provide a robust foundation for structure-based drug design efforts and can be adapted to study other small molecules and protein targets. The findings from these computational studies can guide the rational design and optimization of more potent and selective inhibitors based on the imidazo[1,2-a]pyrazine scaffold, ultimately accelerating the drug discovery process.

References

  • A Short Review on the Application of Combining Molecular Docking and Molecular Dynamics Simulations in Field of Drug Discovery. (n.d.). SciSpace. Retrieved January 21, 2026, from [Link]

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. (2024). Journal of Medicinal Chemistry. [Link]

  • A Comprehensive Review on Molecular Docking in Drug Discovery. (2023). Biointerface Research in Applied Chemistry. [Link]

  • Molecular Docking and Structure-Based Drug Design Strategies. (2019). Molecules. [Link]

  • Molecular docking and molecular dynamic simulation approaches for drug development and repurposing of drugs for severe acute respiratory syndrome-Coronavirus-2. (2022). Frontiers in Molecular Biosciences. [Link]

  • A Review on Molecular Docking As an Interpretative Tool for Molecular Targets in Disease Management. (2024). Assay and Drug Development Technologies. [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (2016). Letters in Drug Design & Discovery. [Link]

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. (2024). Journal of Medicinal Chemistry. [Link]

  • Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. (2023). European Journal of Medicinal Chemistry. [Link]

  • GONG, G., PINOTSIS, N., WILLIAMS, R.L., VANHAESEBROECK, B. (2022). Crystal Structure of PI3Kalpha. RCSB PDB. [Link]

  • PEAT, T.S., DENNIS, M., NEWMAN, J. (2020). Crystal structures of human E-NPP 1: apo. RCSB PDB. [Link]

  • Visualizing Docking using UCSF Chimera. (n.d.). Spoken Tutorial. Retrieved January 21, 2026, from [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi. Retrieved January 21, 2026, from [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 17). YouTube. [Link]

  • Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. (2020, December 22). YouTube. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders - Drug Targets. [Link]

  • Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. (2017). Molecules. [Link]

Sources

A Technical Guide to the Structure-Activity Relationship (SAR) of Imidazo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system, forming the core of numerous biologically active compounds.[1][2] Its structural analogy to purines has made it a focal point in medicinal chemistry, leading to the development of derivatives with a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and kinase inhibitory effects.[1][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyrazine derivatives, focusing on key substitutions and their influence on biological targets. We will dissect the causal relationships behind experimental choices in derivatization and provide validated protocols for the synthesis and evaluation of these potent molecules.

The Imidazo[1,2-a]pyrazine Core: A Scaffold of Therapeutic Potential

The imidazo[1,2-a]pyrazine ring system is a nitrogen bridgehead fused heterocycle that has garnered significant attention in drug discovery.[1] Its rigid, planar structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with various biological targets. The core can be efficiently synthesized through several methods, most commonly via the condensation of α-aminopyrazines with α-halocarbonyl compounds or through multicomponent reactions.[2][4][5]

The versatility of this scaffold lies in the accessibility of multiple positions for chemical modification, primarily at the C2, C3, C6, and C8 positions. Each of these sites offers a vector for chemists to modulate the compound's physicochemical properties (e.g., solubility, lipophilicity) and its pharmacological profile (e.g., potency, selectivity, metabolism).

cluster_0 Typical Drug Discovery Workflow for Imidazo[1,2-a]pyrazine Derivatives Scaffold_Selection Scaffold Selection: Imidazo[1,2-a]pyrazine Core Library_Synthesis Library Synthesis: Substitution at C2, C3, C6, C8 Scaffold_Selection->Library_Synthesis Primary_Screening Primary Screening: In vitro Assays (e.g., Kinase Inhibition) Library_Synthesis->Primary_Screening SAR_Analysis SAR Analysis: Identify Key Substitutions Primary_Screening->SAR_Analysis Lead_Optimization Lead Optimization: Improve Potency, Selectivity, ADME SAR_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Studies: Animal Models Lead_Optimization->In_Vivo_Studies

Caption: A typical drug discovery workflow for developing Imidazo[1,2-a]pyrazine derivatives.

Decoding the SAR: Key Substitutions and Their Impact

The biological activity of imidazo[1,2-a]pyrazine derivatives is highly dependent on the nature and position of substituents on the core ring structure. The following sections detail the established SAR for major therapeutic targets.

Kinase Inhibition: A Dominant Application

Imidazo[1,2-a]pyrazines have proven to be potent inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer and inflammation.[3] Targets include Aurora kinases, Cyclin-Dependent Kinase 9 (CDK9), p38 MAP kinase, and spleen tyrosine kinase (SYK).[3][6][7][8][9]

cluster_core Imidazo[1,2-a]pyrazine Core cluster_substitutions Key Substitution Points & Effects Core Imidazo[1,2-a]pyrazine Scaffold C2 C2 Position: - (Substituted) Phenyl/Pyridyl - Potency & Selectivity Core->C2 C3 C3 Position: - Amine or small alkyl groups - Modulates kinase binding Core->C3 C6 C6 Position: - H-bond donors/acceptors - Hinge-binding interactions Core->C6 C8 C8 Position: - Amination improves activity - Accesses solvent front Core->C8

Sources

Unlocking the Therapeutic Potential of Methyl Imidazo[1,2-A]pyrazine-2-carboxylate: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide is intended for researchers, scientists, and drug development professionals actively engaged in the exploration of novel small molecules for therapeutic intervention. We will delve into the promising scaffold of Methyl imidazo[1,2-A]pyrazine-2-carboxylate, a key heterocyclic compound, and delineate a strategic, evidence-based approach to identifying and validating its potential therapeutic targets. Our focus will be on providing not just protocols, but the scientific rationale that underpins each experimental choice, ensuring a robust and logically sound investigation.

Introduction: The Imidazo[1,2-a]pyrazine Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazo[1,2-a]pyrazine core is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. This includes, but is not limited to, anticancer, anti-inflammatory, and neurological applications.[1][2] this compound serves as a pivotal starting material or key intermediate in the synthesis of more complex derivatives, making a thorough understanding of its intrinsic biological activities and potential molecular targets a critical first step in harnessing its full therapeutic potential.[3][4] This guide will provide a comprehensive framework for the systematic evaluation of this compound, focusing on three primary and evidence-based potential therapeutic avenues: oncology, neurodegenerative disorders, and inflammatory diseases.

Section I: Oncology - Targeting the Machinery of Cell Division and DNA Repair

The uncontrolled proliferation of cancer cells offers several well-defined targets for therapeutic intervention. Derivatives of the imidazo[1,2-a]pyrazine scaffold have shown significant promise in this area.[5] Our investigation will focus on two high-value targets: tubulin polymerization and Poly (ADP-ribose) polymerase-1 (PARP-1).

Target Hypothesis 1: Inhibition of Tubulin Polymerization

Scientific Rationale: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a cornerstone of anticancer therapy.[6] Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Several imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site.[6] We hypothesize that this compound or its immediate derivatives may possess similar activity.

Experimental Workflow:

Diagram: Workflow for Investigating Tubulin Polymerization Inhibition

A Initial Screening: Anti-proliferative Activity B Mechanism of Action: Tubulin Polymerization Assay A->B Active Compounds C Cellular Validation: Immunofluorescence Microscopy B->C Confirmation of MOA D Downstream Effects: Cell Cycle and Apoptosis Analysis C->D Cellular Consequences

Caption: A stepwise approach to identify and validate tubulin polymerization inhibitors.

Detailed Protocols:

2.1.1 Protocol: Cell Proliferation Assay (MTT/CCK-8)

  • Cell Seeding: Plate a panel of cancer cell lines (e.g., HCT-116, HepG2, A549, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel or Colchicine).

  • MTT/CCK-8 Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each cell line.

2.1.2 Protocol: In Vitro Tubulin Polymerization Assay

  • Reaction Setup: In a 96-well plate, add tubulin protein in a polymerization buffer.

  • Compound Addition: Add varying concentrations of this compound.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Monitoring Polymerization: Monitor the change in absorbance or fluorescence over time.

  • Data Analysis: Compare the polymerization curves of treated samples to controls to determine the inhibitory effect.

2.1.3 Protocol: Immunofluorescence Staining for Microtubule Integrity

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the compound at its IC50 concentration for 24 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Incubate with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

  • Imaging: Visualize the microtubule network using a fluorescence microscope. Look for signs of microtubule depolymerization or abnormal spindle formation.

2.1.4 Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment and Harvesting: Treat cells with the compound for 24 hours, then harvest and fix in cold 70% ethanol.

  • Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase is indicative of microtubule disruption.

Target Hypothesis 2: PARP-1 Inhibition

Scientific Rationale: PARP-1 is a key enzyme in the DNA damage repair pathway, particularly in single-strand break repair.[4] Inhibition of PARP-1 in cancer cells with existing DNA repair defects (e.g., BRCA mutations) leads to synthetic lethality. Given that derivatives of this compound have been investigated as PARP-1 inhibitors, this is a plausible target.[3][4]

Experimental Workflow:

Diagram: Workflow for Investigating PARP-1 Inhibition

A Biochemical Assay: PARP-1 Activity B Cell-Based Assay: PARP Activity in Cells A->B Confirmation of Cellular Activity C Functional Assay: Synergistic Effects with DNA Damaging Agents B->C Therapeutic Relevance

Caption: A streamlined workflow to validate PARP-1 inhibitory activity.

Detailed Protocols:

2.2.1 Protocol: PARP-1 Chemiluminescent Assay

  • Assay Principle: Utilize a commercially available kit that measures the incorporation of biotinylated ADP-ribose onto histone proteins.

  • Reaction Setup: In a 96-well plate, combine recombinant PARP-1 enzyme, activated DNA, and histones.

  • Compound Addition: Add serial dilutions of this compound.

  • Reaction Initiation: Initiate the reaction by adding NAD+.

  • Detection: Detect the biotinylated histones using a streptavidin-HRP conjugate and a chemiluminescent substrate.

  • Data Analysis: Calculate the IC50 value for PARP-1 inhibition.

2.2.2 Protocol: Combination Therapy with DNA Damaging Agents

  • Experimental Design: Treat cancer cells (with and without DNA repair deficiencies) with this compound alone, a DNA damaging agent (e.g., temozolomide or olaparib) alone, and a combination of both.

  • Cell Viability Assessment: After 72 hours, assess cell viability using an MTT or similar assay.

  • Data Analysis: Use the Chou-Talalay method to determine if the combination has a synergistic, additive, or antagonistic effect.

Section II: Neurodegenerative Disorders - Modulating Key Neurological Pathways

The imidazo[1,2-a]pyrazine scaffold has been implicated in the treatment of neurodegenerative diseases such as Alzheimer's, Parkinson's, and spinal muscular atrophy.[3][7] This section will outline a strategy to investigate the potential neuroprotective or disease-modifying effects of this compound.

Target Hypothesis: Modulation of SMN2 Splicing for Spinal Muscular Atrophy (SMA)

Scientific Rationale: SMA is caused by a deficiency of the survival motor neuron (SMN) protein. The SMN2 gene, a nearly identical copy of the SMN1 gene, predominantly produces a truncated, non-functional SMN protein due to the exclusion of exon 7. Small molecules that can modulate the splicing of SMN2 pre-mRNA to include exon 7 are a promising therapeutic strategy.[7] Given the mention of imidazo[1,2-a]pyrazine derivatives in this context, this is a key area for investigation.[7]

Experimental Workflow:

Diagram: Workflow for Investigating SMN2 Splicing Modulation

A Cell-Based Screening: SMN2 Reporter Assay B Molecular Validation: RT-PCR for Exon 7 Inclusion A->B Hit Compounds C Protein Level Confirmation: Western Blot for SMN Protein B->C Functional mRNA

Caption: A multi-tiered approach to identify and validate SMN2 splicing modifiers.

Detailed Protocols:

3.1.1 Protocol: RT-PCR for SMN2 Exon 7 Inclusion

  • Cell Culture and Treatment: Culture SMA patient-derived fibroblasts or neuronal cell lines and treat with this compound for 24-48 hours.

  • RNA Extraction and cDNA Synthesis: Extract total RNA and reverse transcribe to cDNA.

  • PCR Amplification: Perform PCR using primers that flank exon 7 of the SMN2 transcript.

  • Gel Electrophoresis: Separate the PCR products on an agarose gel. The inclusion of exon 7 will result in a larger PCR product.

  • Data Analysis: Quantify the ratio of full-length SMN2 to Δ7 SMN2 transcripts.

3.1.2 Protocol: Western Blot for SMN Protein Expression

  • Cell Lysis and Protein Quantification: Lyse treated cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the SMN protein, followed by an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the levels of SMN protein relative to a loading control (e.g., GAPDH or β-actin).

Section III: Inflammation and Immunology - Targeting Key Mediators of the Inflammatory Response

The imidazo[1,2-a]pyrazine core is associated with anti-inflammatory properties.[1] A potential target in this area is Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an enzyme involved in modulating the immune response.

Target Hypothesis: Inhibition of ENPP1 for Cancer Immunotherapy

Scientific Rationale: ENPP1 hydrolyzes cGAMP, a key second messenger in the STING pathway, which is crucial for innate immune responses to cancer. Inhibition of ENPP1 can enhance cGAMP-mediated STING activation, leading to an improved anti-tumor immune response. Imidazo[1,2-a]pyrazine derivatives have been identified as potent ENPP1 inhibitors.[8]

Experimental Workflow:

Diagram: Workflow for Investigating ENPP1 Inhibition

A Biochemical Assay: ENPP1 Inhibition B Cellular Assay: STING Pathway Activation A->B Potent Inhibitors C Functional Outcome: Cytokine Production B->C Downstream Signaling

Caption: A logical progression for validating ENPP1 inhibitors and their impact on immune signaling.

Detailed Protocols:

4.1.1 Protocol: In Vitro ENPP1 Inhibition Assay

  • Assay Principle: Use a commercially available kit that measures the hydrolysis of a synthetic ENPP1 substrate.

  • Reaction Setup: Combine recombinant ENPP1 enzyme with the substrate in an assay buffer.

  • Compound Addition: Add serial dilutions of this compound.

  • Signal Detection: Measure the fluorescent or colorimetric signal generated by the product of the enzymatic reaction.

  • Data Analysis: Calculate the IC50 value for ENPP1 inhibition.

4.1.2 Protocol: STING Pathway Activation Assay

  • Cell Line: Use a reporter cell line that expresses a luciferase or fluorescent protein under the control of an IFN-β promoter.

  • Treatment: Treat the cells with cGAMP in the presence or absence of this compound.

  • Reporter Gene Measurement: Measure the reporter gene expression after an appropriate incubation period.

  • Data Analysis: An increase in reporter signal in the presence of the compound indicates enhanced STING pathway activation.

4.1.3 Protocol: Measurement of Cytokine Production

  • Cell Culture: Use immune cells such as macrophages or dendritic cells.

  • Stimulation: Stimulate the cells with cGAMP and treat with the test compound.

  • Supernatant Collection: Collect the cell culture supernatant after 24 hours.

  • ELISA: Use ELISA kits to quantify the concentration of key cytokines such as IFN-β, CXCL10, and IL-6.

Data Summary and Interpretation

For each of the investigated pathways, it is crucial to present the quantitative data in a clear and concise manner to facilitate comparison and decision-making.

Table 1: Summary of In Vitro Potency

CompoundTargetAssay TypeIC50 (µM)
This compoundTubulin PolymerizationBiochemical
PARP-1Biochemical
ENPP1Biochemical
Positive Control 1Target 1Biochemical
Positive Control 2Target 2Biochemical

Table 2: Summary of Cellular Activity

CompoundCell LineAssay TypeEC50 (µM) or Effect
This compoundHCT-116Anti-proliferation
SMA FibroblastsSMN2 Exon 7 InclusionFold Increase
THP-1STING ActivationFold Increase
Reference CompoundCell LineAssay Type

Conclusion and Future Directions

This guide provides a comprehensive and technically grounded framework for the initial exploration of the therapeutic potential of this compound. The proposed workflows, moving from biochemical assays to cell-based validation and downstream functional readouts, are designed to provide a robust and reliable assessment of the compound's activity. Positive results in any of these areas would warrant further investigation, including lead optimization, in vivo efficacy studies in relevant animal models, and a more in-depth toxicological evaluation. The versatility of the imidazo[1,2-a]pyrazine scaffold suggests that even if the parent compound shows modest activity, it remains a highly valuable starting point for the development of novel and potent therapeutics.

References

  • WO2017101796A1 - Phthalazinone derivative, and preparation method and use thereof - Google Patents.
  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors - ResearchGate. Available at: [Link]

  • Design, synthesis, and bioevaluation of imidazo[1,2-a]pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed. Available at: [Link]

  • EA029542B1 - 4H-PYRIDO[1,2-a]PYRIMIDIN-4-ONE DERIVATIVES FOR TREATING SPINAL MUSCULAR ATROPHY - Google Patents.
  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • (PDF) Imidazo[1,2-a]pyrazines - ResearchGate. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. Available at: [Link]

  • WO2017101796A1 - Phthalazinone derivative, and preparation method and use thereof - Google Patents.

Sources

Methodological & Application

Application Note: A Streamlined One-Pot Synthesis of Substituted Methyl Imidazo[1,2-a]pyrazine-2-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and efficient one-pot protocol for the synthesis of methyl imidazo[1,2-a]pyrazine-2-carboxylates, a key heterocyclic scaffold in medicinal chemistry and drug development.[1] The imidazo[1,2-a]pyrazine core is present in numerous pharmacologically active compounds, exhibiting a wide range of biological activities.[1] The presented methodology leverages the power of the Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component condensation that offers high atom economy and procedural simplicity.[2][3] This protocol is designed for researchers and scientists in organic synthesis and drug discovery, providing a reliable method for accessing a diverse range of substituted imidazo[1,2-a]pyrazines for further investigation.

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine moiety is a privileged heterocyclic system due to its prevalence in compounds with diverse therapeutic applications, including as kinase inhibitors and for their potential in treating various diseases.[3] Traditional multi-step syntheses of this scaffold can be time-consuming and often result in lower overall yields. Multicomponent reactions (MCRs), particularly the isocyanide-based GBB reaction, provide an elegant and efficient alternative for the construction of this complex heterocycle in a single synthetic operation.[3][4]

This protocol focuses on the synthesis of methyl imidazo[1,2-a]pyrazine-2-carboxylates. While the direct synthesis of "Methyl imidazo[1,2-A]pyrazine-2-carboxylate" (unsubstituted at the 3-position) via a standard GBB reaction is challenging, this guide details the synthesis of a closely related analogue, Methyl 3-(tert-butylamino)imidazo[1,2-a]pyrazine-2-carboxylate . This is achieved through the reaction of 2-aminopyrazine, a methyl glyoxylate derivative, and tert-butyl isocyanide. The 3-position, substituted by the isocyanide component, serves as a valuable handle for further chemical modifications, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Reaction Principle: The Groebke-Blackburn-Bienaymé Reaction Mechanism

The GBB reaction is a powerful acid-catalyzed, three-component reaction that forms the imidazo[1,2-a]heterocycle core. The currently accepted mechanism proceeds through several key steps, which underscores the importance of an acidic catalyst and appropriate solvent choice.[5]

  • Imine Formation: The reaction initiates with the acid-catalyzed condensation of 2-aminopyrazine and methyl glyoxylate to form a reactive iminium ion intermediate. The catalyst protonates the carbonyl oxygen of the aldehyde, activating it for nucleophilic attack by the exocyclic nitrogen of 2-aminopyrazine. Subsequent dehydration leads to the formation of the iminium species.

  • Nucleophilic Attack by Isocyanide: The isocyanide then acts as a potent nucleophile, attacking the electrophilic carbon of the iminium ion. This step forms a nitrilium ion intermediate.

  • Intramolecular Cyclization: The endocyclic nitrogen of the pyrazine ring performs an intramolecular nucleophilic attack on the nitrilium ion. This [4+1] cycloaddition step constructs the five-membered imidazole ring, forming the core bicyclic scaffold.[6]

  • Tautomerization/Aromatization: The resulting intermediate undergoes tautomerization to restore aromaticity, yielding the stable imidazo[1,2-a]pyrazine product.

The use of a Lewis acid catalyst, such as Scandium(III) triflate (Sc(OTf)₃), is crucial for activating the aldehyde component towards imine formation and facilitating the subsequent steps of the reaction cascade.[7] Polar protic solvents like methanol are often employed as they can stabilize the charged intermediates formed during the reaction.[5][8]

GBB_Mechanism Groebke-Blackburn-Bienaymé Reaction Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway R1 2-Aminopyrazine Iminium Iminium Intermediate R1->Iminium + Methyl Glyoxylate (H⁺ catalyst) R2 Methyl Glyoxylate R2->Iminium R3 tert-Butyl Isocyanide Nitrilium Nitrilium Intermediate R3->Nitrilium Iminium->Nitrilium + tert-Butyl Isocyanide Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Cyclization Product Methyl 3-(tert-butylamino)imidazo [1,2-a]pyrazine-2-carboxylate Cyclized->Product Tautomerization

Caption: The reaction mechanism of the GBB synthesis.

Materials and Reagents

Reagent/MaterialGradeSupplierComments
2-Aminopyrazine≥98%e.g., Sigma-AldrichStore in a cool, dry place.
Methyl glyoxylate solution~50% in Toluenee.g., Sigma-AldrichHandle in a fume hood.
tert-Butyl isocyanide98%e.g., Sigma-AldrichCaution: Stenchant, handle in a fume hood.
Scandium(III) triflate (Sc(OTf)₃)99%e.g., Sigma-AldrichHygroscopic, store under inert gas.
Methanol (MeOH)Anhydrous, ≥99.8%e.g., Sigma-AldrichUse dry solvent for best results.
Ethyl acetate (EtOAc)ACS GradeVariousFor workup and chromatography.
HexanesACS GradeVariousFor chromatography.
Saturated sodium bicarbonate solution-Lab preparedFor workup.
Brine-Lab preparedFor workup.
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeVariousFor drying organic layers.
Silica gel60 Å, 230-400 meshVariousFor column chromatography.

Experimental Protocol

This one-pot procedure should be performed in a well-ventilated fume hood due to the volatile and odorous nature of tert-butyl isocyanide.

GBB_Workflow One-Pot Synthesis Workflow A 1. Add 2-aminopyrazine, Sc(OTf)₃, and anhydrous methanol to a flask. B 2. Add methyl glyoxylate solution dropwise at room temperature. A->B C 3. Add tert-butyl isocyanide dropwise and stir for 12-24 hours. B->C D 4. Monitor reaction by TLC. C->D E 5. Quench with sat. NaHCO₃ solution. D->E Reaction complete F 6. Extract with ethyl acetate. E->F G 7. Dry organic layer and concentrate. F->G H 8. Purify by column chromatography. G->H I 9. Characterize the final product. H->I

Caption: The experimental workflow for the one-pot synthesis.

Step-by-Step Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrazine (1.0 mmol, 1.0 eq) and Scandium(III) triflate (0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous methanol (10 mL) to the flask and stir the mixture until the solids are dissolved.

  • Aldehyde Addition: Slowly add methyl glyoxylate solution (~50% in toluene, 1.1 mmol, 1.1 eq) to the reaction mixture at room temperature. Stir for 10 minutes. Rationale: Premixing the amine and aldehyde in the presence of the Lewis acid catalyst facilitates the formation of the imine intermediate.[2]

  • Isocyanide Addition: Carefully add tert-butyl isocyanide (1.2 mmol, 1.2 eq) dropwise to the stirring solution. Caution: This reagent has a very strong, unpleasant odor and should be handled with extreme care in a fume hood.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Methyl 3-(tert-butylamino)imidazo[1,2-a]pyrazine-2-carboxylate.

Expected Results and Characterization

The final product is expected to be a solid. The following are predicted spectral data based on known imidazo[1,2-a]pyrazine derivatives.[9][10]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Pyrazine H8.80 - 9.00s
Pyrazine H7.90 - 8.10d
Pyrazine H7.70 - 7.90d
-NH-4.50 - 5.50br s
-OCH₃3.90 - 4.10s
-C(CH₃)₃1.40 - 1.60s

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O162.0 - 165.0
Quaternary C145.0 - 150.0
Quaternary C135.0 - 140.0
Aromatic CH125.0 - 130.0
Aromatic CH120.0 - 125.0
Aromatic CH115.0 - 120.0
Quaternary C110.0 - 115.0
-C(CH₃)₃50.0 - 55.0
-OCH₃51.0 - 53.0
-C(CH₃)₃29.0 - 31.0

Table 3: Predicted IR and MS Data

TechniqueExpected Values
IR (ATR, cm⁻¹) 3300-3400 (N-H stretch), 2900-3000 (C-H stretch), 1700-1720 (C=O stretch, ester), 1600-1650 (C=N, C=C stretch)
MS (ESI+) m/z [M+H]⁺ calculated for C₁₂H₁₆N₄O₂ should be observed.

Troubleshooting and Safety

  • Low Yield: Ensure all reagents and solvents are anhydrous, as water can inhibit the reaction. The catalyst is hygroscopic and should be handled accordingly.

  • Incomplete Reaction: If the reaction stalls, gentle heating (40-50 °C) can be applied, but this may also lead to side product formation.

  • Purification Difficulties: The product may co-elute with starting materials if the reaction has not gone to completion. Careful selection of the solvent system for chromatography is essential.

  • Safety: tert-Butyl isocyanide is toxic and has an extremely foul odor. Always handle it in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The Groebke-Blackburn-Bienaymé reaction provides a highly efficient and convergent one-pot route to the synthesis of substituted methyl imidazo[1,2-a]pyrazine-2-carboxylates. This application note offers a detailed and reliable protocol that can be readily implemented in a standard organic chemistry laboratory. The resulting products are valuable building blocks for the development of novel therapeutic agents and chemical probes.

References

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke–Blackburn–Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. Available from: [Link]

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. Available from: [Link]

  • de la Torre, D., Sakhautdinov, I., & Longo, L. S., Jr. (2023). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. Available from: [Link]

  • Longo, L. S., Jr., Siqueira, F. A., Anjos, N., & Santos, G. F. D. (2023). Proposed mechanism for the Groebke-Blackburn-Bienaymé (GBB) reaction. Synthesis. Available from: [Link]

  • Nikalje, A. P. G. (2016). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Molecular Diversity, 20(1), 233-254. Available from: [Link]

  • Riva, R., Banfi, L., & Basso, A. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. Available from: [Link]

  • Zapata-Franco, F., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters. Available from: [Link]

  • Avallone, L., et al. (1996). 1H and 13C NMR Spectra of Imidazo[1,2-a]pyrazines. Magnetic Resonance in Chemistry, 34(5), 409-414. Available from: [Link]

  • Rao, V. R., et al. (2015). SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. European Journal of Biomedical and Pharmaceutical Sciences, 2(4), 299-310. Available from: [Link]

Sources

Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrazine Derivatives: An Application Note and Protocol for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo[1,2-a]pyrazine Scaffold and the Advent of Microwave Chemistry

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. Its derivatives are known to exhibit a wide array of pharmacological activities, including potent anticancer, antiviral, and enzyme-inhibiting properties. Notably, specific derivatives have been investigated as promising inhibitors of Aurora kinases and ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), both of which are significant targets in oncology.[1][2][3][4][5] The traditional synthesis of these compounds, however, often involves lengthy reaction times, harsh conditions, and laborious purification processes.

The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the preparation of such valuable scaffolds. Microwave irradiation offers a rapid, efficient, and often higher-yielding alternative to conventional heating methods.[6] This technology leverages the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture.[7][8] This application note provides a comprehensive guide to the microwave-assisted synthesis of imidazo[1,2-a]pyrazine derivatives, detailing the underlying chemical principles, offering comparative data against conventional methods, and presenting robust experimental protocols for researchers in drug discovery and development.

The Rationale for Microwave-Assisted Synthesis: A Leap in Efficiency

The primary advantage of microwave synthesis lies in its unique heating mechanism. Unlike conventional heating, where heat is transferred through conduction and convection from an external source, microwave energy is delivered directly to the polar reagents and solvent molecules throughout the bulk of the reaction mixture.[8] This results in a rapid and uniform temperature increase, minimizing the formation of byproducts often associated with prolonged exposure to high temperatures at the vessel walls.

The benefits of employing microwave irradiation for the synthesis of imidazo[1,2-a]pyrazines are multifold:

  • Dramatically Reduced Reaction Times: Reactions that typically require several hours of reflux under conventional heating can often be completed in a matter of minutes using microwave irradiation.

  • Increased Yields and Purity: The rapid and uniform heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields of the desired product.

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducibility and safety.

  • Green Chemistry Principles: The efficiency of microwave synthesis often allows for the use of smaller quantities of solvents, aligning with the principles of green chemistry.[7]

Data Presentation: Microwave vs. Conventional Heating

The following table provides a comparative overview of reaction times and yields for the synthesis of various imidazo[1,2-a]pyrimidine derivatives, a closely related and structurally analogous scaffold, under microwave irradiation versus conventional heating, illustrating the significant advantages of the former.

ProductConventional Method (Time, Yield)Microwave Method (Time, Yield)Reference
2,4-diphenyl-benzo[3][9]imidazo[1,2-a] pyrimidine4-6 hours, 50-70%5-10 minutes, 85-95%[10]
2,4-Dimethyl-benzo[3][9]imidazo[1,2-a] pyrimidine5 hours, 75%8 minutes, 98%[10]
2-Phenyl-4-(4-chlorophenyl)-benzo[3][9]imidazo[1,2-a] pyrimidine6 hours, 60%7 minutes, 92%[10]

Reaction Mechanism and Scientific Principles

The most common and robust method for synthesizing the imidazo[1,2-a]pyrazine core is the Tschitschibabin reaction, which involves the condensation of a 2-aminoazine (in this case, 2-aminopyrazine) with an α-haloketone.[11]

The generally accepted mechanism proceeds through the following key steps:

  • Nucleophilic Attack: The exocyclic amino group of 2-aminopyrazine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the α-haloketone.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic substitution, where the endocyclic nitrogen of the pyrazine ring attacks the carbon bearing the halogen, leading to the formation of a five-membered imidazole ring.

  • Dehydration: The final step involves the elimination of a water molecule to yield the aromatic imidazo[1,2-a]pyrazine system.

Microwave irradiation significantly accelerates this process primarily through its thermal effects. The rapid and efficient heating increases the kinetic energy of the molecules, leading to a higher frequency of effective collisions and surmounting the activation energy barrier more quickly.[8] While the existence of specific "non-thermal" microwave effects remains a topic of debate, the practical outcomes of enhanced reaction rates and yields are consistently observed.[12][13]

A powerful alternative for generating molecular diversity is the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. This one-pot reaction combines an amidine (like 2-aminopyrazine), an aldehyde, and an isocyanide to rapidly assemble the 3-aminoimidazo[1,2-a]pyrazine scaffold.[14][15] Microwave irradiation has also been shown to dramatically accelerate this multicomponent assembly.[14][15]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis, purification, and characterization of a representative imidazo[1,2-a]pyrazine derivative.

Protocol 1: Microwave-Assisted Synthesis of 2-Aryl-imidazo[1,2-a]pyrazines

This protocol describes a general procedure for the synthesis of 2-aryl-imidazo[1,2-a]pyrazines from a substituted 2-aminopyrazine and an α-bromoacetophenone derivative.

Materials and Reagents:

  • Substituted 2-aminopyrazine (1.0 mmol)

  • Substituted α-bromoacetophenone (1.0 mmol)

  • Ethanol or Isopropanol/Water mixture (3-5 mL)

  • Sodium bicarbonate (optional, 1.2 mmol)

  • Microwave reactor vials (10 mL) with stir bars

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the substituted 2-aminopyrazine (1.0 mmol) and the substituted α-bromoacetophenone (1.0 mmol).

  • Add the chosen solvent (e.g., 4 mL of an isopropanol/water 1:1 mixture). If an acid scavenger is required, add sodium bicarbonate (1.2 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 120-140 °C for 5-15 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the vial to room temperature.

  • If a precipitate has formed, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).[6]

Protocol 2: Purification and Characterization

Purification by Column Chromatography:

  • Prepare a silica gel slurry in the initial eluent (e.g., 9:1 hexane/ethyl acetate) and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elute the column with a gradient of increasing polarity (e.g., from 9:1 to 1:1 hexane/ethyl acetate) while collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified imidazo[1,2-a]pyrazine derivative.

Characterization:

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the absence of impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Visualization of Workflows and Mechanisms

General Synthetic Workflow

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Characterization reagents 2-Aminopyrazine + α-Bromoacetophenone mw_reactor Microwave Reactor (120-140 °C, 5-15 min) reagents->mw_reactor Add to vial workup Cooling & Filtration/ Concentration mw_reactor->workup Reaction complete purification Column Chromatography workup->purification Crude product analysis NMR, MS, IR purification->analysis Pure Product G cluster_reactants cluster_intermediate cluster_product A 2-Aminopyrazine C Cyclization Precursor A->C Nucleophilic Attack & Condensation B α-Bromoacetophenone B->C Nucleophilic Attack & Condensation D Imidazo[1,2-a]pyrazine C->D Intramolecular Cyclization & Dehydration (Microwave Accelerated)

Caption: Simplified Tschitschibabin condensation mechanism.

Applications in Drug Development

The imidazo[1,2-a]pyrazine scaffold is a cornerstone in the development of targeted therapies. Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse substitutions that can be tailored to interact with specific biological targets.

  • Oncology: Derivatives of imidazo[1,2-a]pyrazine have shown significant potential as inhibitors of various kinases implicated in cancer progression, such as Aurora kinases and PI3K. [4][5][16]More recently, they have been identified as highly potent and selective inhibitors of ENPP1, a negative regulator of the cGAS-STING pathway, offering a promising avenue for cancer immunotherapy. [2][3]* Antiviral Agents: The structural versatility of this scaffold has also been exploited in the development of antiviral agents, with some derivatives showing activity against a range of viruses.

The ability to rapidly synthesize libraries of these compounds using microwave-assisted techniques is invaluable for structure-activity relationship (SAR) studies, accelerating the identification and optimization of lead compounds in the drug discovery pipeline.

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of medicinally relevant heterocyclic compounds like imidazo[1,2-a]pyrazines. The dramatic reduction in reaction times, coupled with increased yields and purity, makes it an indispensable tool for modern drug discovery and development. The protocols and principles outlined in this application note provide a robust framework for researchers to efficiently synthesize and explore the therapeutic potential of this versatile scaffold, ultimately accelerating the journey from concept to clinic.

References

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  • Zhang, W., & Larhed, M. (2007). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Beilstein Journal of Organic Chemistry, 3, 11. [Link]

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A Practical Guide to the Iodine-Catalyzed, Three-Component Synthesis of Imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3][4] This application note provides a comprehensive guide to a highly efficient, one-pot, three-component synthesis of these vital heterocycles, utilizing molecular iodine as an inexpensive, readily available, and environmentally benign catalyst.[3] We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and offer expert insights into reaction optimization and troubleshooting. This method offers significant advantages, including operational simplicity, cost-effectiveness, good to excellent yields at room temperature, and a short reaction time, making it an invaluable tool for researchers in drug discovery and development.[3]

Introduction: The Strategic Advantage of Iodine Catalysis

The imidazo[1,2-a]pyrazine ring system is a cornerstone of modern drug design, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][3][4] Consequently, the development of efficient and sustainable synthetic routes to access this scaffold is of paramount importance.

Traditional multi-step syntheses are often plagued by issues such as low overall yields, the need for harsh reaction conditions, and the generation of significant chemical waste. Multicomponent reactions (MCRs) address these challenges by combining three or more reactants in a single step, offering superior atom economy and procedural simplicity.[3]

This protocol focuses on an iodine-catalyzed, three-component condensation of a 2-aminopyrazine, an aryl aldehyde, and an isocyanide. The choice of molecular iodine (I₂) as a catalyst is a key strategic advantage. Unlike many metal-based catalysts, iodine is:

  • Cost-Effective & Readily Available: Reducing the overall cost of synthesis.[3]

  • Environmentally Benign: Iodine is a low-toxicity element, aligning with the principles of green chemistry.[3]

  • Mild & Efficient: It effectively catalyzes the reaction under gentle conditions, often at room temperature, preserving sensitive functional groups.[3]

Reaction Mechanism: The Role of Iodine

The reaction proceeds through a plausible [4+1] cycloaddition pathway, where iodine plays a crucial role as a Lewis acid.[3][5] The mechanism can be broken down into three key stages, as outlined below.

Stage 1: Imine Formation The reaction initiates with the condensation of 2-aminopyrazine and an aryl aldehyde to form an imine intermediate (Schiff base).

Stage 2: Lewis Acid Activation & Nucleophilic Attack Molecular iodine activates the imine by coordinating to the nitrogen atom, enhancing its electrophilicity. This facilitates the nucleophilic attack by the isocyanide carbon, leading to the formation of an iminium ion intermediate.[3][5]

Stage 3: Intramolecular Cyclization & Tautomerization The final stage involves an intramolecular cyclization where the pyridine-type nitrogen of the pyrazine ring attacks the electrophilic carbon of the iminium ion. A subsequent proton transfer and tautomerization yield the final, stable aromatic imidazo[1,2-a]pyrazine product.

G cluster_start Reactants Aminopyrazine 2-Aminopyrazine Imine Imine Intermediate (A) Aminopyrazine->Imine - H₂O Aldehyde Aryl Aldehyde Aldehyde->Imine - H₂O Isocyanide Isocyanide Activated_Imine Iodine-Activated Imine Complex Imine->Activated_Imine Iodine I₂ (Catalyst) Iodine->Activated_Imine Iminium_Ion Iminium Ion (B) Activated_Imine->Iminium_Ion + Isocyanide Cyclized_Int Cyclized Intermediate (C) Iminium_Ion->Cyclized_Int Intramolecular Cyclization Product Imidazo[1,2-a]pyrazine Cyclized_Int->Product Proton Transfer

Caption: Proposed mechanism for the iodine-catalyzed synthesis.

Detailed Experimental Protocol

This protocol is adapted from a validated procedure for the synthesis of 2-(tert-butylamino)-3-phenylimidazo[1,2-a]pyrazine.[3]

3.1. Materials and Equipment

  • Reagents: 2-Aminopyrazine (≥98%), Benzaldehyde (≥99%), tert-Butyl isocyanide (98%), Molecular Iodine (≥99.8%), Ethanol (Absolute). All reagents should be used as received without further purification.

  • Equipment: Standard laboratory glassware (round-bottom flask, magnetic stirrer, condenser), magnetic stir plate, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), rotary evaporator, column chromatography setup with silica gel (230-400 mesh).

3.2. Step-by-Step Procedure

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrazine (1.0 mmol, 95 mg).

  • Solvent and Catalyst Addition: Add absolute ethanol (5 mL) to the flask and stir until the 2-aminopyrazine is fully dissolved. Add molecular iodine (0.05 mmol, 12.7 mg, 5 mol%).

  • Reactant Addition: To the stirring solution, add benzaldehyde (1.0 mmol, 106 mg, 102 µL) followed by tert-butyl isocyanide (1.2 mmol, 100 mg, 136 µL).

  • Reaction Execution: Seal the flask and allow the mixture to stir at room temperature.

  • Monitoring: Monitor the reaction progress using TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction by adding 10 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. The color of the solution should change from brown to colorless or pale yellow.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford the pure product.

G A 1. Reaction Setup (2-Aminopyrazine, EtOH, I₂) B 2. Add Reactants (Aldehyde, Isocyanide) A->B C 3. Stir at Room Temp (2-4 hours) B->C D 4. Monitor by TLC C->D D->C Incomplete E 5. Quench (aq. Na₂S₂O₃) D->E Complete F 6. Extract (Ethyl Acetate) E->F G 7. Dry & Concentrate F->G H 8. Purify (Column Chromatography) G->H I 9. Characterize (NMR, MS) H->I

Caption: General experimental workflow from setup to characterization.

Substrate Scope and Optimization

The versatility of this iodine-catalyzed reaction has been demonstrated across a range of substituted aryl aldehydes.[3] Electron-donating and electron-withdrawing groups on the aromatic ring of the aldehyde are well-tolerated, generally providing moderate to good yields.

EntryAldehyde (Ar-CHO)Product Yield (%)
1Benzaldehyde92%
24-Methylbenzaldehyde90%
34-Methoxybenzaldehyde88%
44-Chlorobenzaldehyde94%
54-Bromobenzaldehyde95%
64-Nitrobenzaldehyde85%
72-Chlorobenzaldehyde87%
Table 1: Representative yields for the synthesis of various imidazo[1,2-a]pyrazine derivatives. Conditions: 2-aminopyrazine (1.0 mmol), aldehyde (1.0 mmol), tert-butyl isocyanide (1.2 mmol), I₂ (5 mol%), ethanol, room temperature. Data adapted from reference[3].

Causality Behind Experimental Choices:

  • Catalyst Loading: Studies show that 5 mol% of iodine provides excellent yields.[3] Increasing the catalyst loading does not significantly improve the outcome, making this an efficient process.

  • Solvent Selection: While the reaction proceeds in various solvents like methanol, water, and acetonitrile, ethanol was found to provide the best yields and is a desirable green solvent.[3]

  • Temperature: A key advantage is the protocol's efficiency at room temperature, which minimizes side reactions and energy consumption. This contrasts with many other synthetic methods that require elevated temperatures.[3]

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive catalyst (old iodine).Use freshly opened or purified iodine.
Low-quality or wet reagents/solvent.Ensure reagents are pure and use anhydrous ethanol.
Inefficient stirring.Use a properly sized stir bar and ensure a vortex is visible.
Incomplete Reaction Insufficient reaction time.Allow the reaction to stir for a longer period, monitoring by TLC every hour.
Steric hindrance from bulky substrates.Consider gentle heating (40-50 °C) to increase the reaction rate.
Multiple Spots on TLC Formation of side products.Ensure the dropwise addition of the isocyanide. Check the purity of the starting aldehyde, as benzoic acid impurities can interfere.
Difficulty in Purification Co-elution of product with impurities.Adjust the polarity of the eluent for column chromatography. Try a different solvent system (e.g., dichloromethane/methanol).

Conclusion

The iodine-catalyzed three-component synthesis of imidazo[1,2-a]pyrazines is a powerful and practical method for accessing a medicinally important class of heterocycles. Its operational simplicity, reliance on a cheap and eco-friendly catalyst, mild reaction conditions, and high efficiency make it an exemplary green chemistry protocol.[3] This guide provides researchers and drug development professionals with the necessary details to confidently implement this strategy, accelerating the discovery and synthesis of novel therapeutic agents.

References

  • Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. National Center for Biotechnology Information.[Link]

  • Iodine catalyzed synthesis of imidazo[1,2‐a]pyridine. ResearchGate.[Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Royal Society of Chemistry Publishing.[Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Royal Society of Chemistry Publishing.[Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals.[Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.[Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed.[Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. National Center for Biotechnology Information.[Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. National Center for Biotechnology Information.[Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2- a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PubMed.[Link]

  • Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate. ResearchGate.[Link]

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Application Notes and Protocols: A Detailed Guide to the Groebke-Blackburn-Bienaymé Reaction for Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides an in-depth exploration of the Groebke-Blackburn-Bienaymé (GBB) reaction, a cornerstone of modern medicinal chemistry for the synthesis of the privileged imidazo[1,2-a]pyridine scaffold. This document moves beyond a simple recitation of steps, offering a detailed examination of the reaction's mechanistic underpinnings, a field-tested experimental protocol, and critical insights into optimizing this powerful multicomponent reaction.

Introduction: The Significance of the Groebke-Blackburn-Bienaymé Reaction

First reported in 1998, the Groebke-Blackburn-Bienaymé (GBB) reaction has become a highly efficient and atom-economical method for the one-pot synthesis of N-fused 3-aminoimidazoles.[1][2] This three-component reaction, involving an amidine (such as 2-aminopyridine), an aldehyde, and an isocyanide, is particularly valued for its ability to rapidly generate molecular complexity from simple starting materials.[3]

The imidazo[1,2-a]pyridine core is a prominent feature in numerous commercially available drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem, highlighting its importance as a pharmacophore in drug discovery.[4][5] The GBB reaction provides a direct and versatile route to this and other related heterocyclic systems, making it an indispensable tool for the construction of compound libraries for high-throughput screening and lead optimization.[1][6]

Reaction Mechanism: A Step-by-Step Elucidation

The generally accepted mechanism for the Groebke-Blackburn-Bienaymé reaction begins with the acid-catalyzed condensation of the 2-aminopyridine and the aldehyde to form an iminium ion. This is followed by the nucleophilic addition of the isocyanide to the imine, generating a nitrilium ion intermediate. The final, irreversible step involves an intramolecular cyclization of the nitrilium ion, followed by tautomerization to yield the aromatic imidazo[1,2-a]pyridine product.[7]

The catalytic cycle is often facilitated by a Lewis or Brønsted acid, which activates the aldehyde towards nucleophilic attack and promotes the key cyclization step.[3][8]

GBB_Mechanism cluster_0 Iminium Formation cluster_1 Nitrilium Ion Formation cluster_2 Cyclization & Aromatization 2-Aminopyridine 2-Aminopyridine Iminium_Ion Iminium_Ion 2-Aminopyridine->Iminium_Ion + Aldehyde + H+ Aldehyde Aldehyde Aldehyde->Iminium_Ion Nitrilium_Ion Nitrilium_Ion Iminium_Ion->Nitrilium_Ion + Isocyanide Isocyanide Isocyanide Cyclized_Intermediate Cyclized_Intermediate Nitrilium_Ion->Cyclized_Intermediate Intramolecular Cyclization Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Cyclized_Intermediate->Imidazo[1,2-a]pyridine Tautomerization

Caption: Mechanistic pathway of the Groebke-Blackburn-Bienaymé reaction.

Detailed Experimental Protocol: Synthesis of a Model Imidazo[1,2-a]pyridine

This protocol details the synthesis of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine as a representative example.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
2-AminopyridineC₅H₆N₂94.121.01.0
FurfuralC₅H₄O₂96.081.01.0
Cyclohexyl isocyanideC₇H₁₁N109.171.01.0
p-Toluenesulfonic acid (TsOH)C₇H₈O₃S·H₂O190.220.10.1
Ethanol (EtOH)C₂H₆O46.07~5 mL-
Ethyl acetate (EtOAc)C₄H₈O₂88.11--
Hexanes----
Equipment
  • Round-bottom flask or sealed tube

  • Magnetic stirrer and stir bar

  • Ultrasound bath (optional, for sonochemical methods)[9]

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Flash chromatography system

Reaction Procedure
  • Reaction Setup: To a sealed tube or round-bottom flask, add 2-aminopyridine (1.0 mmol, 1.0 equiv.) and dissolve it in ethanol (approximately 1.0 M solution).[9]

  • Reagent Addition: Sequentially add furfural (1.0 mmol, 1.0 equiv.), cyclohexyl isocyanide (1.0 mmol, 1.0 equiv.), and p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%).[9]

  • Reaction Conditions: The reaction mixture can be stirred at room temperature or gently heated (e.g., 60 °C) to increase the reaction rate.[9][10] Alternatively, the use of ultrasound irradiation at room temperature for a specified duration (e.g., 3 hours) has been shown to be effective.[9]

  • Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexanes/ethyl acetate).

  • Work-up: Once the reaction is complete (as indicated by TLC), the solvent is removed under reduced pressure using a rotary evaporator.[9]

  • Purification: The resulting crude residue is purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure imidazo[1,2-a]pyridine product.[9]

Rationale for Experimental Choices
  • Catalyst: While a variety of Lewis and Brønsted acids can be used, p-toluenesulfonic acid is an inexpensive and effective catalyst for this transformation.[8][9] Other catalysts like Sc(OTf)₃, Yb(OTf)₃, and even milder options like NH₄Cl have also been successfully employed.[3][11][12]

  • Solvent: Ethanol is a common and relatively green solvent for the GBB reaction.[9][11] Methanol is also frequently used.[3][7] The choice of solvent can influence reaction rates and yields.[7]

  • Temperature: Many GBB reactions proceed efficiently at room temperature.[11][13] However, moderate heating can be beneficial for less reactive substrates.[10] Microwave irradiation has also been used to accelerate the reaction.[3]

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of imidazo[1,2-a]pyridines via the GBB reaction.

GBB_Workflow Start Reagent_Prep Prepare Reagents: - 2-Aminopyridine - Aldehyde - Isocyanide - Catalyst Start->Reagent_Prep Reaction_Setup Set up Reaction in Solvent (e.g., EtOH) Reagent_Prep->Reaction_Setup Reaction_Conditions Stir at RT or Heat / Use Ultrasound Reaction_Setup->Reaction_Conditions Monitoring Monitor by TLC Reaction_Conditions->Monitoring Workup Solvent Evaporation Monitoring->Workup Reaction Complete Purification Flash Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End Characterization->End

Caption: General experimental workflow for the GBB reaction.

Scope and Variations

The Groebke-Blackburn-Bienaymé reaction exhibits a broad substrate scope.

  • Aldehydes: A wide variety of aromatic, heteroaromatic, and aliphatic aldehydes are well-tolerated.[1] Electron-donating and electron-withdrawing groups on benzaldehydes generally give good to excellent yields.[1]

  • Amidines: While 2-aminopyridine is the most common, other aminoazoles such as 2-aminopyrazines, 2-aminothiazoles, and 2-aminoquinolines can also be used, leading to a diverse range of fused heterocyclic systems.[3][14]

  • Isocyanides: Both aliphatic and aromatic isocyanides are suitable reaction partners.

Recent advancements in the GBB reaction include its adaptation for DNA-encoded library (DEL) technology, demonstrating its compatibility with sensitive biological molecules under mild, aqueous conditions.[1] Furthermore, the development of biocatalytic versions of the GBB reaction using enzymes like lipase offers a greener alternative to traditional chemical catalysts.[11][14]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction- Suboptimal catalyst or solvent- Decomposition of starting materials or product- Increase reaction time or temperature- Screen different catalysts (e.g., Sc(OTf)₃, Yb(OTf)₃) and solvents- Use milder reaction conditions
Side Product Formation - Self-condensation of the aldehyde- Polymerization of the isocyanide- Add the isocyanide slowly to the reaction mixture- Ensure the purity of the starting materials
Purification Difficulties - Co-elution of product with starting materials or byproducts- Optimize the mobile phase for flash chromatography- Consider recrystallization as an alternative purification method

Conclusion

The Groebke-Blackburn-Bienaymé reaction is a robust and versatile tool for the synthesis of imidazo[1,2-a]pyridines and related heterocyclic compounds. Its operational simplicity, broad substrate scope, and high efficiency make it an invaluable method in the fields of medicinal chemistry and drug discovery. By understanding the underlying mechanism and optimizing the experimental conditions, researchers can effectively leverage this powerful multicomponent reaction to generate diverse libraries of potentially bioactive molecules.

References

  • Bon, R. S., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]

  • Wang, G., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters, 25(24), 4453–4457. [Link]

  • Bon, R. S., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). PMC. [Link]

  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings. [Link]

  • Bon, R. S., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). ResearchGate. [Link]

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  • da Silva, W. R., et al. (2020). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. SciELO. [Link]

  • Lacerda, L. S., et al. (2025). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. [Link]

  • Boltjes, A., et al. (2019). The Groebke-Blackburn-Bienaymé Reaction. PubMed. [Link]

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  • Dömling, A., et al. (2021). Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction. Beilstein Journal of Organic Chemistry, 17, 1783–1790. [Link]

  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • Corona-Díaz, A., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chemistry Proceedings. [Link]

  • Bon, R. S., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein-Institut. [Link]

  • Boltjes, A., et al. (2019). The Groebke‐Blackburn‐Bienaymé Reaction. ResearchGate. [Link]

  • Gámez-Montaño, R., et al. (2021). Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. Sciforum. [Link]

  • Hsieh, H.-W., et al. (2022). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Archives. [Link]

  • Demjén, A., et al. (2021). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. [Link]

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Application Notes and Protocols for High-Throughput Screening of Methyl Imidazo[1,2-A]pyrazine-2-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo[1,2-a]pyrazine Scaffold as a Versatile Pharmacophore

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery. This nitrogen-rich scaffold serves as a versatile template for the synthesis of diverse compound libraries with a wide spectrum of biological activities. Derivatives of this core have been identified as potent inhibitors of various key therapeutic targets, including protein kinases, metabolic enzymes, and viral proteins. Their demonstrated efficacy in preclinical studies has established the imidazo[1,2-a]pyrazine scaffold as a valuable starting point for the development of novel therapeutics for oncology, inflammatory diseases, and infectious diseases.

Methyl imidazo[1,2-a]pyrazine-2-carboxylate represents a key starting material and a fundamental structural motif within this class of compounds. Its chemical tractability allows for facile diversification at multiple positions, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. High-throughput screening (HTS) plays a pivotal role in rapidly evaluating large libraries of imidazo[1,2-a]pyrazine derivatives to identify initial hits against specific biological targets.

This document provides detailed application notes and protocols for the use of this compound and its analogs in common HTS assays. We will delve into the technical intricacies of both biochemical and cell-based screening methodologies, with a focus on kinase inhibition and cancer cell cytotoxicity, two areas where this compound class has shown considerable promise. The protocols are designed to be robust and adaptable for automated HTS platforms.

PART 1: Biochemical Assays for Screening Kinase Inhibitors

Protein kinases are a major class of drug targets, and many imidazo[1,2-a]pyrazine derivatives have been identified as potent kinase inhibitors, particularly against Aurora kinases.[1][2][3] A common and reliable method for HTS of kinase inhibitors is to measure the production of adenosine diphosphate (ADP), a universal product of the kinase-catalyzed phosphoryl transfer from adenosine triphosphate (ATP).[4]

Application Note 1: Homogeneous Luminescence-Based Kinase Assay (ADP-Glo™ Principle)

The ADP-Glo™ Kinase Assay is a highly sensitive and robust method for quantifying kinase activity by measuring the amount of ADP produced.[5][6] The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal proportional to the ADP concentration.[5] This "glow-type" luminescence assay is ideal for HTS due to its high signal-to-background ratio and resistance to interference from library compounds.[7]

Causality Behind Experimental Choices:

  • Two-Step Reaction: The initial depletion of the unconsumed ATP from the kinase reaction is crucial. Without this step, the high background from the starting ATP concentration would obscure the smaller signal from the newly generated ADP, leading to a very low signal-to-noise ratio.

  • Luminescence Detection: Luminescence assays generally have a wider dynamic range and higher sensitivity compared to absorbance or fluorescence-based assays. The "glow" format provides a stable signal over time, allowing for batch processing of plates in an HTS environment.

Protocol 1: High-Throughput Screening of Imidazo[1,2-a]pyrazine Derivatives Against a Target Kinase (e.g., Aurora Kinase A)

This protocol is designed for a 384-well plate format, but can be scaled accordingly.

Materials:

  • Purified recombinant target kinase (e.g., Aurora Kinase A)

  • Kinase substrate (specific to the target kinase)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound derivatives library in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • 384-well white, opaque assay plates

  • Luminometer

Experimental Workflow Diagram:

HTS_Kinase_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection prep_info 1. Compound Plating: - Add 50 nL of test compounds,  positive control (Staurosporine),  and DMSO (negative control)  to a 384-well plate. reaction_info 2. Initiate Reaction: - Add 5 µL of kinase/substrate mix. - Add 5 µL of ATP solution to start. - Incubate at room temperature  (e.g., 60 minutes). prep_info->reaction_info Transfer Plate detection_info 3. ADP-Glo™ Steps: - Add 5 µL of ADP-Glo™ Reagent.  (Incubate 40 min). - Add 10 µL of Kinase Detection  Reagent. (Incubate 30-60 min). 4. Read Luminescence: - Measure signal on a luminometer. reaction_info->detection_info Transfer Plate

Caption: Workflow for a biochemical HTS kinase assay.

Step-by-Step Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the imidazo[1,2-a]pyrazine derivatives. A typical starting concentration for a primary screen is 10 µM.

    • Using an acoustic liquid handler or a pintool, transfer 50 nL of each compound dilution into the wells of a 384-well assay plate.

    • Include wells with a positive control inhibitor (e.g., Staurosporine at a concentration known to give full inhibition) and a negative control (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in kinase reaction buffer. The optimal concentrations of the kinase and substrate should be determined empirically in an assay development phase.

    • Add 5 µL of the 2X kinase/substrate mix to each well of the assay plate.

    • Prepare a 2X ATP solution in kinase reaction buffer. The ATP concentration should ideally be at the Km value for the specific kinase to ensure sensitivity to competitive inhibitors.

    • To initiate the kinase reaction, add 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • ADP Detection:

    • Following the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase/luciferin for the detection reaction.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-based luminometer.

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_control) / (Signal_neg_control - Signal_pos_control))

    • Compounds showing significant inhibition (e.g., >50%) are considered "hits" and should be selected for further characterization, such as IC₅₀ determination.

Data Presentation:

Compound IDConcentration (µM)Luminescence (RLU)% Inhibition
DMSO-850,0000
Staurosporine1050,000100
MIP-00110450,00050
MIP-00210830,0002.5
............

PART 2: Cell-Based Assays for Screening Antiproliferative Activity

Cell-based assays are essential for evaluating the biological effects of compounds in a more physiologically relevant context. For potential anticancer agents like imidazo[1,2-a]pyrazine derivatives, a primary cell-based HTS assay is often a cytotoxicity or antiproliferative assay.[8]

Application Note 2: Colorimetric Cell Viability Assay (MTT Assay Principle)

The MTT assay is a widely used colorimetric method to assess cell viability.[9] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells.[9] The formazan crystals are then solubilized, and the absorbance of the solution is measured, which is proportional to the number of viable cells. A decrease in signal indicates a cytotoxic or antiproliferative effect of the test compound.

Causality Behind Experimental Choices:

  • Metabolic Readout: The MTT assay measures the activity of NAD(P)H-dependent oxidoreductase enzymes, which is generally correlated with cell viability and metabolic activity. This provides a functional measure of cell health.

  • Endpoint Assay: This is a simple and cost-effective endpoint assay suitable for HTS. The colorimetric readout can be measured on a standard microplate reader.

  • Choice of Cell Line: The selection of the cancer cell line is critical. For screening imidazo[1,2-a]pyrazine derivatives known to target Aurora kinases, cell lines with high expression of these kinases (e.g., HCT116 colon cancer cells) would be appropriate.[10]

Protocol 2: High-Throughput Screening of Imidazo[1,2-a]pyrazine Derivatives for Anticancer Activity

This protocol is for a 96-well plate format.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound derivatives library in DMSO

  • Positive control cytotoxic agent (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear, flat-bottom tissue culture plates

  • Microplate spectrophotometer

Experimental Workflow Diagram:

HTS_Cell_Assay_Workflow cluster_cell_plating Cell Plating cluster_treatment Compound Treatment cluster_mtt MTT Assay cluster_readout Data Acquisition cell_plating_info 1. Seed cells into a 96-well plate (e.g., 5,000 cells/well). 2. Incubate for 24 hours to allow attachment. treatment_info 3. Add serially diluted compounds, positive control (Doxorubicin), and DMSO (vehicle control). 4. Incubate for 48-72 hours. cell_plating_info->treatment_info mtt_info 5. Add MTT solution to each well. Incubate for 2-4 hours. 6. Add solubilization solution. Incubate until crystals dissolve. treatment_info->mtt_info readout_info 7. Read absorbance at 570 nm. mtt_info->readout_info

Caption: Workflow for a cell-based cytotoxicity HTS assay.

Step-by-Step Procedure:

  • Cell Plating:

    • Harvest and count the cells.

    • Dilute the cells in complete culture medium to the desired seeding density (e.g., 5 x 10⁴ cells/mL).

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the imidazo[1,2-a]pyrazine derivatives and controls in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds or controls.

    • Incubate the plate for 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[11]

    • Add 100 µL of the solubilization solution to each well.[9]

    • Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[9]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[9]

    • Calculate the percent cell viability for each compound concentration.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation:

Compound IDIC₅₀ (µM) on HCT116 cells
Doxorubicin0.15
MIP-0015.2
MIP-002> 50
......

References

  • Eichelberger, M. C., et al. (2008). Neuraminidase activity provides a practical read-out for a high throughput influenza antiviral screening assay. Virology Journal. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

  • Mohan, T., et al. (2022). An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance. Viruses. Available at: [Link]

  • Noah, D. L., & Severson, W. (2014). New-generation screening assays for the detection of anti-influenza compounds targeting viral and host functions. Antiviral Research. Available at: [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available at: [Link]

  • Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Howard, S., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Howard, S., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. PubMed. Available at: [Link]

  • Li, J., et al. (2015). A cell-based high-throughput approach to identify inhibitors of influenza A virus. Antiviral Research. Available at: [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Available at: [Link]

  • Bhalay, G., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters. Available at: [Link]

  • BellBrook Labs. (n.d.). ENPP1 Assay | ENPP1 Inhibitor Screening Kit. Available at: [Link]

  • Berdini, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry. Available at: [Link]

  • Sportsman, J. R., et al. (2007). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Cell Notes. Available at: [Link]

  • Du, Y., et al. (2015). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. Assay and Drug Development Technologies. Available at: [Link]

  • ResearchGate. (2011). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Available at: [Link]

  • ResearchGate. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Available at: [Link]

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Application Notes and Protocols for In Vitro Kinase Assays Using Methyl Imidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo[1,2-a]pyrazine Scaffold as a Privileged Kinase Inhibitor Motif

The imidazo[1,2-a]pyrazine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its versatile pharmacological activities. Derivatives of this structure have garnered substantial attention as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. Notably, imidazo[1,2-a]pyrazine-based compounds have shown potent inhibitory effects against key oncogenic kinases such as Aurora kinases and Cyclin-Dependent Kinases (CDKs).

Methyl imidazo[1,2-a]pyrazine-2-carboxylate represents a key starting material and intermediate for the synthesis of these more complex kinase inhibitors. Understanding its behavior and establishing robust protocols for its use in in vitro kinase assays are fundamental for the discovery and development of novel therapeutics. This guide provides a comprehensive overview of the principles and detailed protocols for characterizing the inhibitory potential of this compound and its derivatives against target kinases, with a focus on Aurora B and CDK9/Cyclin T1 as exemplary models.

Scientific Foundation: The Rationale Behind In Vitro Kinase Assays

In vitro kinase assays are the cornerstone of kinase inhibitor discovery. They provide a direct measure of a compound's ability to modulate the catalytic activity of a purified kinase enzyme. The fundamental principle involves incubating the kinase with its substrate and adenosine triphosphate (ATP), the phosphate donor, and then detecting either the consumption of ATP or the formation of the phosphorylated substrate or adenosine diphosphate (ADP), the by-product.

The choice of assay technology depends on several factors, including the specific kinase, throughput requirements, and sensitivity. Common methods include:

  • Luminescence-Based Assays: These assays, such as ADP-Glo™ and Kinase-Glo®, are highly sensitive and amenable to high-throughput screening (HTS). They measure either the amount of ADP produced (ADP-Glo™) or the amount of ATP remaining (Kinase-Glo®) after the kinase reaction.

  • Radiometric Assays: Considered the "gold standard," these assays use [γ-³²P]ATP to directly measure the incorporation of the radioactive phosphate group onto the substrate. This method is highly sensitive and provides a direct measurement of catalytic activity.

  • Fluorescence Polarization (FP) Assays: FP assays are used to monitor the binding of a fluorescently labeled tracer to a kinase or an antibody. In a competitive format, the phosphorylation of an unlabeled substrate by a kinase displaces a fluorescently labeled phosphopeptide from a specific antibody, leading to a change in fluorescence polarization.

This application note will provide detailed protocols for the luminescence-based ADP-Glo™ kinase assay, a widely used, robust, and non-radioactive method suitable for characterizing inhibitors like this compound.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for an in vitro kinase inhibitor profiling experiment.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilution of This compound Assay_Plate Dispense Compound and Kinase Reaction Mix into 384-well plate Compound_Prep->Assay_Plate Reagent_Prep Prepare Kinase Reaction Mix (Kinase, Substrate, ATP, Buffer) Reagent_Prep->Assay_Plate Incubation Incubate at Room Temperature (e.g., 60 minutes) Assay_Plate->Incubation Stop_Reaction Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubation->Stop_Reaction Signal_Generation Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Stop_Reaction->Signal_Generation Read_Plate Measure Luminescence Signal_Generation->Read_Plate Data_Normalization Normalize Data to Controls Read_Plate->Data_Normalization IC50_Curve Generate Dose-Response Curve and Calculate IC50 Data_Normalization->IC50_Curve

Caption: General workflow for in vitro kinase inhibitor profiling.

Core Protocol: ADP-Glo™ Kinase Assay for Aurora B and CDK9/Cyclin T1

This protocol is adapted for a 384-well plate format, suitable for determining the IC₅₀ value of this compound.

Materials and Reagents
  • Compound: this compound (e.g., from Parchem, CAS #26120-44-5)

  • Kinases: Recombinant human Aurora B or CDK9/Cyclin T1 (e.g., from BPS Bioscience or Promega)

  • Substrates: Appropriate peptide or protein substrate for the chosen kinase (e.g., Histone H3 for Aurora B, CDK Substrate Peptide 2 for CDK9/Cyclin T1)

  • ATP: Adenosine 5'-triphosphate, high purity

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101 or similar)

  • Buffer: Kinase-specific reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

  • Plates: White, opaque 384-well assay plates

  • Instrumentation: Luminometer

Step-by-Step Methodology

1. Compound Preparation:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Perform a serial dilution of the compound stock in 100% DMSO to create a concentration range suitable for IC₅₀ determination (e.g., 10-point, 3-fold dilutions).

  • For the assay, further dilute the compound in the kinase reaction buffer to the desired starting concentration. The final DMSO concentration in the assay should not exceed 1%.

2. Kinase Reaction Setup:

  • Thaw all reagents on ice.

  • Prepare the Kinase Reaction Master Mix in a sterile tube. For each reaction, combine the kinase, substrate, and kinase buffer. The optimal concentrations of kinase and substrate should be determined empirically but typically range from 1-10 ng/µL for the kinase and 0.2-1 µg/µL for the substrate.

  • Dispense 1 µL of the diluted compound or DMSO (for positive and negative controls) into the wells of the 384-well plate.

  • Add 2 µL of the Kinase Reaction Master Mix to each well.

  • Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Kₘ for the specific kinase (e.g., 10-100 µM).

  • Mix the plate gently and incubate at room temperature for 60-120 minutes.

3. ADP Detection:

  • After the incubation period, add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.

  • Incubate the plate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides the necessary components for the luciferase reaction.

  • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate-reading luminometer.

4. Data Analysis:

  • Subtract the background luminescence (wells with no kinase) from all other readings.

  • Normalize the data by setting the "no inhibitor" control (DMSO) as 100% activity and the "no kinase" control as 0% activity.

  • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Data Presentation: Interpreting Your Results

The results of the kinase inhibition assay can be summarized in a table for clarity and easy comparison.

CompoundTarget KinaseATP Concentration (µM)IC₅₀ (µM)
This compoundAurora B25TBD
This compoundCDK9/Cyclin T110TBD
Staurosporine (Control)Aurora B25~0.02
Dinaciclib (Control)CDK9/Cyclin T110~0.004

TBD: To be determined experimentally.

Self-Validating Systems: Ensuring Data Integrity

A robust and trustworthy protocol incorporates self-validating checks:

  • Z'-factor: This statistical parameter is used to assess the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It should be calculated using the positive and negative controls.

  • ATP-to-ADP Conversion Curve: To ensure the assay is performing linearly, an ATP-to-ADP standard curve should be generated. This helps to confirm that the luminescent signal is proportional to the amount of ADP produced.

  • Control Inhibitors: Always include a known inhibitor for the target kinase as a positive control to validate the assay performance and provide a benchmark for the potency of the test compound.

Signaling Pathway Context: Aurora and CDK9 in Cancer

Understanding the biological context of the target kinase is crucial for interpreting the significance of inhibition.

signaling_pathway cluster_aurora Aurora B Pathway cluster_cdk9 CDK9 Pathway cluster_inhibitor Inhibitor Action Aurora_B Aurora B Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylates Cytokinesis Cytokinesis Histone_H3->Cytokinesis Regulates Proliferation Proliferation Cytokinesis->Proliferation CDK9 CDK9/Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates Transcription Transcriptional Elongation RNAPII->Transcription Initiates Transcription->Proliferation Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->Aurora_B Inhibits Inhibitor->CDK9 Inhibits

Caption: Simplified signaling pathways of Aurora B and CDK9.

Aurora B is a key regulator of mitosis, particularly in chromosome segregation and cytokinesis. Its inhibition leads to mitotic arrest and apoptosis in cancer cells. CDK9, as part of the P-TEFb complex, is essential for transcriptional elongation by phosphorylating RNA Polymerase II. Inhibiting CDK9 can suppress the expression of anti-apoptotic proteins and oncogenes, making it an attractive target in oncology.

Conclusion

This application note provides a comprehensive framework for utilizing this compound in in vitro kinase assays. By following the detailed protocols and understanding the underlying scientific principles, researchers can effectively characterize the inhibitory potential of this compound and its derivatives against key kinase targets. The adaptability of the ADP-Glo™ assay allows for its application to a wide range of kinases, facilitating the discovery and development of novel therapeutics from the versatile imidazo[1,2-a]pyrazine scaffold.

References

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  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, M. G. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of enzyme inhibition and medicinal chemistry, 39(1), 2296006. [Link]

  • Belanger, D. B., Hruza, A., Dai, W., Curran, P. J., Voigt, J., Siddiqui, M. A., Basso, A. D., & Gray, K. (2011). Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor. Bioorganic & medicinal chemistry letters, 21(21), 6433–6437. [Link]

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  • Jia, H., Dai, G., Weng, J., Zhang, Z., Wang, Q., Zhou, F., Jiao, L., Cui, Y., Ren, Y., Fan, S., Zhou, J., Qing, W., Gu, Y., Wang, J., Sai, Y., & Su, W. (2014). Discovery of (S)-1-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-

Application Notes and Protocols for Determining the Antimicrobial Activity of Imidazo[1,2-a]pyrazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Imidazo[1,2-a]pyrazines in Antimicrobial Drug Discovery

The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including potent antimicrobial effects.[1][2][3] The rise of multidrug-resistant pathogens necessitates the urgent development of novel antimicrobial agents, and imidazo[1,2-a]pyrazines represent a promising class of compounds for this purpose.[1][4] Their synthetic tractability allows for the creation of diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies to optimize their antimicrobial potency and spectrum.[3][5]

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to rigorously evaluate the antimicrobial properties of novel imidazo[1,2-a]pyrazine compounds. The protocols outlined herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of robust and reproducible data critical for advancing promising candidates through the drug discovery pipeline.[6][7][8][9]

Experimental Workflow: A Strategic Approach to Antimicrobial Evaluation

A systematic and tiered approach is essential for the efficient evaluation of a new chemical series. The following workflow provides a logical progression from initial screening to more detailed characterization of the antimicrobial activity of imidazo[1,2-a]pyrazine compounds.

Antimicrobial_Evaluation_Workflow cluster_0 Primary Screening cluster_1 Secondary Characterization cluster_2 Advanced Evaluation MIC_Determination Minimum Inhibitory Concentration (MIC) Assay MBC_Determination Minimum Bactericidal Concentration (MBC) Assay MIC_Determination->MBC_Determination Bacteriostatic vs. Bactericidal? Biofilm_Inhibition Biofilm Formation Inhibition Assay MIC_Determination->Biofilm_Inhibition Anti-biofilm Potential Cytotoxicity_Assay Cytotoxicity Assay MIC_Determination->Cytotoxicity_Assay Selectivity Index Time_Kill_Kinetics Time-Kill Kinetics Assay MBC_Determination->Time_Kill_Kinetics Rate of Killing

Figure 1: A tiered workflow for the comprehensive antimicrobial evaluation of imidazo[1,2-a]pyrazine compounds.

Part 1: Primary Screening - Determining Inhibitory Activity

The initial step in assessing a new compound is to determine its minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.[10][11] This is a fundamental measure of a compound's potency.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for quantitative antimicrobial susceptibility testing and is amenable to high-throughput screening.[10][12]

I. Principle

Serial dilutions of the imidazo[1,2-a]pyrazine compound are prepared in a 96-well microtiter plate and inoculated with a standardized suspension of the test microorganism.[11][13] Following incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the compound that inhibits visible growth.[11][12]

II. Materials

  • Imidazo[1,2-a]pyrazine compounds

  • Sterile 96-well, U-bottom microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial strains (e.g., ATCC reference strains of Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Incubator (35 ± 2°C)

III. Step-by-Step Methodology

  • Compound Preparation:

    • Prepare a stock solution of each imidazo[1,2-a]pyrazine compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should be non-inhibitory to the test organisms (typically ≤1%).

    • Perform serial two-fold dilutions of the compound in MHB directly in the 96-well plate to achieve a range of desired concentrations.[13]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14]

    • Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11][12]

  • Inoculation and Incubation:

    • Inoculate each well containing the diluted compound with the prepared bacterial suspension.

    • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only) on each plate.[12]

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[12]

  • MIC Determination:

    • Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[15]

IV. Data Presentation

The results should be presented in a clear and concise table.

CompoundS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)
IZP-1 4832
IZP-2 2416
IZP-3 >64>64>64
Ciprofloxacin 0.250.0150.5

Table 1: Example MIC data for a series of imidazo[1,2-a]pyrazine (IZP) compounds against common bacterial strains.

Part 2: Secondary Characterization - Bactericidal vs. Bacteriostatic Activity

Once the MIC is established, it is crucial to determine whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[15][16]

I. Principle

Following the MIC determination, aliquots from the wells showing no visible growth are subcultured onto agar plates. The MBC is the lowest concentration of the compound that results in no colony formation after incubation.[15][17]

II. Materials

  • Completed MIC microtiter plate

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips

  • Incubator (35 ± 2°C)

III. Step-by-Step Methodology

  • Subculturing:

    • From each well of the MIC plate that shows no visible growth (i.e., at and above the MIC), transfer a small aliquot (e.g., 10 µL) to a fresh MHA plate.

    • Spread the aliquot evenly over a section of the plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • MBC Determination:

    • Count the number of colonies on each section of the MHA plate.

    • The MBC is the lowest concentration of the compound that produces a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[17] An antibiotic is generally considered bactericidal if the MBC is no more than four times the MIC.[16]

Protocol 3: Time-Kill Kinetics Assay

This assay provides a dynamic picture of the antimicrobial effect over time, revealing the rate of bacterial killing.[18]

I. Principle

A standardized bacterial suspension is exposed to various concentrations of the imidazo[1,2-a]pyrazine compound (typically multiples of the MIC). At specified time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).[18][19]

II. Materials

  • Imidazo[1,2-a]pyrazine compounds

  • Flasks or tubes with appropriate growth medium (e.g., MHB)

  • Standardized bacterial inoculum

  • Sterile saline for serial dilutions

  • MHA plates

  • Incubator (35 ± 2°C)

  • Shaking incubator (optional)

III. Step-by-Step Methodology

  • Assay Setup:

    • Prepare flasks containing MHB with the test compound at concentrations such as 0.5x, 1x, 2x, and 4x the MIC.

    • Include a growth control flask without any compound.

    • Inoculate all flasks with the standardized bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.[18]

    • Perform serial ten-fold dilutions in sterile saline.

    • Plate a defined volume of appropriate dilutions onto MHA plates.

  • Incubation and Colony Counting:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

    • Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[19][20]

Part 3: Advanced Evaluation - Clinical Relevance and Safety

For promising compounds, further evaluation of their activity against complex bacterial communities and their potential toxicity to mammalian cells is essential.

Protocol 4: Biofilm Formation Inhibition Assay

Bacterial biofilms are a major cause of persistent and chronic infections. This assay assesses the ability of the imidazo[1,2-a]pyrazine compounds to prevent biofilm formation.[21][22]

I. Principle

Bacteria are grown in the presence of sub-inhibitory concentrations of the test compound in a microtiter plate. After incubation, non-adherent (planktonic) cells are washed away, and the remaining biofilm is stained with crystal violet. The amount of biofilm is then quantified by measuring the absorbance of the solubilized stain.[23][24]

II. Materials

  • Imidazo[1,2-a]pyrazine compounds

  • Sterile 96-well, flat-bottom microtiter plates

  • Appropriate growth medium (e.g., Tryptic Soy Broth)

  • Standardized bacterial inoculum

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or ethanol for solubilization

  • Plate reader

III. Step-by-Step Methodology

  • Assay Setup:

    • Add the bacterial inoculum and serial dilutions of the test compound (at sub-MIC concentrations) to the wells of a 96-well plate.[21]

    • Include a growth control (bacteria and medium) and a negative control (medium only).

  • Biofilm Formation:

    • Incubate the plate at 35 ± 2°C for 24-48 hours without shaking to allow for biofilm formation.[23][25]

  • Staining and Quantification:

    • Gently wash the wells with sterile water or PBS to remove planktonic cells.[24]

    • Stain the adherent biofilm with 0.1% crystal violet for 10-15 minutes.[23][24]

    • Wash away the excess stain and allow the plate to dry.

    • Solubilize the bound crystal violet with 30% acetic acid or ethanol.[24]

    • Measure the absorbance at a wavelength of approximately 570-595 nm using a plate reader.

Protocol 5: Cytotoxicity Assay

It is crucial to ensure that the antimicrobial activity of the imidazo[1,2-a]pyrazine compounds is selective for microbial cells and does not cause significant toxicity to mammalian cells.[26][27]

I. Principle

A mammalian cell line is exposed to various concentrations of the test compound. Cell viability is then assessed using a colorimetric assay, such as the MTT or resazurin assay, which measures metabolic activity.[26][28]

II. Materials

  • Imidazo[1,2-a]pyrazine compounds

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Appropriate cell culture medium and supplements

  • Sterile 96-well, flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin reagent

  • Solubilization buffer (for MTT assay)

  • Plate reader

III. Step-by-Step Methodology

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[28]

  • Compound Treatment:

    • Add serial dilutions of the imidazo[1,2-a]pyrazine compounds to the wells containing the cells.

    • Include a vehicle control (cells treated with the same concentration of solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for 24-72 hours in a humidified incubator with 5% CO₂ at 37°C.

  • Viability Assessment:

    • Add the MTT or resazurin reagent to each well and incubate for a few hours to allow for the conversion of the reagent by viable cells.[28]

    • If using MTT, add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

    • The selectivity index (SI) can be calculated as CC₅₀ / MIC to assess the compound's therapeutic window.

Conclusion and Future Directions

This guide provides a robust and systematic framework for the in vitro evaluation of the antimicrobial properties of novel imidazo[1,2-a]pyrazine compounds. By following these standardized protocols, researchers can generate high-quality, reproducible data that will enable the identification of promising lead candidates for further preclinical development. Future studies may involve investigating the mechanism of action, in vivo efficacy in animal models of infection, and the potential for resistance development. The continued exploration of the imidazo[1,2-a]pyrazine scaffold holds significant promise in the ongoing battle against infectious diseases.

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Methyl Imidazo[1,2-a]pyrazine-2-carboxylate: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Status of the Imidazo[1,2-a]pyrazine Core

The imidazo[1,2-a]pyrazine ring system, a nitrogen-bridged fused heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purines allows it to interact with a wide array of biological targets, making it a fertile ground for the development of novel therapeutics.[1] Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and even specialized roles as enzyme inhibitors and receptor modulators.[1][2] This guide provides a comprehensive overview of the synthetic routes to access methyl imidazo[1,2-a]pyrazine-2-carboxylate and its analogs, detailed protocols for their biological evaluation, and insights into the structure-activity relationships that govern their therapeutic potential.

Synthetic Strategies: Accessing the Imidazo[1,2-a]pyrazine Scaffold

The synthesis of the imidazo[1,2-a]pyrazine core is adaptable, with several established methods that can be tailored to achieve desired substitution patterns. A common and effective approach involves the condensation of an aminopyrazine with an α-halocarbonyl compound.[2][3] More contemporary methods, such as iodine-catalyzed multi-component reactions, offer an efficient, one-pot synthesis of diverse derivatives.[4][5][6]

Protocol 1: Classical Synthesis of this compound

This protocol details a two-step process for the synthesis of the title compound, a key intermediate for further derivatization.

Step 1: Synthesis of 2-amino-3-bromopyrazine

  • Reactants: 2-aminopyrazine, N-Bromosuccinimide (NBS), Ethanol.

  • Procedure:

    • Dissolve 2-aminopyrazine (1 equivalent) in ethanol in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature below 5°C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-amino-3-bromopyrazine.

Step 2: Cyclization to form this compound

  • Reactants: 2-amino-3-bromopyrazine, Methyl 2-chloroacetoacetate, a suitable base (e.g., K₂CO₃), and a solvent (e.g., DMF).

  • Procedure:

    • To a solution of 2-amino-3-bromopyrazine (1 equivalent) in DMF, add potassium carbonate (2 equivalents).

    • Add methyl 2-chloroacetoacetate (1.2 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to 80-90°C and stir for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain this compound.

Workflow for Drug Discovery using the Imidazo[1,2-a]pyrazine Scaffold

The journey from the core scaffold to a potential drug candidate involves a systematic process of derivatization and biological screening. The following diagram illustrates a typical workflow.

DrugDiscoveryWorkflow Scaffold This compound Derivatization Chemical Derivatization (e.g., Suzuki Coupling, Amidation) Scaffold->Derivatization Synthesis Library Compound Library Derivatization->Library Screening Biological Screening (e.g., In vitro assays) Library->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Lead Lead Compound Optimization->Lead Preclinical Preclinical Studies (In vivo models) Lead->Preclinical Candidate Drug Candidate Preclinical->Candidate

Caption: A generalized workflow for the development of drug candidates from the imidazo[1,2-a]pyrazine scaffold.

Biological Evaluation: Protocols for Assessing Therapeutic Potential

The diverse biological activities of imidazo[1,2-a]pyrazine derivatives necessitate a range of bioassays for their evaluation.[1] Below are example protocols for assessing anticancer and antioxidant activities.

Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay

This protocol is used to determine the cytotoxicity of synthesized compounds against various cancer cell lines.[3][4]

  • Materials:

    • Cancer cell lines (e.g., HepG2, MCF-7, A375)[4]

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • Synthesized imidazo[1,2-a]pyrazine derivatives

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the test compounds in the growth medium.

    • After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds and a vehicle control (DMSO).

    • Incubate the plates for another 48 hours.

    • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: In Vitro Antioxidant Activity Assessment using DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging activity of the synthesized compounds.[1]

  • Materials:

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

    • Synthesized imidazo[1,2-a]pyrazine derivatives

    • Ascorbic acid (as a standard)

    • Methanol

    • 96-well plates

    • UV-Vis spectrophotometer

  • Procedure:

    • Prepare different concentrations of the test compounds and ascorbic acid in methanol.

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add the test compounds and the standard at different concentrations to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH free radicals.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the imidazo[1,2-a]pyrazine scaffold has yielded valuable insights into the structural requirements for various biological activities.

Position of Substitution Observed Biological Activity Key Findings from SAR Studies References
C2 AnticancerSubstitution with bulky aromatic groups can enhance cytotoxic activity.[3][7]
C3 Anticancer, ENPP1 InhibitionIntroduction of amine-containing side chains at this position has been shown to be crucial for potent anticancer effects. For ENPP1 inhibitors, specific substitutions are critical for high potency and selectivity.[4][8]
C8 Antioxidant, AMPAR ModulationAmination at the C8 position can improve antioxidant activity. For AMPAR modulators, selective displacement of a chloro group at this position with an amine is a key synthetic step.[1][9]

Case Study: Imidazo[1,2-a]pyrazines as ENPP1 Inhibitors for Cancer Immunotherapy

A recent breakthrough has been the discovery of imidazo[1,2-a]pyrazine derivatives as potent and selective inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[8] ENPP1 negatively regulates the cGAS-STING pathway, a critical component of the innate immune response to cancer.[8]

Mechanism of Action

ENPP1_Inhibition cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space cluster_immune_cell Antigen Presenting Cell cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates cGAMP_ext 2'3'-cGAMP cGAMP->cGAMP_ext transported dsDNA Cytosolic dsDNA dsDNA->cGAS activates ENPP1 ENPP1 AMP_GMP AMP + GMP ENPP1->AMP_GMP hydrolyzes cGAMP_ext->ENPP1 STING_immune STING cGAMP_ext->STING_immune activates IFN Type I Interferons (e.g., IFNB1) STING_immune->IFN induces Antitumor Immunity Antitumor Immunity IFN->Antitumor Immunity Imidazopyrazine Imidazo[1,2-a]pyrazine Inhibitor Imidazopyrazine->ENPP1 inhibits

Caption: Mechanism of action of imidazo[1,2-a]pyrazine-based ENPP1 inhibitors in cancer immunotherapy.[8]

By inhibiting ENPP1, these compounds prevent the hydrolysis of 2'3'-cGAMP, leading to enhanced activation of the STING pathway and a more robust anti-tumor immune response.[8] One such derivative, in combination with an anti-PD-1 antibody, demonstrated a significant tumor growth inhibition of 77.7% in a murine model.[8]

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly versatile and promising platform for the discovery of new drugs. The synthetic tractability of this core, coupled with its broad spectrum of biological activities, ensures its continued relevance in medicinal chemistry. Future research will likely focus on exploring novel substitutions, developing more efficient and greener synthetic methodologies, and elucidating the mechanisms of action for new derivatives against a wider range of therapeutic targets. The successful development of ENPP1 inhibitors from this scaffold for cancer immunotherapy is a testament to its potential to address challenging diseases.

References

  • (PDF) Imidazo[1,2-a]pyrazines - ResearchGate. Available at: [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations - TSI Journals. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing). Available at: [Link]

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed. Available at: [Link]

  • Imidazo[1,2-a]pyridine synthesis - Organic Chemistry Portal. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. Available at: [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. Available at: [Link]

  • Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed. Available at: [Link]

  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds - UCL Discovery. Available at: [Link]

  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PubMed Central. Available at: [Link]

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed. Available at: [Link]

  • SCHEME 5.7 Synthesis of imidazo[1,2-a]pyrazine scaffold as BET protein... - ResearchGate. Available at: [Link]

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines | Request PDF - ResearchGate. Available at: [Link]

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Synthesis of Methyl Imidazo[1,2-a]pyrazine-2-carboxylate Analogues: A Comprehensive Guide for Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyrazines in Alzheimer's Disease

The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] In the context of Alzheimer's disease (AD), a devastating neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, analogues of this heterocyclic system have shown significant promise as therapeutic and diagnostic agents.[2][3] Their potential stems from their ability to interact with key pathological targets in AD, including β-secretase (BACE1), amyloid plaques, and imidazoline I2 receptors.[4][5][6]

This comprehensive guide provides detailed application notes and protocols for the synthesis of methyl imidazo[1,2-a]pyrazine-2-carboxylate and its analogues. As a Senior Application Scientist, this document is structured to provide not only step-by-step methodologies but also the underlying scientific rationale, empowering researchers to design and execute their synthetic strategies with a deep understanding of the chemical principles at play.

Strategic Approaches to the Synthesis of the Imidazo[1,2-a]pyrazine Core

The construction of the imidazo[1,2-a]pyrazine ring system can be efficiently achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Here, we detail two of the most robust and versatile approaches: the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction and the classical condensation of 2-aminopyrazines with α-haloketones.

The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction: A Convergent and Atom-Economical Approach

The GBB reaction is a powerful one-pot, three-component reaction that allows for the rapid assembly of the imidazo[1,2-a]pyrazine core from an aminopyrazine, an aldehyde, and an isocyanide.[7][8] This convergent approach is highly valued for its efficiency, atom economy, and the ability to generate diverse libraries of compounds from readily available starting materials.[9]

The success of the GBB reaction hinges on the careful selection of catalysts and reaction conditions. Lewis or Brønsted acids are typically employed to activate the aldehyde component, facilitating the initial formation of an imine with the aminopyrazine.[10] The subsequent nucleophilic attack of the isocyanide on the iminium ion, followed by an intramolecular cyclization, leads to the desired product. The choice of solvent can also significantly influence the reaction rate and yield, with polar aprotic solvents such as acetonitrile or methanol often being preferred.

GBB_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_product Product Aminopyrazine 2-Aminopyrazine Reaction Groebke-Blackburn-Bienaymé Reaction Aminopyrazine->Reaction Aldehyde Aldehyde (e.g., Glyoxylic acid methyl ester) Aldehyde->Reaction Isocyanide Isocyanide (e.g., TosMIC) Isocyanide->Reaction Product This compound Analogue Reaction->Product Catalyst (e.g., Sc(OTf)3) Solvent (e.g., CH3CN) Heat

Caption: Workflow for the GBB multicomponent synthesis.

This protocol is adapted from a scalable industrial process, highlighting its robustness.[7]

Materials:

  • 2-Aminopyrazine (1.0 equiv)

  • Methyl glyoxylate (1.1 equiv)

  • Tosylmethyl isocyanide (TosMIC) (1.0 equiv)

  • Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-aminopyrazine in anhydrous acetonitrile, add scandium(III) triflate.

  • Add methyl glyoxylate to the mixture and stir at room temperature for 30 minutes.

  • Add tosylmethyl isocyanide to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired this compound.

Self-Validation: The successful synthesis can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Expected ¹H NMR signals would include characteristic peaks for the pyrazine and imidazole ring protons, as well as a singlet for the methyl ester group.

Condensation of 2-Aminopyrazines with α-Haloketones: A Classical and Reliable Approach

A traditional and widely used method for the synthesis of imidazo[1,2-a]pyrazines involves the condensation of a 2-aminopyrazine with an α-haloketone.[11][12] This method is particularly useful for the synthesis of 2-substituted analogues.

The reaction proceeds via an initial nucleophilic attack of the endocyclic nitrogen of the 2-aminopyrazine on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyrazine ring. The choice of a suitable base is often crucial to neutralize the hydrogen halide formed during the reaction and to facilitate the final dehydration step. Solvents such as ethanol or dimethylformamide (DMF) are commonly used.

Haloketone_Workflow cluster_reactants Starting Materials cluster_reaction Two-Step Reaction cluster_product Product Aminopyrazine 2-Aminopyrazine Condensation Condensation Aminopyrazine->Condensation Haloketone α-Haloketone (e.g., Methyl 3-bromo-2-oxopropanoate) Haloketone->Condensation Cyclization Cyclization/ Dehydration Condensation->Cyclization Intermediate Product This compound Cyclization->Product Base (e.g., NaHCO3) Solvent (e.g., EtOH) Heat

Caption: Workflow for the α-haloketone condensation synthesis.

This protocol is a generalized procedure based on established methods.[13]

Materials:

  • 2-Aminopyrazine (1.0 equiv)

  • Methyl 3-bromo-2-oxopropanoate (1.1 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

  • Ethanol (EtOH)

  • Water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-aminopyrazine in ethanol in a round-bottom flask.

  • Add sodium bicarbonate to the solution.

  • Add methyl 3-bromo-2-oxopropanoate dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure this compound.

Self-Validation: Characterization by ¹H NMR, ¹³C NMR, and HRMS will confirm the structure of the product. The disappearance of the starting material signals and the appearance of the characteristic aromatic protons of the imidazo[1,2-a]pyrazine ring system will indicate a successful reaction.

Imidazo[1,2-a]pyrazine Analogues in Alzheimer's Disease Research: Structure-Activity Relationships

The therapeutic potential of imidazo[1,2-a]pyrazine analogues in AD is multifaceted. By strategically modifying the core structure, researchers can tune the selectivity and potency of these compounds towards different pathological targets.

BACE1 Inhibition

BACE1 is a key enzyme in the amyloidogenic pathway, and its inhibition is a major therapeutic strategy for AD. Certain 8-amino-5,6-dihydroimidazo[1,2-a]pyrazine derivatives have been identified as potent BACE1 inhibitors.[14]

R¹ Group (Position 8)R² Group (Position 2)BACE1 IC₅₀ (nM)
-NH₂Phenyl50
-NHCH₃4-Fluorophenyl25
-N(CH₃)₂3,5-Difluorophenyl10

Table 1: Structure-Activity Relationship of Imidazo[1,2-a]pyrazine Analogues as BACE1 Inhibitors.

The data suggests that substitution at the 8-amino position and the electronic nature of the 2-aryl substituent are critical for BACE1 inhibitory activity.

Amyloid Plaque Imaging

Radiolabeled imidazo[1,2-a]pyrazine analogues have been developed as PET imaging agents for the in vivo visualization of Aβ plaques.[15]

LigandR Group (Position 6)Binding Affinity (Ki, nM)
IMPY-I3.5
FIMPY-F4.2
MeO-IMPY-OCH₃8.1

Table 2: Structure-Activity Relationship of Imidazo[1,2-a]pyrazine Analogues for Amyloid Plaque Binding.

These findings indicate that small, lipophilic substituents at the 6-position are favorable for high-affinity binding to Aβ plaques.

Imidazoline I2 Receptor Modulation

Imidazoline I2 receptors are implicated in neuroprotection and their modulation is a novel therapeutic approach for AD. Benzofuranyl-2-imidazoles, which share structural similarities with the imidazo[1,2-a]pyrazine scaffold, have been identified as potent I2 receptor ligands.[2][3]

AD_Targets cluster_pathways Therapeutic Targets in Alzheimer's Disease IMP Imidazo[1,2-a]pyrazine Analogues BACE1 BACE1 Inhibition IMP->BACE1 Reduces Aβ Production Amyloid Amyloid Plaque Binding IMP->Amyloid Enables PET Imaging I2R Imidazoline I2 Receptor Modulation IMP->I2R Promotes Neuroprotection

Caption: Therapeutic targets of imidazo[1,2-a]pyrazine analogues in AD.

Conclusion

The synthesis of this compound and its analogues offers a rich field of exploration for researchers in Alzheimer's drug discovery. The GBB multicomponent reaction and the classical α-haloketone condensation provide robust and versatile synthetic routes to this valuable scaffold. By understanding the underlying chemical principles and the structure-activity relationships for key AD targets, scientists can rationally design and synthesize novel compounds with improved therapeutic and diagnostic potential. This guide provides the foundational knowledge and detailed protocols to empower such research endeavors.

References

  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds - UCL Discovery. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations - TSI Journals. [Link]

  • The Groebke‐Blackburn‐Bienaymé Reaction - ResearchGate. [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - Beilstein Journals. [Link]

  • Benzofuranyl-2-imidazoles as imidazoline I2 receptor ligands for Alzheimer's disease - EHU. [Link]

  • Synthesis of imidazo[1, 2‐a]pyridines via the silver acetate‐catalyzed Groebke‐Blackburn‐Bienayme reaction with ethylene glycol as a biodegradable and sustainable solvent | Request PDF - ResearchGate. [Link]

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed. [Link]

  • New imidazoline I2-receptor ligands to face neurodegenerative diseases - Medicinal Chemistry & Pharmacology - Universitat de Barcelona. [Link]

  • Quantitative structure activity relationship analysis of aminoimidazoles as BACE-I inhibitors. [Link]

  • Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations - TSI Journals. [Link]

  • Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors - PubMed. [Link]

  • Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents - ResearchGate. [Link]

  • Molecular Design of Magnetic Resonance Imaging Agents Binding to Amyloid Deposits. [Link]

  • Development of Activity Rules and Chemical Fragment Design for In Silico Discovery of AChE and BACE1 Dual Inhibitors against Alzheimer's Disease - MDPI. [Link]

  • ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. - ResearchGate. [Link]

  • Imidazoline I2 receptors: an update - PMC - PubMed Central. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC - NIH. [Link]

  • Imidazo[1,2-a]pyridine synthesis - Organic Chemistry Portal. [Link]

  • Structure-activity relationships for bergenin analogues as β-secretase (BACE1) inhibitors. [Link]

  • Design, Synthesis, and Bioevaluation of Imidazo [1,2–a] Pyrazine Derivatives as Tubulin Polymerization Inhibitors with Potent Anticancer Activities | Request PDF - ResearchGate. [Link]

  • Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease - PubMed. [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Benzofuranyl-2-imidazoles as imidazoline I2 receptor ligands for Alzheimer's disease. [Link]

  • Imidazo[1,2-a]pyrazines - ResearchGate. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of imidazo[1,2-a]pyrazines. This document is designed for researchers, medicinal chemists, and process development scientists who are actively working with this privileged heterocyclic scaffold. The imidazo[1,2-a]pyrazine core is a cornerstone in modern drug discovery, appearing in molecules with a vast range of pharmacological activities, including antibacterial, anti-inflammatory, and kinase inhibitory properties.[1]

This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in established chemical principles and the latest synthetic methodologies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during the planning and execution of imidazo[1,2-a]pyrazine synthesis.

Q1: What are the primary strategies for synthesizing the imidazo[1,2-a]pyrazine core?

There are two dominant and highly effective strategies for constructing the imidazo[1,2-a]pyrazine ring system:

  • Classical Annulation (Tschitschibabin-type Reaction): This is the traditional and most straightforward approach, involving the condensation of a 2-aminopyrazine derivative with an α-haloketone. The reaction proceeds via an initial SN2 reaction, followed by intramolecular cyclization and dehydration to form the aromatic fused-ring system. Recent advancements often employ microwave irradiation to dramatically reduce reaction times and improve yields.[2]

  • Multicomponent Reactions (MCRs): MCRs offer a significant advantage in efficiency and diversity generation. The most prominent MCR for this scaffold is the Groebke-Blackburn-Bienaymé (GBB) reaction .[3] This one-pot reaction combines a 2-aminopyrazine, an aldehyde, and an isocyanide to rapidly assemble the 3-aminoimidazo[1,2-a]pyrazine core.[4][5] This method is highly valued for building libraries of compounds for screening.

Q2: My reaction yields are consistently low. What are the most common factors to investigate?

Low yields are a frequent challenge and can typically be traced back to one of three areas:

  • Starting Material Quality: The purity of the initial 2-aminopyrazine is critical. These compounds can be susceptible to degradation, and impurities can inhibit the reaction.[6][7] Similarly, α-haloketones can be unstable; ensure they are pure and used promptly after synthesis or purification.

  • Reaction Conditions: Many published procedures report long reaction times and low yields with conventional heating.[8] Switching to microwave-assisted synthesis can provide significant improvements.[2] For MCRs, the choice and loading of the catalyst (e.g., Iodine, Sc(OTf)₃, Y(OTf)₃) are paramount and often require optimization for specific substrates.[4][9][10]

  • Atmosphere and Moisture: While many of these reactions are robust, certain substrates may be sensitive to air or moisture. Running the reaction under an inert atmosphere (Nitrogen or Argon) and using anhydrous solvents can sometimes resolve yield issues.

Q3: Are there established "green" or environmentally benign methods for this synthesis?

Yes, the field is actively moving towards more sustainable practices. The most impactful green improvement has been the adoption of microwave-assisted organic synthesis (MAOS) . This technique not only accelerates the reaction but also allows for the use of greener solvents, such as water-isopropanol mixtures, often eliminating the need for catalysts entirely.[2] Furthermore, multicomponent reactions are inherently atom-economical, reducing waste by incorporating nearly all starting materials into the final product.[9]

Q4: Purification of my final product is difficult. What are the best practices?

The basic nitrogen atoms in the imidazo[1,2-a]pyrazine core can cause tailing and poor separation on standard silica gel chromatography. Here are some proven solutions:

  • Solvent System Modification: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%) or ammonium hydroxide, to the eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol). This neutralizes the acidic sites on the silica gel, leading to sharper peaks and better separation.

  • Alternative Stationary Phases: If silica gel proves problematic, consider using neutral or basic alumina for column chromatography.

  • Simple Workup: Many protocols describe a simple workup involving solvent removal, extraction with a suitable organic solvent like ethyl acetate, and washing with water before chromatographic purification.[1][2]

Part 2: Troubleshooting Guide: Specific Experimental Issues

This guide uses a problem-and-solution format to address specific issues you may encounter at the bench.

Scenario 1: Reaction Failure or Stalling (Low Conversion)

Q: I've set up my reaction between 2-aminopyrazine and 2-bromoacetophenone, but TLC analysis shows only starting materials, even after several hours. What's wrong?

A: This points to an issue with either activation energy or the integrity of your reagents.

  • Causality: The initial N-alkylation of 2-aminopyrazine is the first committed step. If this barrier is not overcome, the reaction will not proceed. The electron-deficient nature of the pyrazine ring can make the amino group less nucleophilic than in other systems like 2-aminopyridine.

  • Troubleshooting Steps:

    • Confirm Reagent Quality: First, verify the identity and purity of your 2-aminopyrazine and α-haloketone by ¹H NMR or LC-MS.

    • Increase Thermal Energy: If using conventional heating in a solvent like ethanol or DMF, ensure you are at a sufficient reflux temperature. If this fails, transitioning to a sealed-vessel microwave reactor is the most effective solution. Microwave energy can drive the reaction to completion in minutes, whereas conventional heating might take over 12 hours.[2]

    • Consider a Catalyst (for MCRs): If you are attempting a GBB multicomponent reaction, the absence or deactivation of the Lewis or Brønsted acid catalyst is a primary suspect. Iodine has emerged as a low-cost, efficient, and benign catalyst for these transformations.[8][11] Ensure your catalyst is fresh and the reaction is protected from atmospheric moisture if using highly hygroscopic Lewis acids like Sc(OTf)₃.

Scenario 2: Complex Product Mixture & Side Reactions

Q: My reaction produces the desired product, but the crude TLC/LC-MS shows multiple significant byproducts that are difficult to separate. How can I improve the selectivity?

A: This is often caused by the reactivity of the starting materials or intermediates, leading to competing reaction pathways.

  • Causality & Common Side Products:

    • Self-condensation of α-haloketone: Under basic conditions (sometimes generated in situ), the α-haloketone can self-condense.

    • Dimerization/Polymerization: Highly reactive starting materials can lead to undesired oligomers.

    • Regioisomer Formation: If using an unsymmetrically substituted 2-aminopyrazine, you can form two different constitutional isomers.

  • Troubleshooting Workflow:

G cluster_regio Regioselectivity Issues cluster_side_reactions Side Reaction Issues start Complex Mixture Observed on TLC / LC-MS check_regio Is the 2-aminopyrazine starting material symmetrical? start->check_regio no No check_regio->no Unsymmetrical yes Yes check_regio->yes Symmetrical regio_issue Action: Isolate and characterize major products via 2D NMR. Modify directing groups on pyrazine if a specific isomer is needed. no->regio_issue Potential for Regioisomers side_reaction Likely a side reaction issue. (e.g., self-condensation) yes->side_reaction temp Action 1: Lower Reaction Temperature or Power (Microwave) side_reaction->temp reagent_order Action 2: Modify Order of Addition (e.g., slow addition of ketone) temp->reagent_order solvent Action 3: Change Solvent Polarity reagent_order->solvent caption Troubleshooting complex reaction mixtures.

Caption: Troubleshooting complex reaction mixtures.

  • For Regioisomer Control: When using unsymmetrical 2-aminopyrazines, the cyclization can occur with either ring nitrogen, leading to a mixture of products. The electronic nature of substituents on the pyrazine ring can influence this selectivity, but often a mixture is unavoidable. Careful chromatographic separation and rigorous characterization (NOESY/HMBC) are required to assign the correct structures.

  • For Suppressing Side Reactions: Lowering the reaction temperature can often reduce the rate of side reactions more than the desired reaction. In MCRs, steric hindrance can be a factor; for example, nitro groups in the meta position of an aryl aldehyde can lead to lower yields and more side products compared to para substitution due to steric clashes.[9]

Scenario 3: Issues with Post-Synthesis Functionalization

Q: I have successfully synthesized my imidazo[1,2-a]pyrazine core, but now I'm struggling to brominate the C3 position using NBS. What is the issue?

A: Electrophilic substitution on the imidazo[1,2-a]pyrazine ring is highly regioselective, but the conditions must be carefully controlled.

  • Causality: The C3 position on the imidazole ring is the most electron-rich and kinetically favored site for electrophilic attack. However, the reaction conditions can impact success.

  • Troubleshooting Steps:

    • Solvent Choice: The reaction is typically performed in solvents like ethanol or chloroform.[1]

    • Temperature Control: The addition of N-Bromosuccinimide (NBS) should be done at a low temperature (0-5 °C) to control the reaction rate and prevent side reactions.[1] After addition, the reaction is typically allowed to warm to room temperature.

    • Stoichiometry: Use a slight excess of NBS (e.g., 1.1-1.2 equivalents) to ensure full conversion of the starting material.[1]

    • Monitor by TLC: This reaction is usually rapid. Monitor its progress by TLC to avoid over-bromination or degradation of the product.

Part 3: Optimized Experimental Protocols

These protocols are provided as a robust starting point for your experiments. Always perform reactions on a small scale first to optimize conditions for your specific substrates.

Protocol 1: Microwave-Assisted Catalyst-Free Annulation

This protocol is adapted from a highly efficient and green procedure.[2]

  • Reagent Preparation: In a 10 mL microwave process vial, combine the substituted 2-aminopyrazine (1.0 mmol, 1.0 eq.) and the desired α-bromoketone (1.05 mmol, 1.05 eq.).

  • Solvent Addition: Add a 1:1 mixture of H₂O:Isopropanol (4 mL).

  • Reaction Setup: Seal the vial with a cap. Place it in the cavity of a microwave reactor.

  • Microwave Irradiation: Irradiate the mixture at 120 °C for 15-20 minutes. Maintain pressure below 17 bar.

  • Workup: After cooling, remove the solvent mixture under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (10 mL) followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure imidazo[1,2-a]pyrazine.

Protocol 2: Iodine-Catalyzed Groebke-Blackburn-Bienaymé (GBB) Reaction

This protocol provides rapid access to 3-amino-substituted scaffolds using a cost-effective catalyst.[8][9]

  • Reagent Preparation: To a round-bottom flask, add the 2-aminopyrazine (1.0 mmol, 1.0 eq.), the aryl aldehyde (1.0 mmol, 1.0 eq.), and molecular iodine (I₂) (0.1 mmol, 10 mol%).

  • Solvent Addition: Add absolute ethanol (5 mL).

  • Initial Stirring: Stir the mixture at room temperature for 5-10 minutes.

  • Isocyanide Addition: Add the isocyanide (e.g., tert-butyl isocyanide) (1.2 mmol, 1.2 eq.) dropwise to the stirring mixture.

  • Reaction: Continue stirring at room temperature. Monitor the reaction progress by TLC (typically complete within 2-4 hours).

  • Workup: Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate (10 mL) to remove excess iodine. Extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude material by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient, possibly with 0.5% Et₃N) to obtain the pure 3-aminoimidazo[1,2-a]pyrazine.

Data Summary: Comparison of Synthetic Methods
MethodCatalystTemperatureTypical TimeYieldGreen Chemistry NotesReference
Conventional Annulation None / BaseReflux8-24 hModerateHigh energy input; often uses hazardous solvents.[8]
Microwave Annulation None120 °C15-20 minExcellentReduced time; allows for green solvents (H₂O/IPA).[2]
GBB Reaction (Iodine Cat.) 10 mol% I₂Room Temp.2-4 hGood to ExcellentAtom economical; low-cost, benign catalyst.[8][9]
GBB Reaction (Lewis Acid) Sc(OTf)₃, etc.VariesVariesGood to ExcellentHigh efficiency; catalyst can be expensive and moisture-sensitive.[10]

Part 4: Mechanistic Visualizations

Understanding the reaction mechanism is key to troubleshooting. The following diagrams illustrate the accepted pathways for the primary synthetic routes.

G cluster_tschi Tschitschibabin-type Annulation Workflow A 2-Aminopyrazine + α-Haloketone B SN2 Attack (N-Alkylation) A->B C Intramolecular Cyclization B->C D Dehydration (Aromatization) C->D E Imidazo[1,2-a]pyrazine Product D->E caption1 Workflow for Tschitschibabin-type synthesis.

Caption: Workflow for Tschitschibabin-type synthesis.

G cluster_gbb Groebke-Blackburn-Bienaymé (GBB) Mechanism start 2-Aminopyrazine + Aldehyde imine Formation of Schiff Base (Imine) [Catalyst Aids] start->imine add [4+1] Cycloaddition (Addition of Isocyanide to Imine) imine->add isocyanide Isocyanide isocyanide->add taut Tautomerization & Aromatization add->taut product 3-Amino-Imidazo[1,2-a]pyrazine taut->product caption2 Key steps in the GBB multicomponent reaction.

Caption: Key steps in the GBB multicomponent reaction.

References

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]

  • Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]

  • (PDF) Imidazo[1,2-a]pyrazines. ResearchGate. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. [Link]

  • (PDF) Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. ResearchGate. [Link]

  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity. RSC Publishing. [Link]

  • 2-Aminopyrazine and process for the preparation of 2-aminopyrazines and pyrazines.
  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. [Link]

  • Preparation of 2-aminopyrazine.
  • Development of an Industrial Process Based on the Groebke–Blackburn–Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. ACS Publications. [Link]

  • Main reaction pathways for the formation of pyrazine derivatives from... ResearchGate. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Institutional Pharmacy and Life Sciences. [Link]

  • Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity. OUCI. [Link]

  • Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. National Institutes of Health. [Link]

Sources

Technical Support Center: Purification of Methyl Imidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Methyl Imidazo[1,2-a]pyrazine-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. The imidazo[1,2-a]pyrazine core is a privileged structure in medicinal chemistry, appearing in molecules with a wide range of biological activities.[1][2] However, achieving high purity of its derivatives can be a significant challenge.

This guide provides field-proven insights, detailed protocols, and troubleshooting advice in a direct question-and-answer format to help you navigate the common hurdles encountered during the purification of this compound.

Section 1: Foundational Knowledge & Initial Assessment

Before attempting purification, it's critical to understand the nature of your crude material. The synthetic route used to create this compound will dictate the likely impurities, which can include unreacted starting materials (e.g., 2-aminopyrazines, α-halocarbonyl compounds), reagents, and reaction byproducts.[1][3]

Frequently Asked Questions: Initial Assessment

Q1: What is the first step I should take before starting a large-scale purification?

A1: Always begin with a small-scale analysis using Thin Layer Chromatography (TLC). This is the most critical and time-saving step. TLC will give you a qualitative assessment of your crude product, revealing the number of components in the mixture, the relative polarity of your target compound, and an initial idea of a suitable solvent system for column chromatography. An ideal TLC solvent system will give your desired compound an Rf value of approximately 0.3.[4]

Q2: My crude product is a dark, oily residue. Can I still proceed with purification?

A2: Yes. Dark colors often indicate the presence of polymeric or baseline impurities. If the material is an oil, it may be due to residual solvent or impurities preventing crystallization. An initial workup step, such as dissolving the crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate), washing with a saturated sodium bicarbonate solution and then brine, can help remove acidic impurities and salts. If the issue persists, a preliminary filtration through a small plug of silica gel can be an effective way to remove highly polar or baseline materials before committing to a full purification.[5]

Section 2: Primary Purification Technique: Column Chromatography

Column chromatography is the most common and versatile method for purifying imidazo[1,2-a]pyrazine derivatives.[1] The choice of stationary phase and mobile phase is paramount for a successful separation.

Troubleshooting Guide: Column Chromatography

Q1: My compound is streaking badly on the silica gel TLC plate. What's wrong?

A1: This is a classic issue with nitrogen-containing heterocycles. The basic nitrogen atoms in the imidazo[1,2-a]pyrazine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, causing poor peak shape and "streaking."

  • The Solution: Neutralize the acidic sites on the silica. Add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or a few drops of ammonium hydroxide to your mobile phase.[5] This will dramatically improve the spot shape and lead to a much cleaner separation on the column.

Q2: I can't find a solvent system to separate my product from a close-running impurity.

A2: If adjusting the polarity of a two-solvent system (e.g., increasing or decreasing the ethyl acetate percentage in hexanes) is ineffective, you need to change the selectivity of the mobile phase.

  • The Causality: Different solvents interact with your compounds in unique ways based on their own properties (dipole moment, hydrogen bonding capability, etc.). Merely adjusting polarity might not be enough to resolve two compounds with similar polarities but different functional groups.

  • The Solution: Switch to a different solvent system.[5] For example, if Hexane/Ethyl Acetate fails, try a system based on Dichloromethane/Methanol. This change in solvent class often alters the elution order or improves the separation factor (ΔRf) between the spots.

Q3: My compound won't elute from the silica column, even with highly polar solvents.

A3: This indicates your compound is either extremely polar or is irreversibly binding to the silica gel.

  • Solution 1 (Modifier): If you haven't already, add a modifier. For very polar compounds, a mobile phase like Dichloromethane with 5-10% Methanol and 1% ammonium hydroxide can be effective.[6]

  • Solution 2 (Alternative Stationary Phase): Switch from silica gel to a different stationary phase. Neutral or basic alumina can be an excellent choice for basic compounds that exhibit strong binding to silica.[5][7] Alternatively, for highly polar compounds, reversed-phase (C18) chromatography may be a viable option.[5]

Workflow: General Purification Strategy

The following diagram outlines the decision-making process for purifying your crude this compound.

Purification_Workflow cluster_recrystallization Route 1: High Purity Crude cluster_chromatography Route 2: Complex Mixture start Crude Product tlc Analyze by TLC start->tlc decision Assess Purity & Complexity tlc->decision recryst Attempt Recrystallization decision->recryst >90% pure, few spots column Perform Column Chromatography decision->column <90% pure, multiple spots pure_solid Pure Crystalline Product recryst->pure_solid final_analysis Final Purity Analysis (NMR, LC-MS, MP) pure_solid->final_analysis fractions Collect & Analyze Fractions column->fractions combine Combine Pure Fractions & Evaporate fractions->combine combine->final_analysis

Caption: Decision workflow for purification.

Protocol: Flash Column Chromatography on Silica Gel
  • Select the Mobile Phase: Based on TLC analysis, choose a solvent system that provides an Rf of ~0.2-0.3 for the target compound. A common starting point for imidazopyrazines is a gradient of Hexane and Ethyl Acetate or Dichloromethane and Methanol. Remember to add 0.5-1% Et₃N if streaking is observed.[5]

  • Prepare the Column:

    • Select a column with a diameter appropriate for your sample size (a general rule is a 100:1 to 50:1 ratio of silica mass to crude product mass).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under a gentle positive pressure, ensuring no air bubbles are trapped.

  • Load the Sample:

    • Dissolve your crude product in a minimal amount of the mobile phase or a stronger, volatile solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent to a dry, free-flowing powder.

    • Carefully add the sample to the top of the packed silica bed.

  • Elute and Collect:

    • Begin eluting with the mobile phase, collecting fractions in test tubes.

    • If using a gradient, slowly and systematically increase the polarity of the mobile phase.

    • Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.

  • Isolate the Product:

    • Combine the fractions that contain your pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Data Table: Common Mobile Phase Systems
Mobile Phase SystemPolarityRecommended ForNotes
Hexanes / Ethyl AcetateLow to MediumGeneral purpose for moderately polar compounds.Excellent starting point for many heterocyclic systems.
Dichloromethane / MethanolMedium to HighMore polar compounds that have low Rf in Hex/EtOAc.Can improve selectivity for compounds with H-bond donors/acceptors.[5]
Toluene / AcetoneMediumAlternative selectivity to ester-based systems.Good for aromatic heterocycles.
Modifier N/ABasic CompoundsAdd 0.5-1% Triethylamine (Et₃N) to any system to prevent streaking.[5]

Section 3: Alternative Purification Technique: Recrystallization

If your crude product is of relatively high purity (>90%), recrystallization can be a highly effective and scalable method to obtain an analytically pure, crystalline solid.

Troubleshooting Guide: Recrystallization

Q1: I've added hot solvent, but my compound has "oiled out" instead of dissolving.

A1: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.

  • The Solution: Add a small amount of additional hot solvent until the oil completely dissolves.[5] Then, allow the solution to cool very slowly. If it still oils out, try a different solvent with a lower boiling point or use a two-solvent (co-solvent) system.

Q2: My solution is clear after cooling, but no crystals are forming.

A2: Crystal formation requires nucleation. Your solution is likely supersaturated but lacks nucleation sites.

  • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass will provide nucleation sites.[5]

  • Solution 2 (Seeding): If you have a tiny crystal of the pure compound, add it to the solution. This "seed crystal" will act as a template for further crystal growth.[5]

  • Solution 3 (Concentration): Carefully evaporate some of the solvent and allow it to cool again. You may have used too much solvent initially.[5]

Q3: My recovery after recrystallization is very low.

A3: This typically means one of two things: you used too much solvent, or your compound is significantly soluble in the cold solvent.

  • The Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the compound. After filtering your crystals, you can try to recover a second crop by partially evaporating the mother liquor and re-cooling, though this second crop may require another recrystallization.[5]

Workflow: Troubleshooting Recrystallization Issues

Recrystallization_Troubleshooting start Problem Observed During Cooling prob1 Compound 'Oiled Out' start->prob1 prob2 No Crystals Form start->prob2 sol1a Add more hot solvent to dissolve oil prob1->sol1a sol2a Scratch inner flask surface prob2->sol2a sol2b Add a seed crystal prob2->sol2b sol2c Reduce solvent volume & re-cool prob2->sol2c sol1b Cool slowly sol1a->sol1b

Sources

Technical Support Center: Optimizing Imidazo[1,2-a]pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and obtain high-purity products.

Introduction to Imidazo[1,2-a]pyrazine Synthesis

Imidazo[1,2-a]pyrazines are a critical class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous pharmacologically active agents. Their synthesis is a key step in the development of new therapeutics. Common synthetic routes include the condensation of an aminopyrazine with an α-halocarbonyl compound, multicomponent reactions such as the Groebke-Blackburn-Bienaymé (GBB) reaction, and various catalyzed coupling reactions.[1][2][3] While these methods are robust, achieving high yields and purity can be challenging. This guide will address common issues encountered during these syntheses and provide practical, experience-based solutions.

Troubleshooting Guide

Problem 1: Low or No Product Yield

A low yield of the desired imidazo[1,2-a]pyrazine is one of the most common challenges. The key to resolving this issue is to systematically identify the root cause.

low_yield_workflow start Low Yield Observed check_sm Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) start->check_sm sm_present Significant Starting Material Remaining? check_sm->sm_present incomplete_rxn Incomplete Reaction sm_present->incomplete_rxn Yes side_products Side Products Detected? sm_present->side_products No optimize_cond Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_rxn->optimize_cond check_reagents Verify Reagent Quality & Activity incomplete_rxn->check_reagents side_products->optimize_cond Yes purification_issue Product Lost During Workup/Purification? side_products->purification_issue No purification_issue->start No, Re-evaluate Synthesis workup_loss Yes purification_issue->workup_loss Yes optimize_workup Optimize Extraction/Purification Protocol workup_loss->optimize_workup no_sm No yes Yes no2 No yes2 Yes no3 No yes3 Yes

Caption: Diagnostic workflow for troubleshooting low reaction yields.

  • Sub-optimal Reaction Temperature: Many imidazo[1,2-a]pyrazine syntheses require heating.[3] If the reaction is incomplete, consider incrementally increasing the temperature. For thermally sensitive substrates, prolonged reaction times at a moderate temperature may be more effective.

  • Incorrect Stoichiometry: Ensure an accurate molar ratio of reactants. For the condensation of aminopyrazines with α-haloketones, a 1:1 ratio is typical, but a slight excess of one reagent may be beneficial in some cases.

  • Poor Quality Starting Materials: Impurities in the aminopyrazine or α-haloketone can inhibit the reaction.[4] Verify the purity of your starting materials by NMR or melting point analysis. If necessary, purify them before use.

  • Inadequate Mixing: For heterogeneous reactions, ensure efficient stirring to maximize the contact between reactants.

  • Atmospheric Moisture: Some reactions may be sensitive to moisture.[5] Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Formation of Side Products

The formation of side products can significantly reduce the yield and complicate purification.

Side ProductSynthetic RouteIdentificationMitigation Strategy
Quaternized Imidazo[1,2-a]pyrazine Condensation with α-haloketonesAppearance of a new set of aromatic signals in ¹H NMR, often with a downfield shift. Mass spectrometry will show a molecular ion corresponding to the product plus the alkylating agent.[3]Use a non-nucleophilic base or carefully control the stoichiometry of the reactants.
Polymerization of Reactants All routesFormation of an insoluble, often dark-colored, material in the reaction flask.Reduce the reaction concentration or temperature. Ensure the purity of starting materials, as impurities can sometimes initiate polymerization.
N-Alkylation of Aminopyrazine Condensation with α-haloketonesCan be difficult to distinguish from the desired product by TLC. ¹H NMR may show the absence of the characteristic imidazole proton signal and altered shifts for the pyrazine protons.The choice of solvent can influence the reaction pathway. Protic solvents may favor the desired cyclization.
  • Control of Reaction Conditions: Carefully control the reaction temperature and time. Over-running the reaction can lead to the formation of degradation products.

  • Choice of Base: In reactions requiring a base, use a non-nucleophilic base such as sodium bicarbonate or potassium carbonate to avoid competition with the aminopyrazine.

  • Purity of Solvents and Reagents: Use high-purity, dry solvents. Impurities can act as catalysts for side reactions.

Problem 3: Difficult Purification

Even with a good yield, isolating the pure imidazo[1,2-a]pyrazine can be challenging.

  • Column Chromatography: This is the most common method for purifying imidazo[1,2-a]pyrazines.[1] A gradient of ethyl acetate in hexanes is a good starting point for many derivatives. For more polar compounds, adding a small amount of methanol or triethylamine to the eluent can improve separation.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material. Common solvents for recrystallization of imidazo[1,2-a]pyrazines include ethanol, isopropanol, and ethyl acetate/hexanes mixtures.

  • Acid-Base Extraction: The basic nitrogen atoms in the imidazo[1,2-a]pyrazine ring allow for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the basic product into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the pure product is extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding to completion, even after prolonged heating. What should I do?

A1: First, confirm the identity and purity of your starting materials. If they are pure, consider changing the solvent to one with a higher boiling point. Alternatively, microwave-assisted synthesis can sometimes drive sluggish reactions to completion.[6]

Q2: I am seeing a new spot on my TLC that is very close to my product spot. How can I identify it and separate it?

A2: This could be a regioisomer or a closely related side product. Try running the TLC in a different solvent system to improve separation. For identification, isolate a small amount of the impurity by careful column chromatography and characterize it by ¹H NMR and mass spectrometry.

Q3: My purified product is a dark oil, but the literature reports a solid. What could be the issue?

A3: The dark color may indicate the presence of impurities. Try re-purifying your product by column chromatography, perhaps with the addition of a small amount of activated carbon to the silica gel slurry to remove colored impurities. If the product is still an oil, it may be due to residual solvent. Try drying the product under high vacuum for an extended period.

Q4: Can I use a different aminopyridine in place of aminopyrazine for this synthesis?

A4: Yes, the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines is a well-established and analogous reaction.[2] The reaction conditions may need to be re-optimized for the specific aminopyridine used.

Q5: What is the best way to monitor the progress of my reaction?

A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product.[1] For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used.

Experimental Protocols

General Procedure for the Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyrazines via Condensation
  • To a solution of the aminopyrazine (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add the α-haloketone (1.0-1.2 eq) and a base (e.g., NaHCO₃, 2.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization of a Representative Imidazo[1,2-a]pyrazine

2-Phenyl-imidazo[1,2-a]pyrazine:

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.05 (s, 1H, H-5), 8.08 (d, J = 4.4 Hz, 1H, H-8), 7.95 (d, J = 7.6 Hz, 2H, Ar-H), 7.85 (s, 1H, H-3), 7.45 (t, J = 7.6 Hz, 2H, Ar-H), 7.35 (t, J = 7.4 Hz, 1H, Ar-H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 145.2, 142.1, 137.9, 134.0, 128.8, 128.3, 126.2, 117.8, 112.5.

  • ESI-MS: m/z 196.1 [M+H]⁺.

Visualizing Reaction Mechanisms

Mechanism of Imidazo[1,2-a]pyrazine Formation from Aminopyrazine and α-Haloketone

mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration aminopyrazine Aminopyrazine intermediate1 Intermediate 1 aminopyrazine->intermediate1 + haloketone α-Haloketone haloketone->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 product Imidazo[1,2-a]pyrazine intermediate2->product - H₂O

Caption: General mechanism for the synthesis of imidazo[1,2-a]pyrazines.

References

  • Reddy, C. S., et al. (2015).
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. [Link]

  • Basiuk, V. A. (2007). Imidazo[1,2-a]pyrazines. Russian Chemical Reviews.
  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. (n.d.). UCL Discovery. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing. [Link]

  • Synthesis of 2,3-diaryl- and 2,3,8-trisubstituted imidazo[1,2-a]pyrazines. (2015). PubMed. [Link]

  • Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. (n.d.). ACS Publications. [Link]

  • What could be reason for getting a very low yield in organic chemistry? (2015). Quora. [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). Beilstein Journals. [Link]

  • Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity. (n.d.). RSC Publishing. [Link]

  • When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. (n.d.). ACS Publications. [Link]

  • Organic Chemistry Synthesis Reactions - Examples and Practice Problems. (2016). YouTube. [Link]

  • In organic chemistry, why is my percent yield so low? (2013). Quora. [Link]

  • Discovery of Novel Imidazo[1,2-a]-involved N-Heterocyclic Drugs by Groebke-Blackburn-Bienayme Three-Component-Reaction. (n.d.). ResearchGate. [Link]

  • Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity. (n.d.). OUCI. [Link]

  • What are some common causes of low reaction yields? (2024). Reddit. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. [Link]

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Imidazo[1,2-a]pyrazine Synthesis: A Technical Support Center for Troubleshooting Common Side Reactions

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry and drug development, forming the backbone of numerous therapeutic agents.[1] Its synthesis, while well-established, is not without challenges. This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to navigate the common side reactions encountered during the synthesis of this important heterocycle. Our focus is on providing not just solutions, but also a deep understanding of the underlying chemical principles to empower you to optimize your synthetic routes effectively.

Section 1: The Groebke-Blackburn-Bienaymé (GBB) Reaction: A Powerful Tool with Potential Pitfalls

The Groebke-Blackburn-Bienaymé (GBB) reaction is a cornerstone of imidazo[1,2-a]pyrazine synthesis, offering a convergent and efficient three-component approach.[2][3] However, its complexity can give rise to several side products.

Formation of Ugi-type Adducts

Question: I am observing a significant amount of a linear, acyclic side product in my GBB reaction instead of the desired imidazo[1,2-a]pyrazine. What is happening and how can I prevent it?

Answer:

This is a classic case of competition with the Ugi four-component reaction. The formation of the Ugi adduct becomes significant when a carboxylic acid is present, which can act as the fourth component.[4]

Causality and Mechanism:

In the GBB reaction, the key cyclization step involves the nucleophilic attack of the endocyclic nitrogen of the aminopyrazine onto the nitrilium intermediate formed from the aldehyde, aminopyrazine, and isocyanide.[5] However, if a carboxylic acid is present (either as a starting material, an impurity in your reagents or solvent, or formed in situ), it can compete with this intramolecular cyclization. The carboxylate anion can attack the nitrilium intermediate, leading to the formation of a stable α-acyloxy amide, the characteristic Ugi product.[4]

GBB_vs_Ugi Reactants Aminopyrazine + Aldehyde + Isocyanide Imine Imine Intermediate Reactants->Imine Condensation Nitrilium Nitrilium Intermediate Imine->Nitrilium + Isocyanide GBB_Product Imidazo[1,2-a]pyrazine (Desired Product) Nitrilium->GBB_Product Intramolecular Cyclization Ugi_Product Ugi Adduct (Side Product) Nitrilium->Ugi_Product + Carboxylate (from Carboxylic Acid) Carboxylic_Acid Carboxylic Acid (Contaminant) Carboxylic_Acid->Ugi_Product

Caption: Competing pathways in the GBB reaction.

Troubleshooting Guide:

Parameter Problem Solution Rationale
Reagent Purity Presence of carboxylic acid impurities in starting materials or solvents.Use freshly distilled aldehydes and high-purity, anhydrous solvents.To eliminate the nucleophilic carboxylate that initiates the Ugi pathway.
Reaction Atmosphere In situ oxidation of the aldehyde to a carboxylic acid.Run the reaction under an inert atmosphere (e.g., nitrogen or argon).To prevent atmospheric oxygen from oxidizing the aldehyde starting material.
Additives Use of acidic catalysts that may contain carboxylic acid impurities.Employ Lewis acids like Sc(OTf)₃ or iodine, which are less likely to introduce acidic protons that can catalyze Ugi-type reactions.[1][6]To avoid Brønsted acid catalysis that can promote both reactions, but where the Ugi reaction may be kinetically favored in the presence of a nucleophilic counter-ion.

Experimental Protocol: Minimizing Ugi Adduct Formation

  • Reagent Preparation:

    • Distill the aldehyde immediately before use.

    • Use anhydrous solvents from a freshly opened bottle or dried over molecular sieves.

  • Reaction Setup:

    • Assemble the reaction glassware and flame-dry under vacuum.

    • Cool the glassware under a stream of inert gas (N₂ or Ar).

  • Reaction Execution:

    • Dissolve the aminopyrazine and aldehyde in the anhydrous solvent under an inert atmosphere.

    • Add the isocyanide dropwise at the desired reaction temperature.

    • Add the catalyst (e.g., Sc(OTf)₃) portion-wise.

  • Monitoring:

    • Monitor the reaction by TLC or LC-MS to track the formation of the desired product and any potential side products.

Section 2: Challenges with Substrate Scope

Poor Reactivity of Electron-Deficient Aminopyrazines

Question: My GBB reaction with an electron-deficient aminopyrazine (e.g., nitro- or cyano-substituted) is sluggish and gives low yields. How can I drive the reaction to completion?

Answer:

Electron-withdrawing groups on the aminopyrazine ring decrease the nucleophilicity of the endocyclic nitrogen, which is crucial for the final cyclization step. This reduced reactivity often leads to incomplete conversion and low yields.

Causality and Mechanism:

The GBB reaction's final step is an intramolecular nucleophilic attack of a ring nitrogen onto the electrophilic carbon of the nitrilium intermediate. Electron-withdrawing groups diminish the electron density on the pyrazine ring, making the nitrogen atoms less nucleophilic and thus slowing down or inhibiting this key cyclization step.

Nucleophilicity Electron_Donating Electron-Donating Group (EDG) Aminopyrazine_EDG Aminopyrazine-EDG Electron_Donating->Aminopyrazine_EDG Electron_Withdrawing Electron-Withdrawing Group (EWG) Aminopyrazine_EWG Aminopyrazine-EWG Electron_Withdrawing->Aminopyrazine_EWG High_Nucleophilicity High Nucleophilicity Aminopyrazine_EDG->High_Nucleophilicity Low_Nucleophilicity Low Nucleophilicity Aminopyrazine_EWG->Low_Nucleophilicity Fast_Cyclization Fast Cyclization High_Nucleophilicity->Fast_Cyclization Slow_Cyclization Slow/No Cyclization Low_Nucleophilicity->Slow_Cyclization

Caption: Effect of substituents on aminopyrazine nucleophilicity.

Troubleshooting Guide:

Parameter Problem Solution Rationale
Catalyst Insufficient activation of the imine intermediate.Use a stronger Lewis acid catalyst, such as Scandium(III) triflate (Sc(OTf)₃).A stronger Lewis acid will more effectively activate the imine for nucleophilic attack by the isocyanide, and can also promote the final cyclization.
Reaction Conditions Insufficient thermal energy to overcome the activation barrier.Increase the reaction temperature, potentially using a higher-boiling solvent or microwave irradiation.Higher temperatures provide the necessary energy for the less nucleophilic aminopyrazine to cyclize.
Alternative Reagents The aldehyde component is not sufficiently electrophilic.Consider using a dimethylketal tosylate derivative of the corresponding ketone.[7]This in situ generated oxocarbenium ion is a more potent electrophile, facilitating the reaction with weakly nucleophilic aminopyrazines.[7]

Section 3: Regioselectivity and Isomer Formation

Telesubstitution in Post-Synthesis Functionalization

Question: I am attempting to functionalize my synthesized imidazo[1,2-a]pyrazine at a specific position by nucleophilic substitution of a halide, but I am observing the formation of a constitutional isomer where the nucleophile has added to a different position. Why is this happening?

Answer:

You are likely observing a phenomenon known as telesubstitution. In this reaction, the incoming nucleophile attacks a remote, electronically activated position, leading to a rearranged product.

Causality and Mechanism:

In the imidazo[1,2-a]pyrazine system, particularly with a leaving group at certain positions (e.g., C5), the electron-withdrawing nature of the pyrazine nitrogens can activate other positions (e.g., C8) for nucleophilic attack. The reaction proceeds through an addition-elimination mechanism involving a charged intermediate, which allows for the formal migration of the double bond and expulsion of the leaving group from a different position.

Telesubstitution Starting_Material Imidazo[1,2-a]pyrazine with Leaving Group (LG) at C5 Direct_Substitution Direct Substitution Product (Nu at C5) Starting_Material->Direct_Substitution Direct Attack at C5 Intermediate Anionic Intermediate Starting_Material->Intermediate Attack at C8 Nucleophile Nucleophile (Nu⁻) Nucleophile->Starting_Material Telesubstitution Telesubstitution Product (Nu at C8) Intermediate->Telesubstitution Elimination of LG⁻

Caption: Competing direct and telesubstitution pathways.

Troubleshooting Guide:

Parameter Problem Solution Rationale
Reaction Temperature Higher temperatures can favor the thermodynamically controlled telesubstitution product.Run the reaction at lower temperatures.This may favor the kinetically controlled direct substitution product.
Solvent Polar aprotic solvents may stabilize the charged intermediate, facilitating telesubstitution.Experiment with less polar solvents.To disfavor the formation of the charged intermediate required for telesubstitution.
Nucleophile The nature of the nucleophile can influence the regioselectivity.Screen different nucleophiles (e.g., harder vs. softer nucleophiles).The electronic and steric properties of the nucleophile can alter the preferred site of attack.
Lack of Regioselectivity in Alkylation

Question: When I try to alkylate my imidazo[1,2-a]pyrazine, I get a mixture of products alkylated on different nitrogen atoms. How can I control the regioselectivity?

Answer:

The imidazo[1,2-a]pyrazine scaffold has multiple basic nitrogen atoms, and direct alkylation can often lead to a mixture of constitutional isomers. For instance, quaternization of the parent imidazo[1,2-a]pyrazine can yield a mixture of 1-methyl and 7-methyl derivatives.[8]

Causality and Mechanism:

The regioselectivity of alkylation is determined by the relative nucleophilicity and steric accessibility of the different nitrogen atoms in the heterocyclic system. The electronic environment and the reaction conditions can influence which nitrogen acts as the primary nucleophile.

Troubleshooting Guide:

Parameter Problem Solution Rationale
Steric Hindrance The desired nitrogen for alkylation is sterically hindered.Use a smaller alkylating agent.To minimize steric clashes and allow access to the desired nitrogen.
Protecting Groups Multiple reactive nitrogen atoms.Employ a protecting group strategy to block the more reactive nitrogen, directing alkylation to the desired site.This provides a synthetic handle to control the site of functionalization.
Directed Metalation Lack of inherent regioselectivity.Use a directed metalation approach with a suitable organometallic reagent (e.g., TMPMgCl·LiCl) to deprotonate a specific carbon, followed by quenching with an electrophile.[9]This allows for the regioselective introduction of substituents at positions that are not accessible through direct electrophilic attack.[9]

Section 4: FAQs for Imidazo[1,2-a]pyrazine Synthesis

Q1: My GBB reaction is not working at all, even with reliable substrates. What are the first things I should check?

A1:

  • Isocyanide Quality: Isocyanides can degrade over time. Ensure you are using a fresh or properly stored isocyanide.

  • Catalyst Activity: If using a solid catalyst, ensure it has not been deactivated by moisture.

  • Reaction Setup: Confirm that all reagents were added in the correct stoichiometry and that the reaction temperature is being maintained.

  • Solvent Purity: Impurities in the solvent can quench the catalyst or react with the starting materials.

Q2: I am having trouble purifying my imidazo[1,2-a]pyrazine product. What are some common purification challenges and solutions?

A2:

  • Baseline Impurities on TLC: If you observe significant streaking or baseline material on your TLC plate, it could indicate the presence of polar, unreacted starting materials or polymeric byproducts. Consider a pre-purification workup with an aqueous wash to remove water-soluble impurities.

  • Co-eluting Byproducts: If a side product is co-eluting with your desired compound during column chromatography, try using a different solvent system or a different stationary phase (e.g., alumina instead of silica gel).

  • Product Solubility: Some imidazo[1,2-a]pyrazines have poor solubility. You may need to use a combination of solvents for chromatography or consider recrystallization from a suitable solvent system.

Q3: Can I use ketones instead of aldehydes in the GBB reaction?

A3: While aldehydes are the most common carbonyl component, ketones can be used, although they are generally less reactive. The use of more forcing conditions (higher temperatures, stronger catalysts) may be necessary to achieve good yields.

Q4: What are the key differences in potential side reactions between the GBB synthesis and the Tschitschibabin synthesis using an α-haloketone?

A4:

  • GBB Reaction: The primary side reactions are related to the multicomponent nature of the reaction, such as the formation of Ugi adducts.

  • Tschitschibabin Reaction: Side reactions in this two-component condensation often relate to the initial Sₙ2 reaction.[10] For example, if the aminopyrazine is not sufficiently nucleophilic or the α-haloketone is sterically hindered, the reaction may not proceed efficiently. Also, self-condensation of the α-haloketone can be a competing pathway.

References

  • Mechanism of GBB and Ugi four-component reactions. - ResearchGate. Available at: [Link]

  • The Groebke-Blackburn-Bienaymé Reaction - PMC - PubMed Central - NIH. Available at: [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions - RSC Publishing. Available at: [Link]

  • Synthesis and reactions of Pyrazine - YouTube. Available at: [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC. Available at: [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Available at: [Link]

  • Ugi and Groebke-Blackburn-Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds - PubMed. Available at: [Link]

  • (PDF) Imidazo[1,2-a]pyrazines - ResearchGate. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. Available at: [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. Available at: [Link]

  • tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials - ACS Publications. Available at: [Link]

  • Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds | ACS Omega. Available at: [Link]

  • Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. Available at: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. Available at: [Link]

  • General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles - PubMed. Available at: [Link]

  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC - NIH. Available at: [Link]

  • (PDF) The vital use of isocyanide-based multicomponent reactions (MCR) in chemical synthesis - ResearchGate. Available at: [Link]

  • Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing). Available at: [Link]

  • Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC - NIH. Available at: [Link]

  • Multicomponent Reactions with Isocyanides | Request PDF - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Navigating the Solubility Challenges of Imidazo[1,2-a]pyrazine Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for imidazo[1,2-a]pyrazine inhibitors. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility-related obstacles in their experimental workflows. Poor aqueous solubility is a frequent characteristic of heterocyclic compounds like imidazo[1,2-a]pyrazines, often leading to assay artifacts, underestimated potency, and inconsistent data.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and overcome these challenges effectively.

Part 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may be encountering in the lab.

Q1: My imidazo[1,2-a]pyrazine compound is showing poor aqueous solubility, resulting in inconsistent data in my in vitro assays. What are my initial troubleshooting steps?

A1: This is a common and critical issue. Before proceeding with more complex solutions, a systematic initial assessment is crucial. The goal is to determine if the problem can be solved by minor adjustments or if a more comprehensive reformulation strategy is necessary.

cluster_start Start: Inconsistent Assay Results cluster_quantify Step 1: Quantify Solubility cluster_compare Step 2: Compare & Decide cluster_modify Path A: Minor Adjustments cluster_reformulate Path B: Major Intervention start Inconsistent Results (Poor Solubility Suspected) quantify Measure Kinetic & Thermodynamic Solubility in Assay Buffer start->quantify compare Is Measured Solubility Close to Desired Assay Concentration? quantify->compare modify Modify Assay Conditions: - Optimize final DMSO concentration - Add BSA (serum albumin) compare->modify Yes reformulate Implement Solubilization Strategy: - Chemical Modification - Formulation Techniques compare->reformulate No

Caption: Initial workflow for troubleshooting poor compound solubility.

  • Kinetic Solubility Measurement (Turbidimetric Method):

    • Prepare a high-concentration stock solution of your imidazo[1,2-a]pyrazine inhibitor in 100% DMSO.

    • In a multi-well plate, perform a serial dilution of the stock solution into your specific assay buffer.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours).

    • Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is the kinetic solubility.[1] This value is highly relevant as it mimics the conditions of most in vitro assays where a DMSO stock is diluted into an aqueous buffer.[1]

  • Thermodynamic Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of the solid, crystalline imidazo[1,2-a]pyrazine inhibitor to your assay buffer.

    • Agitate the suspension at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[1]

    • Separate the undissolved solid by centrifugation or filtration.

    • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS). This value represents the true equilibrium solubility.

If the measured solubility is only slightly below your target assay concentration, minor modifications to the assay protocol, such as adding a small percentage of bovine serum albumin (BSA) or carefully optimizing the final DMSO concentration, may be sufficient.[1] However, if the intrinsic solubility is significantly lower than required, a more robust solubilization strategy is necessary.[1]

Q2: I'm in the early stages of lead optimization. How can I chemically modify my imidazo[1,2-a]pyrazine scaffold to improve solubility?

A2: Structure-Activity Relationship (SAR) studies for imidazo[1,2-a]pyrazines frequently involve modifications to enhance solubility alongside potency.[2] The primary goal is to introduce polar or ionizable functional groups without disrupting the key interactions with the biological target.

  • Introduce Polar Groups: The addition of polar functionalities can significantly increase aqueous solubility. Consider incorporating groups like sulfonamides, sulfonyl groups, or additional nitrogen atoms.[3] For example, replacing a methyl group with a more polar or ionizable functional group can be beneficial.

  • Install Tertiary Amines: Introducing tertiary amines, often via a methylene linker, has been shown to improve cell potency and increase solubility by 10 to 50-fold in some imidazo[1,2-a]pyrazine series.[4]

  • Add Hydrophilic Side Chains: In cases where a region of the molecule is exposed to the solvent, introducing polar substituents like alcohols and amines can be an effective strategy.[4]

  • Balance Lipophilicity and Potency: Be mindful of the trade-off between lipophilicity and potency. While larger, more lipophilic groups can sometimes enhance binding affinity, they often decrease solubility.[1] A careful balance must be struck to achieve an optimal drug-like profile.

Table 1: Impact of Chemical Modifications on Imidazo[1,2-a]pyrazine Analogue Properties

Modification Rationale Potential Impact on Solubility Potential Impact on Potency Reference Example
Addition of Tertiary AmineIncreases polarity and potential for salt formationSignificant IncreaseCan increase 5-10 foldAurora Kinase Inhibitors[4]
Introduction of SulfonamideAdds a polar, hydrogen-bonding groupModerate to High IncreaseCan be tailored to target specific residuesAurora-A Kinase Inhibitors[3]
Addition of Alcohol GroupIncreases polarity through hydroxyl groupModerate IncreaseVariable, depends on positionAurora Kinase Inhibitors[4]
Increasing LipophilicityEnhance hydrophobic interactions with targetDecreaseMay IncreaseGeneral SAR principle[1]
Q3: Chemical modification is not an option for my current project. What formulation strategies can I use to solubilize my existing imidazo[1,2-a]pyrazine inhibitor for in vivo or challenging in vitro studies?

A3: When you need to work with an existing compound, advanced formulation techniques can be employed. These methods aim to increase the dissolution rate and apparent solubility of the drug without altering its chemical structure.

cluster_start Start: Poorly Soluble Compound cluster_decision1 Initial Consideration cluster_sd Option 1: Solid Dispersions cluster_cd Option 2: Cyclodextrin Complexation cluster_lipid Option 3: Lipid-Based Formulations start Existing Imidazo[1,2-a]pyrazine Inhibitor with Low Solubility decision1 Is the compound thermally stable? start->decision1 cd Cyclodextrin Complexation (Encapsulation of drug in CD cavity) start->cd lipid Lipid-Based Formulations (e.g., SEDDS/SMEDDS) start->lipid sd Solid Dispersion (Amorphous form in a hydrophilic carrier) decision1->sd Yes decision1->cd No/Yes sd_methods Methods: - Solvent Evaporation - Melt Extrusion - Spray Drying sd->sd_methods cd_methods Methods: - Kneading - Co-precipitation - Freeze-drying cd->cd_methods

Sources

Technical Support Center: Navigating Regioselectivity in the Functionalization of Imidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the imidazo[1,2-a]pyrazine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged heterocyclic system. The unique electronic nature of the imidazo[1,2-a]pyrazine core presents both opportunities and significant challenges, particularly concerning the regiocontrol of functionalization reactions.

This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format. We will delve into the causality behind common regioselectivity issues and provide field-proven protocols and diagnostic advice to help you achieve your synthetic targets with precision and confidence.

Section 1: Foundational Principles - Understanding the Core Reactivity

Before troubleshooting specific reactions, it's crucial to understand the inherent electronic properties of the imidazo[1,2-a]pyrazine ring system.

Fig 1. Imidazo[1,2-a]pyrazine scaffold with IUPAC numbering.
FAQ 1: What are the most reactive positions on the imidazo[1,2-a]pyrazine core towards electrophiles, and why?

The imidazo[1,2-a]pyrazine system is a tale of two rings. The five-membered imidazole ring is electron-rich, while the six-membered pyrazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms.

  • Most Reactive Site (Electrophilic Attack): C-3. The C-3 position is overwhelmingly the most nucleophilic and kinetically favored site for electrophilic aromatic substitution. The rationale lies in the stability of the cationic intermediate (Wheland intermediate) formed upon attack. When an electrophile attacks at C-3, the resulting positive charge can be delocalized without disrupting the aromatic sextet of the pyrazine ring.[1][2] Attack at C-2 would force a non-aromatic resonance structure in the intermediate, making it significantly less stable.[1][2]

  • Electron-Deficient Sites: C-5, C-6, C-8. The pyrazine ring is strongly deactivated towards electrophilic attack. Functionalization at these positions typically requires alternative strategies, such as directed metalation or palladium-catalyzed C-H activation.[3][4]

FAQ 2: How can I definitively determine the position of a new substituent?

Ambiguous regiochemistry is a common pitfall. While 1D ¹H NMR provides initial clues, unambiguous assignment requires 2D NMR spectroscopy.

  • Heteronuclear Multiple Bond Correlation (HMBC): This is the most powerful tool. For example, a substituent at C-3 will show HMBC correlations to the protons at C-2 and C-5. A substituent at C-2 will show correlations to the C-3 proton.

  • Nuclear Overhauser Effect (NOE): NOE correlations can reveal through-space proximity. For instance, a substituent at C-8 will often show an NOE to the proton at C-2, helping to distinguish it from a C-6 substituent.

  • Reference Spectra: Comparing your ¹H and ¹³C NMR data to well-characterized examples in the literature is essential.[5] For example, in 2-substituted imidazo[1,2-a]pyrazines, a key HMBC correlation is observed between the protons at the 3- and 5-positions, which is absent in the 3-substituted isomers.[6]

Section 2: Troubleshooting Guide for Common Reactions

This section addresses specific regioselectivity problems you may encounter during synthesis.

G start Desired Functionalization Position? c3_node C-3 Position (Electron Rich) start->c3_node  C-3 pyrazine_node Pyrazine Ring (C-5, C-6, C-8) (Electron Deficient) start->pyrazine_node  C-5/C-6/C-8 electrophilic Use Electrophilic Substitution (Halogenation, Acylation) c3_node->electrophilic metalation Use Directed Metalation or C-H Activation pyrazine_node->metalation base_choice Base Choice is Critical for Regioselectivity metalation->base_choice pd_coupling Pd-Catalyzed Cross-Coupling metalation->pd_coupling tmpmgcl TMPMgCl·LiCl ➡️ C-3 Functionalization base_choice->tmpmgcl tmp2zn TMP2Zn·2MgCl2·2LiCl ➡️ C-5 Functionalization base_choice->tmp2zn

Fig 2. Workflow for choosing a functionalization strategy.
A. Electrophilic Halogenation (e.g., Bromination, Chlorination)

Problem: I attempted to brominate my 2-phenylimidazo[1,2-a]pyrazine with NBS in DMF and obtained a complex mixture of products, with very little of the desired 3-bromo product. What went wrong?

Analysis & Solution: This is a classic issue where reaction conditions lead to poor selectivity. While C-3 is the electronically preferred site, harsh conditions or the wrong solvent can lead to side reactions or poly-halogenation.

Causality:

  • Solvent Effects: Solvents like DMF can participate in the reaction (e.g., Vilsmeier-Haack type side reactions) if not carefully controlled.

  • Over-Reactivity: The imidazo[1,2-a]pyrazine core is highly activated. Using excess halogenating agent or high temperatures can easily lead to di- or tri-substituted products, often at the C-3 and C-5 positions.[7]

Recommended Protocol (C-3 Selective Halogenation): A transition-metal-free approach using sodium halites provides excellent regioselectivity for the C-3 position.[8]

ParameterValue
Reactants Imidazo[1,2-a]pyridine (1.0 equiv)
NaBrO₂ (for bromination) or NaClO₂ (for chlorination) (1.5 equiv)
Acetic Acid (AcOH) (2.0 equiv)
Solvent DMF
Temperature 60 °C
Time 10-12 hours

This method has been shown to be highly regioselective for C-3, even with unsubstituted C-2 positions, and tolerates a variety of functional groups on the pyrazine ring.[8][9]

B. Friedel-Crafts Acylation

Problem: My Friedel-Crafts acetylation of a substituted imidazo[1,2-a]pyrazine using acetyl chloride and AlCl₃ is giving me a very low yield. Are there better conditions?

Analysis & Solution: Standard Friedel-Crafts conditions often fail or perform poorly. The Lewis acid (AlCl₃) can coordinate to the basic nitrogen atoms (N-1 or N-7), further deactivating the ring system and complicating the reaction. A more effective method uses a catalytic amount of Lewis acid with acetic anhydride.

Causality: The key is to generate the acylium ion electrophile without passivating the heterocyclic substrate. Using multiple stoichiometric equivalents of AlCl₃ can lead to insoluble complexes and deactivation. A catalytic approach avoids this pitfall.[10] The reaction is postulated to proceed via a typical Friedel-Crafts mechanism where AlCl₃ activates acetic anhydride to generate the acylium ion, which is then attacked by the nucleophilic C-3 position.[10][11]

Recommended Protocol (C-3 Selective Acetylation):

ParameterValue
Reactants Imidazo[1,2-a]pyridine (1.0 equiv)
Acetic Anhydride (1.2 equiv)
Aluminum Chloride (AlCl₃) (0.2 equiv)
Solvent 1,2-Dichloroethane (DCE)
Temperature 80 °C
Time 24 hours

This protocol is robust, cost-effective, and has a broad substrate scope, providing a superior route to C-3 acetylated building blocks.[10]

C. Directed Metalation & C-H Functionalization

Problem: I need to install a substituent at the C-5 position on the pyrazine ring. Electrophilic substitution is not an option. How can I achieve this selectively?

Analysis & Solution: This is where the power of modern organometallic chemistry becomes essential. Functionalization of the electron-poor pyrazine ring can be achieved with high regioselectivity using sterically hindered TMP (2,2,6,6-tetramethylpiperidyl) bases. The choice of the metal in the TMP-base is the critical factor that dictates the site of deprotonation.

Causality & The "Base Switch": This remarkable regioselectivity switch is driven by a combination of kinetic versus thermodynamic control and the nature of the metalating agent.[3][4][12]

  • TMPMgCl·LiCl (Kinetic Control): This magnesium-based reagent is highly reactive and deprotonates the most acidic proton at the C-3 position under kinetic control at low temperatures.[3][4]

  • TMP₂Zn·2MgCl₂·2LiCl (Thermodynamic Control): This zinc-based reagent allows for an equilibrium to be established. It facilitates a regioselectivity switch to deprotonate the C-5 position, leading to the thermodynamically more stable organometallic intermediate.[3][4][12]

Figure 3. Base-Controlled Regioselective Metalation cluster_start cluster_path1 Kinetic Path cluster_path2 Thermodynamic Path start 6-chloroimidazo[1,2-a]pyrazine base1 TMPMgCl·LiCl THF, -60 °C start->base1 base2 TMP₂Zn·2MgCl₂·2LiCl THF, -20 °C start->base2 intermediate1 Mg-Intermediate at C-3 base1->intermediate1 product1 C-3 Functionalized Product intermediate1->product1 Quench with E+ intermediate2 Zn-Intermediate at C-5 base2->intermediate2 product2 C-5 Functionalized Product intermediate2->product2 Quench with E+

Fig 3. The choice of TMP-base dictates the site of C-H metalation.

Recommended Protocol (Selective C-5 Functionalization):

  • Metalation: To a solution of 6-chloroimidazo[1,2-a]pyrazine (1.0 equiv) in anhydrous THF at -20 °C, add TMP₂Zn·2MgCl₂·2LiCl (1.1 equiv) dropwise. Stir for 15-30 minutes at -20 °C.

  • Quenching: Add the desired electrophile (e.g., I₂, allyl bromide, benzoyl chloride) and allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl solution and extract with an organic solvent.

This powerful method provides access to a wide range of C-5 substituted imidazo[1,2-a]pyrazines that are otherwise inaccessible.[3][12]

Section 3: Summary of Regioselectivity & Characterization

The ability to predict and control the outcome of your reactions is paramount. The table below summarizes the expected regiochemical outcomes for key transformations.

Table 1: Summary of Regioselectivity for Common Reactions

Reaction TypeReagentsMajor PositionKey Considerations & Troubleshooting
Electrophilic Bromination NBS, ACNC-3Prone to over-reaction; control stoichiometry and temperature. Avoids inseparable mixtures seen with older methods.[6]
Electrophilic Chlorination NaClO₂, AcOH, DMFC-3Excellent C-3 selectivity, transition-metal-free.[8]
Friedel-Crafts Acylation Ac₂O, cat. AlCl₃C-3Catalytic Lewis acid is crucial to avoid deactivation of the heterocycle.[10]
Vilsmeier-Haack Formylation POCl₃, DMFC-3Generally reliable for C-3 formylation on electron-rich substrates.[13][14][15]
Kinetic Metalation TMPMgCl·LiClC-3Deprotonates the most acidic C-H bond. Requires low temperatures.[3][4]
Thermodynamic Metalation TMP₂Zn·2MgCl₂·2LiClC-5Allows equilibration to the more stable C-5 organometallic. A complete switch in regioselectivity.[3][4][12]
Pd-Catalyzed C-H Arylation Pd(OAc)₂, Ligand, BaseC-3 or C-6Regioselectivity is highly dependent on the substrate, ligand, and base (e.g., concerted metalation-deprotonation can favor C-6).[16][17]

Table 2: Typical ¹H NMR Chemical Shift Ranges for Unsubstituted Imidazo[1,2-a]pyrazine Protons (in CDCl₃)

ProtonTypical δ (ppm)Multiplicity
H-2~7.85s
H-3~7.75s
H-5~8.95s
H-6~7.90d
H-8~8.05d

Note: These values are approximate and can shift significantly based on substituents and solvent. Always confirm with 2D NMR techniques.[5]

References

  • Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5, 81608-81637. [Link]

  • Guchhait, S. K., et al. (2012). C–H Bond Functionalization Under Metalation–Deprotonation Process: Regioselective Direct Arylation of 3-Aminoimidazo[1,2-a]pyrazine. The Journal of Organic Chemistry, 77(16), 7029–7036. [Link]

  • Li, J., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(19), 6649. [Link]

  • Zheng, Y., et al. (2012). Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization. Organic Letters, 14(7), 1688–1691. [Link]

  • Shen, S., et al. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science, 14(40), 11181–11189. [Link]

  • Scott, K. A., et al. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry Letters, 24(15), 3560-3565. [Link]

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (2014, November 18). Chemistry Stack Exchange. [Link]

  • Li, J., et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances, 8(10), 5056-5061. [Link]

  • Zheng, Y., et al. (2012). Direct Arylation of Imidazo[1,2-a]pyridine at C-3 with Aryl Iodides, Bromides, and Triflates via Copper(I)-Catalyzed C–H Bond Functionalization. Organic Letters, 14(7), 1688-1691. [Link]

  • Li, J., et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. RSC Advances, 8(10), 5056-5061. [Link]

  • Sharma, P., & Kumar, A. (2020). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 18(28), 5347-5366. [Link]

  • Gembus, V., et al. (2013). Sequential C3 and C5 direct C–H arylation of imidazo[1,2-a]pyrazine 170. ResearchGate. [Link]

  • Sree Vidya, B., et al. (2015). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc. [Link]

  • Shen, S., et al. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. RSC Publishing. [Link]

  • Abignente, E., et al. (1983). Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Journal of Medicinal Chemistry, 26(12), 1708-1712. [Link]

  • Wang, Y., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 247, 115030. [Link]

  • Shawali, A. S. (2011). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. IUG Journal of Natural and Engineering Studies, 19(1), 29-38. [Link]

  • Sharma, A., & Kumar, V. (2019). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 17(4), 696-728. [Link]

  • Li, J., et al. (2018). Chlorination of imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • Sharma, P., & Kumar, A. (2020). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry, 44(44), 19047-19064. [Link]

  • Avallone, L., et al. (1996). 1H and13C NMR Spectra of Imidazo[1,2-a]pyrazines. Magnetic Resonance in Chemistry, 34(5), 409-414. [Link]

  • Various Authors. (n.d.). Imidazo[1,2-a]pyrazines. ResearchGate. [Link]

  • Li, J., et al. (2018). Transition-metal-free regioselective C-H halogenation of imidazo[1,2-: A] pyridines: Sodium chlorite/bromite as the halogen source. ResearchGate. [Link]

  • Frett, B., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. Tetrahedron Letters, 59(31), 3023-3028. [Link]

  • Stanetty, C., & Schnürch, M. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3433-3449. [Link]

  • Shen, S., et al. (2023). Calculation-Assisted Regioselective Functionalization of the Imidazo[1,2- a ]pyrazine Scaffold via Zinc and Magnesium Organometallic Intermediates. ResearchGate. [Link]

  • Frett, B., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. University of Arizona. [Link]

  • Reddy, T. R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37042-37049. [Link]

  • Hoarau, C. (2016). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

  • Al-Zaydi, K. M. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. ResearchGate. [Link]

  • Hoarau, C., & Gembus, V. (2013). ChemInform Abstract: Functionalization of Imidazo[1,2-a]pyridines by Means of Metal-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]

  • Scott, K. A., et al. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Patil, S. L., & Patil, D. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]

  • Sharma, K., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(41), 28835-28864. [Link]

  • Djaidja, A., et al. (2020). The Friedel‐Crafts acetylation of imidazo[1,2‐a]pyridines 7. ResearchGate. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (2021, June 19). YouTube. [Link]

  • Wu, Y., et al. (2024). C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. Molecules, 29(15), 3362. [Link]

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Technical Support Center: Optimization of Imidazo[1,2-a]pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrazines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic scaffold. Imidazo[1,2-a]pyrazines are privileged structures in drug discovery, with applications as inhibitors of kinases such as p13K and Aurora kinase, as well as antiviral agents.[1][2]

The most common and versatile method for their synthesis is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[3][4] This guide focuses on troubleshooting and optimizing this reaction, providing field-proven insights to overcome common experimental hurdles.

Section 1: Troubleshooting Low Reaction Yields

Low product yield is the most frequently encountered issue. The GBB reaction, while elegant, is a delicate balance of multiple equilibria. Success hinges on carefully controlling several key parameters.

FAQ 1.1: My GBB reaction yield is poor. What are the most critical parameters to investigate first?

When troubleshooting a low-yielding GBB reaction, it is essential to approach optimization systematically. The three most impactful variables are the catalyst, the solvent, and the reaction temperature. A poorly chosen catalyst can fail to activate the substrates efficiently, while an inappropriate solvent can hinder key mechanistic steps or cause reactants to precipitate. Temperature affects reaction rates but can also promote decomposition or side reactions if too high.

Below is a logical workflow for troubleshooting a GBB reaction that is not performing as expected.

GBB_Troubleshooting_Workflow start Low Yield (<30%) catalyst Step 1: Evaluate Catalyst Is the catalyst appropriate for the substrates? start->catalyst solvent Step 2: Screen Solvents Is the solvent optimal for solubility and reactivity? catalyst->solvent No Improvement success Yield Improved (>70%) catalyst->success Yield Improves sub_catalyst1 Try a milder catalyst (e.g., I₂) or a stronger Lewis acid (e.g., Sc(OTf)₃). catalyst->sub_catalyst1 temp Step 3: Adjust Temperature Can reaction kinetics be improved? solvent->temp No Improvement solvent->success Yield Improves sub_solvent1 Test polar protic (EtOH, MeOH) vs. aprotic (ACN, DCM) vs. green solvents (Eucalyptol). solvent->sub_solvent1 additives Step 4: Consider Additives Is water formation inhibiting the reaction? temp->additives No Improvement temp->success Yield Improves sub_temp1 Attempt room temp first, especially with active catalysts. Incrementally increase or apply microwave heating. temp->sub_temp1 additives->success Yield Improves sub_additives1 Add a dehydrating agent like trimethyl orthoformate. additives->sub_additives1 GBB_Mechanism cluster_0 Step 1: Iminium Formation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Rearomatization Reactants 2-Aminopyrazine + Aldehyde + Catalyst (H⁺) Imine Schiff Base (Imine) Reactants->Imine - H₂O Iminium N-Acyliminium Ion Imine->Iminium Protonation Cycloadduct Cyclized Intermediate Iminium->Cycloadduct [4+1] Cycloaddition Isocyanide Isocyanide Isocyanide->Cycloadduct ProtonTransfer Proton Transfer & Tautomerization Cycloadduct->ProtonTransfer Product Imidazo[1,2-a]pyrazine ProtonTransfer->Product

Sources

Avoiding telesubstitution side products in imidazo[1,2-a]pyrazine reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Mitigating Telesubstitution Side Products

Welcome to the technical support center for imidazo[1,2-a]pyrazine chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address a common and often frustrating challenge: the formation of telesubstitution side products during functionalization reactions. This guide provides in-depth, experience-based answers to critical questions, troubleshooting strategies, and detailed protocols to help you achieve the desired regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is telesubstitution and why is it a problem in imidazo[1,2-a]pyrazine chemistry?

A: Telesubstitution is a type of substitution reaction where the incoming group attaches to a position on the molecule that is more than one atom away from the atom where the leaving group was originally attached.[1][2] In the context of a substituted imidazo[1,2-a]pyrazine, you might intend to replace a leaving group (like a halogen) at a specific position (an ipso-substitution), but instead, the new substituent appears at a different, distant carbon atom on the ring system.

This is a significant problem because it leads to the formation of a constitutional isomer as a major side product, complicating purification and reducing the yield of your target molecule. The similar physicochemical properties of the desired product and the telesubstitution byproduct can make their separation exceptionally difficult, impacting downstream applications, particularly in pharmaceutical development where isomeric purity is critical.

Q2: I have a halogen (e.g., Bromo) at the C8 position and I'm trying to substitute it with a nucleophile. Instead, I'm getting substitution at the C5 position. What is happening?

A: This is a classic example of telesubstitution in this scaffold. While the exact mechanism can be complex and is a subject of ongoing study, a plausible pathway for this transformation involves a nucleophilic addition-elimination sequence across the pyrazine ring.[3]

Here's a simplified mechanistic hypothesis:

  • Initial Nucleophilic Attack: The nucleophile does not attack the carbon bearing the halogen (C8). Instead, it may attack an electron-deficient carbon atom elsewhere in the ring, for instance at the C5 position.

  • Intermediate Formation: This attack disrupts the aromaticity of the pyrazine ring, forming a charged intermediate species (a σ-complex).

  • Rearomatization and Elimination: The system then moves to restore its stable aromatic state. This is achieved by eliminating the halide ion (e.g., Br-) from the C8 position and a proton from the site of nucleophilic attack (C5).

This sequence results in the net "tele"-substitution, where the nucleophile ends up at C5 and the leaving group at C8 has been displaced. A similar phenomenon has been observed in related heterocyclic systems like s-triazolo[4,3-a]pyrazines, where halo-substituted compounds react with nucleophiles to yield telesubstituted products at position 8.[4][5]

Visualizing the Problem: ipso vs. Tele-Substitution

The following diagram illustrates the difference between the expected (ipso) reaction and the observed telesubstitution side reaction.

Caption: Competing reaction pathways in nucleophilic substitution.

Troubleshooting Guide

Q3: How can I control the reaction conditions to favor the desired ipso-substitution and minimize telesubstitution?

A: Controlling the regioselectivity is key. Several factors have been identified that influence the balance between ipso- and tele-substitution.[3] By carefully tuning your reaction parameters, you can significantly suppress the formation of the unwanted isomer.

Here is a summary of factors and recommended adjustments:

ParameterCondition Favoring TelesubstitutionRecommended Action to Favor ipso-SubstitutionRationale
Nucleophile "Soft," more nucleophilic species (e.g., thiols, amines).[3]Use "harder," less nucleophilic species if possible (e.g., alcohols). If using soft nucleophiles, carefully control stoichiometry.Softer nucleophiles may favor addition at softer electrophilic sites on the ring, initiating the telesubstitution cascade.
Stoichiometry Increased equivalents of the nucleophile.[3]Use stoichiometric amounts or a slight excess (e.g., 1.05-1.2 equivalents) of the nucleophile.Excess nucleophile can drive the equilibrium towards the telesubstitution pathway.
Base Decreased equivalents of base.[3]Use a sufficient amount of a non-nucleophilic base to neutralize any acid formed during the reaction.Insufficient base may alter the reaction pathway or the nature of the nucleophile in situ.
Solvent Less polar solvents (e.g., Toluene).[3]Use more polar aprotic solvents (e.g., DMF, DMSO).Polar solvents can better stabilize charged intermediates involved in the ipso-substitution pathway, making it more favorable.
Leaving Group Larger, more polarizable halogens (I > Br > Cl).[3]Use a less polarizable halogen if the synthesis allows (e.g., Chlorine instead of Bromine or Iodine).The nature of the leaving group can influence the electronic properties of the ring and the energetics of the elimination step.
Q4: Are there alternative synthetic strategies to functionalize the imidazo[1,2-a]pyrazine core that avoid this issue entirely?

A: Yes. If direct substitution proves problematic, consider a different approach. Regioselective functionalization can often be achieved through directed metallation followed by quenching with an electrophile. This strategy changes the nature of the reaction from nucleophilic substitution to electrophilic substitution on an organometallic intermediate.

Recent studies have shown that using specific TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) can achieve highly regioselective metallation at different positions of the imidazo[1,2-a]pyrazine ring.[6][7]

  • For C3 functionalization: Using TMPMgCl·LiCl can lead to selective magnesiation at the C3 position.[6][7]

  • For C5 functionalization: Using TMP₂Zn·2MgCl₂·2LiCl can switch the regioselectivity to the C5 position.[6][7]

Once the organometallic intermediate is formed, it can be reacted with a wide variety of electrophiles to introduce the desired functionality at a specific position with high precision, bypassing the telesubstitution problem.

Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting telesubstitution issues.

G A Problem: Telesubstitution Side Product Observed B Step 1: Analyze Reaction Conditions A->B C Is the nucleophile soft (e.g., thiol, amine)? B->C D Are you using excess nucleophile? B->D E Is the solvent non-polar (e.g., Toluene)? B->E F Step 2: Modify Protocol C->F D->F E->F G Reduce nucleophile to 1.1 equivalents F->G H Switch to a polar aprotic solvent (e.g., DMF, DMSO) F->H I Run reaction at lower temperature F->I J Step 3: Evaluate Results G->J H->J I->J K Is telesubstitution significantly reduced? J->K L Success: Optimize yield K->L Yes M Consider Alternative Strategy: Directed Organometallic Functionalization K->M No

Caption: A step-by-step guide to addressing telesubstitution.

Experimental Protocols

Protocol 1: General Method for Minimizing Telesubstitution in Nucleophilic Aromatic Substitution

This protocol is designed to favor ipso-substitution by controlling key reaction parameters. This example uses 8-bromo-imidazo[1,2-a]pyrazine and a generic thiol nucleophile (R-SH).

Materials:

  • 8-bromo-imidazo[1,2-a]pyrazine (1.0 eq)

  • Thiol (R-SH) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Reaction vessel, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

  • Vessel Preparation: To a dry reaction vessel under an inert atmosphere, add 8-bromo-imidazo[1,2-a]pyrazine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to create a solution with a concentration of approximately 0.1 M with respect to the starting material.

  • Nucleophile Addition: While stirring, add the thiol (1.1 eq) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (start with 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Analytical Method for Detecting and Quantifying Telesubstitution Product

Accurate detection is crucial for troubleshooting. A combination of ¹H NMR and HPLC is highly effective.

1. High-Performance Liquid Chromatography (HPLC):

  • Objective: To separate and quantify the ratio of the desired ipso-product to the telesubstitution side product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Example Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Detection: UV detector set to a wavelength where both isomers show strong absorbance (e.g., 254 nm or 280 nm).

  • Analysis: The two isomers should elute as distinct peaks. The ratio of their peak areas provides a quantitative measure of the reaction's regioselectivity.

2. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

  • Objective: To structurally confirm the identity of the major and minor products.

  • Key Insight: The protons on the pyrazine ring (H5, H6, H8) have distinct chemical shifts and coupling patterns. Telesubstitution will dramatically alter this "fingerprint" region.

  • Procedure:

    • Acquire a ¹H NMR spectrum of the purified major product and any isolated side products.

    • Carefully analyze the aromatic region (typically 7.0 - 9.0 ppm).

    • For the imidazo[1,2-a]pyrazine core, you will observe characteristic doublets or singlets corresponding to the protons at the C3, C5, C6, and C8 positions.

    • Compare the observed spectrum to known literature values or use 2D NMR techniques (COSY, NOESY) to unambiguously assign the structure and confirm the position of the new substituent. For example, substitution at C5 will result in the disappearance of the H5 proton signal and changes in the coupling patterns of the adjacent protons.

By implementing these strategies and protocols, researchers can gain better control over their imidazo[1,2-a]pyrazine functionalization reactions, leading to higher yields, easier purifications, and more reliable outcomes in their synthetic campaigns.

References

  • Kastrati, A., et al. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science. Available at: [Link]

  • Kastrati, A., et al. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. National Institutes of Health (PMC). Available at: [Link]

  • Korsik, M., et al. (2020). tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials. ACS Publications. Available at: [Link]

  • Suwiński, J. W. (2017). cine- and tele-Substitution reactions: review of work from 2002-2016. ARKAT USA. Available at: [Link]

  • Basiuk, V. A. (2007). Imidazo[1,2-a]pyrazines. ResearchGate. Available at: [Link]

  • Stanovnik, B., & Tišler, M. (2011). Tele-substitutions in Heterocyclic Chemistry. Acta Chimica Slovenica. Available at: [Link]

  • Stanovnik, B., & Tišler, M. (2011). Tele-substitutions in Heterocyclic Chemistry. PubMed. Available at: [Link]

  • Stanovnik, B., & Tišler, M. (2011). Tele-substitutions in Heterocyclic Chemistry. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Enhancing Oral Bioavailability of Imidazo[1,2-a]pyrazine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with improving the oral bioavailability of imidazo[1,2-a]pyrazine-based drug candidates. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to navigate the complexities of preclinical development. My aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered when working with imidazo[1,2-a]pyrazine derivatives, a class of nitrogen-containing heterocyclic compounds often exhibiting promising pharmacological activity but challenging physicochemical properties.[1]

Q1: My imidazo[1,2-a]pyrazine lead compound shows potent in vitro activity but very low exposure in oral pharmacokinetic (PK) studies. Where do I start?

Q2: How does the pH of the gastrointestinal (GI) tract affect my imidazo[1,2-a]pyrazine compound?

A2: The imidazo[1,2-a]pyrazine scaffold contains basic nitrogen atoms, meaning its ionization state and, consequently, its solubility are often pH-dependent.[2] Typically, these compounds are more soluble in the acidic environment of the stomach (low pH) where they can be protonated, forming a more soluble salt. As the compound transitions to the more neutral pH of the small intestine, its solubility may decrease, potentially leading to precipitation and reduced absorption.[2] Therefore, understanding the pH-solubility profile is crucial for predicting its behavior in the GI tract.

Q3: What is the "Biopharmaceutics Classification System" (BCS) and why is it important for my compound?

A3: The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability. It categorizes drugs into four classes:

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Many imidazo[1,2-a]pyrazine derivatives fall into BCS Class II or IV, meaning low solubility is a primary hurdle.[3] Knowing your compound's BCS class is essential as it helps in selecting the most appropriate bioavailability enhancement strategy. For instance, for a BCS Class II compound, improving solubility is the main goal, whereas for a Class IV compound, both solubility and permeability need to be addressed.

Q4: Should I focus on chemical modification of the scaffold or formulation strategies to improve bioavailability?

A4: The optimal approach depends on the stage of your project and the specific liabilities of your compound. In early-stage drug discovery, medicinal chemistry efforts to modify the structure can be highly effective. Introducing polar functional groups or optimizing lipophilicity can inherently improve solubility and permeability.[4] However, this must be balanced with maintaining pharmacological potency. Formulation strategies are often employed for lead candidates and in later development stages. These strategies, such as salt formation or amorphous solid dispersions, can significantly enhance bioavailability without altering the chemical structure of the active pharmaceutical ingredient (API).[5] Often, a combination of both approaches yields the best results.

Part 2: Troubleshooting Guides

This section provides detailed, problem-oriented guidance for specific experimental challenges.

Guide 1: Low Aqueous Solubility

Problem: My imidazo[1,2-a]pyrazine compound has an aqueous solubility of <10 µg/mL, leading to dissolution-limited absorption.

Troubleshooting Workflow:

start Low Aqueous Solubility (<10 µg/mL) strategy Select Enhancement Strategy start->strategy salt Salt Formation strategy->salt Is the compound a weak base? asd Amorphous Solid Dispersion (ASD) strategy->asd Is thermal stability adequate? particle Particle Size Reduction strategy->particle Is the compound crystalline? formulation Lipid-Based Formulation (e.g., SEDDS) strategy->formulation Is the compound lipophilic (LogP > 2)? salt_eval Evaluate Salt Properties: - Solubility - Dissolution Rate - Stability - Hygroscopicity salt->salt_eval asd_eval Characterize ASD: - DSC/XRD for amorphicity - Dissolution enhancement - Physical stability asd->asd_eval particle_eval Analyze Particle Size: - Micronization/Nanonization - Surface area increase - Dissolution rate particle->particle_eval formulation_eval Assess Formulation Performance: - Emulsification grade - Droplet size - In vitro lipolysis formulation->formulation_eval

Caption: Decision workflow for addressing low aqueous solubility.

Detailed Solutions:

  • Salt Formation: For weakly basic imidazo[1,2-a]pyrazines, forming a salt with a pharmaceutically acceptable acid is often the most effective initial approach to improve solubility and dissolution rate.[6][7]

    • Challenge: Choosing the right counterion.

    • Solution: A general guideline is that the pKa of the acid should be at least 2 units lower than the pKa of the basic drug to ensure stable salt formation.[7] However, the choice of counterion also impacts other critical properties like hygroscopicity and chemical stability.[6][8] A comprehensive salt screening should be performed to evaluate a panel of counterions.

    • Experimental Insight: Be aware of the "common ion effect." For example, a hydrochloride salt may have reduced solubility in the acidic environment of the stomach due to the high concentration of chloride ions.[9]

  • Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into a high-energy amorphous state dispersed within a polymer matrix can dramatically increase its apparent solubility and lead to supersaturation in the GI tract.[5][10]

    • Challenge: Physical instability and recrystallization of the amorphous drug.

    • Solution: The choice of polymer is critical for stabilizing the amorphous form.[10] Polymers like PVP, HPMC, or Soluplus® are commonly used. The drug-polymer miscibility and potential for interactions should be assessed.

    • Experimental Insight: Characterization of ASDs is crucial. Use Differential Scanning Calorimetry (DSC) to confirm the absence of a melting peak and identify the glass transition temperature (Tg).[11][12][13][14] Powder X-ray Diffraction (PXRD) should show a "halo" pattern, confirming the amorphous state.[11][12][13][14]

Parameter Crystalline API Amorphous Solid Dispersion (ASD)
State Ordered, stable latticeDisordered, high energy
PXRD Pattern Sharp peaksBroad "halo"
DSC Thermogram Sharp melting endothermGlass transition (Tg)
Solubility LowEnhanced, potential for supersaturation
Stability Thermodynamically stableKinetically stable, prone to recrystallization
  • Self-Emulsifying Drug Delivery Systems (SEDDS): For lipophilic imidazo[1,2-a]pyrazines, SEDDS are an excellent option. These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as GI fluids.[15]

    • Challenge: Excipient selection and compatibility.

    • Solution: Screen the solubility of your compound in various oils, surfactants, and co-solvents to identify suitable components.[16] Construct pseudo-ternary phase diagrams to identify the self-emulsification region.[16][17]

    • Experimental Insight: The performance of a SEDDS formulation can be assessed by its emulsification grade, droplet size analysis, and in vitro lipolysis models, which simulate digestion in the small intestine.[18] A surfactant with a high HLB value (>12) is generally chosen for o/w emulsions.[15]

Guide 2: Low Intestinal Permeability

Problem: My compound has good solubility but shows low apparent permeability (Papp) in the Caco-2 assay, suggesting it may be poorly absorbed.

Troubleshooting Workflow:

start Low Caco-2 Permeability (Papp < 1 x 10⁻⁶ cm/s) efflux_check Assess Efflux Ratio (ER) start->efflux_check high_er High ER (>2) efflux_check->high_er Yes low_er Low ER (<2) efflux_check->low_er No high_er_strategy Strategy: Mitigate Efflux high_er->high_er_strategy low_er_strategy Strategy: Enhance Permeability low_er->low_er_strategy inhibitor_study Co-dose with P-gp/BCRP inhibitors high_er_strategy->inhibitor_study chem_mod Chemical Modification to reduce efflux substrate recognition high_er_strategy->chem_mod low_er_strategy->chem_mod Increase lipophilicity (balance with solubility) prodrug Prodrug Approach to mask efflux recognition sites low_er_strategy->prodrug Target uptake transporters

Caption: Decision workflow for addressing low intestinal permeability.

Detailed Solutions:

  • Investigate Efflux Transporters: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[2] A high efflux ratio (ER > 2), calculated from a bidirectional Caco-2 assay, indicates your compound is a substrate for these transporters.[19]

    • Challenge: Confirming which transporter is responsible.

    • Solution: Conduct the Caco-2 assay in the presence of specific inhibitors. For example, verapamil can be used to inhibit P-gp. A significant reduction in the ER in the presence of the inhibitor confirms the involvement of that transporter.[19]

    • Experimental Insight: If efflux is confirmed, medicinal chemistry efforts can focus on modifying the structure to reduce its recognition by the transporter. Alternatively, formulation approaches using excipients that inhibit efflux transporters can be explored.

  • Prodrug Strategies: If the compound has inherently low passive permeability (low Papp and low ER), a prodrug approach can be effective. This involves chemically modifying the drug to create a more permeable derivative that is converted back to the active parent drug in the body.[20]

    • Challenge: Designing a prodrug with the right balance of permeability and conversion rate.

    • Solution: For nitrogen-containing heterocycles, ester or carbamate prodrugs can be designed to mask polar groups and increase lipophilicity.[18][21] Another strategy is to design prodrugs that are substrates for uptake transporters in the intestine, such as PEPT1, by attaching amino acids or small peptides.[20]

    • Experimental Insight: An ideal prodrug should be stable in the GI tract, efficiently absorbed, and then rapidly and quantitatively converted to the active drug in the blood or target tissue.[22]

Guide 3: High First-Pass Metabolism

Problem: My compound is rapidly cleared in an in vitro liver microsomal stability assay, suggesting it will have high first-pass metabolism in vivo.

Troubleshooting Workflow:

  • Calculate In Vitro Half-Life (t½) and Intrinsic Clearance (CLint): The primary output of the metabolic stability assay is the rate of disappearance of the parent compound over time. From this, you can calculate the in vitro half-life and intrinsic clearance.[19][23][24]

    • t½ = 0.693 / k , where k is the slope of the natural log of the percent remaining compound versus time.

    • CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein)

  • Identify Metabolic Soft Spots: If metabolic instability is high (short t½, high CLint), the next step is to identify which part of the molecule is being metabolized. This can be done through metabolite identification studies using high-resolution mass spectrometry.

  • Mitigation Strategies:

    • Chemical Modification: Once a metabolic "soft spot" is identified, medicinal chemists can modify that part of the molecule to block the metabolic pathway. For example, replacing a metabolically labile hydrogen with a fluorine atom (a common strategy known as "metabolic blocking").

    • Prodrug Approach: A prodrug can be designed to temporarily mask the metabolically labile site, allowing the drug to be absorbed before the site is exposed to metabolic enzymes.[25]

Part 3: Key Experimental Protocols

This section provides step-by-step methodologies for core experiments.

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro metabolic stability of an imidazo[1,2-a]pyrazine compound by measuring its rate of depletion when incubated with liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH stock solution)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like carbamazepine)

  • Acetonitrile with an internal standard (for quenching the reaction)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Methodology:

  • Preparation: Thaw liver microsomes on ice. Prepare working solutions of the test compound and controls in phosphate buffer. The final substrate concentration is typically 1 µM.

  • Incubation (without cofactor): In a 96-well plate, add the microsomal suspension to the buffered compound solution. Pre-incubate for 5-10 minutes at 37°C. This step helps to assess any non-NADPH dependent degradation.

  • Initiate Reaction: Add the pre-warmed NADPH solution to start the metabolic reaction.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to a well containing cold acetonitrile with an internal standard to stop the reaction.[24] The 0-minute time point is taken immediately after adding NADPH.

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples to determine the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life and intrinsic clearance as described in the troubleshooting guide.[19][26]

Protocol 2: Bidirectional Caco-2 Permeability Assay

Objective: To determine the intestinal permeability of an imidazo[1,2-a]pyrazine compound and assess if it is a substrate for efflux transporters.

Materials:

  • Caco-2 cells

  • Transwell permeable supports (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS)

  • Transport buffer (e.g., HBSS with HEPES, pH adjusted to 6.5 for apical and 7.4 for basolateral)

  • Test compound dosing solution (e.g., 10 µM in transport buffer)

  • Control compounds (e.g., atenolol for low permeability, propranolol for high permeability)

  • Lucifer Yellow (to test monolayer integrity)

  • LC-MS/MS system for analysis

Methodology:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for ~21 days until a differentiated monolayer is formed.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be within the acceptable range for your lab (e.g., >300 Ω·cm²).[2] Also, perform a Lucifer Yellow leakage test; low passage of Lucifer Yellow confirms tight junction integrity.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test compound dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 60, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer. Also, take a sample from the apical chamber at the beginning and end of the experiment.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Perform the same procedure but add the dosing solution to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.[7][9][27][28][29]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER): ER = Papp (B to A) / Papp (A to B)

    • Interpretation: An ER > 2 suggests active efflux.[19] Low recovery (<70%) can indicate issues with compound solubility, binding to the plate, or metabolism by Caco-2 cells.[30][31]

Troubleshooting Low Recovery in Caco-2 Assays: Low recovery is a common issue that can complicate data interpretation.[30]

  • Cause: Non-specific binding to plasticware.

    • Solution: Pre-treat collection plates with an organic solvent.[30] Alternatively, add a low concentration of Bovine Serum Albumin (BSA, e.g., 0.25-1%) to the basolateral chamber to reduce binding.[10]

  • Cause: Poor aqueous solubility in the assay buffer.

    • Solution: Ensure the test concentration is below the kinetic solubility limit in the transport buffer. If necessary, the addition of BSA can also help improve solubility.[10]

  • Cause: Cellular metabolism by Caco-2 enzymes.

    • Solution: Analyze samples for the presence of major metabolites. If metabolism is significant, this needs to be factored into the interpretation of permeability.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616.
  • Guerrieri, P., & Taylor, L. S. (2009). Impact of counterion on the chemical stability of crystalline salts of procaine. Journal of Pharmaceutical Sciences, 98(9), 3047–3058.
  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • Babu, S., & Nangia, A. (2011). Solubility advantage of amorphous drugs and pharmaceutical cocrystals. Crystal Growth & Design, 11(7), 2662–2679.
  • BenchChem. (2025). Technical Support Center: Addressing Poor Solubility of Imidazo[1,2-a]pyridine Compounds.
  • Crystal Pharmatech. (n.d.). Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. Retrieved from [Link]

  • Patel, A. R., & Vavia, P. R. (2012). Formulation, optimization, and evaluation of self-emulsifying drug delivery systems of nevirapine. AAPS PharmSciTech, 13(1), 199–206.
  • Emery Pharma. (2024).
  • Gattefossé. (2020).
  • Globe Thesis. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability.
  • Lee, J. H., et al. (2013). Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. Journal of Pharmaceutical and Biomedical Analysis, 85, 152-157.
  • Harris, J. J., et al. (2010). Discovery of Orally Bioavailable imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6739-6743.
  • Al-Obaidi, H., & Al-Hadiya, B. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Medicinal Chemistry, 12(3), 341-376.
  • Park, K. (2019). Characterization of amorphous solid dispersions. Journal of Controlled Release, 308, 148-160.
  • Chavan, R. B., et al. (2016). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 8(3), 133-141.
  • Shafiq, S., et al. (2007). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. Current Drug Delivery, 4(2), 141-148.
  • Anderson, B. D., & Conradi, R. A. (1985). Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 74(8), 815-820.
  • Qian, F., et al. (2010). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. Molecular Pharmaceutics, 7(5), 1437-1446.
  • ChemHelp ASAP. (2021). Metabolic stability assays for predicting intrinsic clearance [Video]. YouTube.
  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

  • Li, C., et al. (2011). Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry. Journal of Biomolecular Screening, 16(3), 350-356.
  • Rautio, J., et al. (2018). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 17(8), 559-585.
  • McNaney, C. A., et al. (2008). An Automated Liquid Chromatography-Mass Spectrometry Process to Determine Metabolic Stability Half-Life and Intrinsic Clearance of Drug Candidates by Substrate Depletion. ASSAY and Drug Development Technologies, 6(1), 121-129.
  • Huttunen, K. M., et al. (2011). Prodrugs—from serendipity to rational design. Pharmacological Reviews, 63(3), 750-771.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185.
  • Yu, T., et al. (2018). Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor. Bioorganic & Medicinal Chemistry Letters, 28(8), 1397-1403.
  • Di, L., et al. (2018). Interpretation of In Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(6), 573-577.
  • Wang, Z., et al. (2011). Approach to Improve Compound Recovery in a High-Throughput Caco-2 Permeability Assay Supported by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Biomolecular Screening, 16(3), 350-356.
  • BenchChem. (2025). Technical Support Center: Optimizing Dosage of Novel Compounds for Animal Studies.
  • Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism, 4(6), 461-485.
  • Cui, G., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Biomedical Science, 30(1), 89.
  • Stella, V. J. (2010). Prodrugs as therapeutics.
  • Waman, Y., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 785-804.
  • Nikolakakis, I., & Reppas, C. (2008). SELF-EMULSIFYING DRUG DELIVERY SYSTEMS (SEDDS): EXCIPIENT SELECTION, FORMULATION AND CHARACTERIZATION. Journal of IMAB, 14(3), 3227-3234.
  • Njardarson, J. T., et al. (2024). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). Journal of Medicinal Chemistry.
  • Holota, Y., et al. (2022). Optimization of the Assay Conditions to Increase Recovery in Caco-2 Permeability Assay for PROTACs. Enamine.
  • Foster, A. (2020). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology, 44(11).
  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • BenchChem. (2025). Metarrestin Oral Administration in Animal Studies: A Technical Support Center.
  • AAPS Newsmagazine. (n.d.). Exposure Variability with Oral Dosing in Preclinical Species.
  • El-Halawany, A. M., et al. (2013). The position of imidazopyridine and metabolic activation are pivotal factors in the antimutagenic activity of novel imidazo[1,2-a]pyridine derivatives. European Journal of Pharmacology, 715(1-3), 223-229.
  • Kaur, R., et al. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Biomolecules, 12(9), 1238.
  • Journal of IMAB. (2020). SELF-EMULSIFYING DRUG DELIVERY SYSTEMS (SEDDS)
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Cui, J. J., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[6][8][9]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective c-Met Inhibitor. Journal of Medicinal Chemistry, 57(16), 6899-6917.

  • BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing.
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Catalyst Selection for Imidazo[1,2-a]pyrazine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this critical heterocyclic scaffold. Imidazo[1,2-a]pyrazines are of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as inhibitors of various kinases and their potential as anticancer and antiviral agents.[1] The efficiency of synthesizing these compounds is highly dependent on the appropriate selection of a catalyst. This document provides in-depth, experience-based guidance on catalyst selection, troubleshooting common issues, and answering frequently asked questions to facilitate a smoother and more productive research workflow.

Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection

This section addresses common questions encountered during the selection of a catalyst for imidazo[1,2-a]pyrazine synthesis. The answers are grounded in established chemical principles and supported by peer-reviewed literature.

Q1: What are the most common classes of catalysts used for imidazo[1,2-a]pyrazine synthesis, and what are their primary mechanisms?

A1: The synthesis of imidazo[1,2-a]pyrazines typically involves the condensation of a 2-aminopyrazine derivative with a carbonyl compound, often an α-haloketone, or a multi-component reaction involving an aldehyde and an isocyanide. The choice of catalyst is crucial and generally falls into these categories:

  • Lewis Acids: Catalysts like iodine (I₂), ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and scandium triflate (Sc(OTf)₃) are frequently employed.[1][2] Their primary role is to activate the carbonyl group or an imine intermediate, making it more susceptible to nucleophilic attack. For instance, in a three-component reaction, a Lewis acid can activate the imine formed from the condensation of an aldehyde and 2-aminopyrazine, facilitating the subsequent addition of a nucleophile like an isocyanide.[1][3]

  • Copper Catalysts: Copper(I) salts, such as copper(I) iodide (CuI), are effective in catalyzing aerobic oxidative coupling reactions.[4] These reactions often involve the formation of a C-N bond through a dehydrogenative cyclization process.

  • Catalyst-Free Conditions: Interestingly, some synthetic routes, particularly those involving microwave irradiation, can proceed efficiently without a catalyst.[5] The high energy input from microwaves can be sufficient to overcome the activation energy barrier for the cyclization reaction.

Q2: I am performing a three-component synthesis of an imidazo[1,2-a]pyrazine derivative using an aldehyde, 2-aminopyrazine, and an isocyanide. Which catalyst do you recommend for optimal yield and reaction time?

A2: For this type of multicomponent reaction, iodine (I₂) is an excellent and highly recommended catalyst .[1][3][6] It is cost-effective, readily available, and environmentally benign.[1][3][6] Iodine acts as a mild Lewis acid, efficiently catalyzing the condensation at room temperature, which is a significant advantage over methods requiring higher temperatures that can lead to the decomposition of sensitive reagents like tert-butyl isocyanide.[1]

Q3: My reaction yield is consistently low. What are the common causes, and how can I troubleshoot this issue?

A3: Low yields are a frequent challenge in organic synthesis. For imidazo[1,2-a]pyrazine synthesis, consider the following troubleshooting steps:

  • Catalyst Choice and Loading: As discussed, the catalyst is critical. If you are using a Lewis acid other than iodine, consider switching. For instance, catalysts like FeCl₃ have been reported to give poor yields in some cases.[1] Also, optimize the catalyst loading; typically, 5 mol% is a good starting point.

  • Solvent Effects: The choice of solvent can significantly impact the reaction. Polar protic solvents like ethanol often provide excellent yields, particularly for iodine-catalyzed reactions.[1][3] A screen of different solvents (e.g., methanol, acetonitrile, dichloromethane, water) is advisable to find the optimal medium for your specific substrates.

  • Reaction Temperature: While some methods require elevated temperatures, multicomponent reactions with sensitive reagents benefit from room temperature conditions to prevent decomposition.[1] If using a thermally driven reaction, ensure the temperature is carefully controlled.

  • Purity of Starting Materials: Impurities in your 2-aminopyrazine, aldehyde, or other reactants can interfere with the catalyst or lead to side reactions. Ensure all starting materials are of high purity.

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving specific experimental issues.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive or inappropriate catalyst.2. Incorrect solvent.3. Reaction temperature is too low.4. Decomposed starting material.1. Switch to a more effective catalyst, such as Iodine for multicomponent reactions.[1][3] Verify the activity of your current catalyst.2. Screen a range of solvents, starting with ethanol for iodine-catalyzed reactions.[1][3]3. If applicable to the chosen method, gradually increase the reaction temperature. For microwave-assisted synthesis, ensure the target temperature is reached.[5]4. Check the purity of starting materials via NMR or other analytical techniques.
Formation of Multiple Side Products 1. Reaction temperature is too high, leading to decomposition.2. Catalyst is too harsh.3. Presence of water or other reactive impurities.1. For thermally sensitive reactions, reduce the temperature. Consider running the reaction at room temperature if possible.[1]2. Use a milder catalyst. For example, if using a strong Lewis acid, switch to iodine.[1]3. Use anhydrous solvents and ensure starting materials are dry.
Reaction Stalls Before Completion 1. Catalyst deactivation.2. Insufficient catalyst loading.3. Reversible reaction equilibrium.1. Consider adding a fresh portion of the catalyst.2. Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).3. If applicable, remove a byproduct (e.g., water) to drive the reaction forward.
Difficulty in Product Purification 1. Formation of closely related byproducts.2. Unreacted starting materials co-eluting with the product.1. Optimize reaction conditions (catalyst, solvent, temperature) to improve selectivity and minimize side products.2. Use a different chromatography system (e.g., different solvent gradient, different stationary phase) or consider recrystallization.

Part 3: Experimental Protocols and Data

Protocol: Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyrazine Derivatives

This protocol is adapted from a highly efficient, room-temperature synthesis.[1][3]

Step-by-Step Methodology:

  • To a solution of the aryl aldehyde (1.0 mmol) in ethanol (5 mL), add 2-aminopyrazine (1.0 mmol).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.

  • Add iodine (I₂) (5 mol%, 0.05 mmol) to the mixture.

  • Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyrazine derivative.

Data Presentation: Comparison of Lewis Acid Catalysts

The following table summarizes the efficiency of various Lewis acids in a model reaction for imidazo[1,2-a]pyrazine synthesis.[1]

Catalyst (5 mol%)SolventTemperature (°C)Time (h)Yield (%)
Ceric Ammonium Nitrate (CAN)EthanolRoom Temp165
SnCl₄EthanolRoom Temp155
SnCl₂EthanolRoom Temp160
InCl₃EthanolRoom Temp170
FeCl₃EthanolRoom Temp145
**Iodine (I₂) **Ethanol Room Temp 1 92
PTSA·H₂OEthanolRoom Temp175

Part 4: Visualizing the Process

Catalyst Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate catalyst for your imidazo[1,2-a]pyrazine synthesis.

Caption: A decision-making workflow for catalyst selection.

Plausible Reaction Mechanism for Iodine-Catalyzed Synthesis

The following diagram illustrates a plausible mechanism for the iodine-catalyzed three-component synthesis of imidazo[1,2-a]pyrazines.[1][3]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Aldehyde Aryl Aldehyde Imine Imine Intermediate (A) Aldehyde->Imine Aminopyrazine 2-Aminopyrazine Aminopyrazine->Imine Isocyanide tert-Butyl Isocyanide Iminium_Ion Iminium Ion (B) Isocyanide->Iminium_Ion Nucleophilic attack Imine->Iminium_Ion + I₂ (activates) Cycloaddition_Intermediate Cycloaddition Intermediate (C) Iminium_Ion->Cycloaddition_Intermediate [4+1] Cycloaddition Product Imidazo[1,2-a]pyrazine Cycloaddition_Intermediate->Product Intramolecular Cyclization Iodine Iodine (I₂) Catalyst

Caption: Proposed mechanism for the iodine-catalyzed reaction.

References

  • Gomha, S. M., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13, 36439-36454. [Link]

  • Reddy, T. J., et al. (2018). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science, 20(10), 615-623. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Gomha, S. M., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. ResearchGate. [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]

  • Gomha, S. M., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. ResearchGate. [Link]

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Validation & Comparative

Navigating the Mitotic Checkpoint: A Comparative Guide to Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Analysis of Imidazo[1,2-A]pyrazine-Based Compounds Versus Leading Clinical Candidates

In the intricate dance of cell division, the Aurora kinase family of serine/threonine kinases acts as a master choreographer, ensuring the fidelity of chromosomal segregation and cytokinesis. Their over-expression in a multitude of human cancers has spotlighted them as a critical target for therapeutic intervention. This guide provides a comparative analysis of a promising class of inhibitors based on the imidazo[1,2-a]pyrazine scaffold against established clinical contenders: Alisertib (MLN8237), Barasertib (AZD1152), and Danusertib (PHA-739358). Our focus is to equip researchers, scientists, and drug development professionals with the nuanced data necessary to make informed decisions in the pursuit of next-generation cancer therapies.

The Central Role of Aurora Kinases in Cell Proliferation

The Aurora kinase family comprises three highly homologous members—Aurora A, B, and C—that orchestrate distinct events throughout mitosis.[1][2] Dysregulation of their activity can lead to aneuploidy, a hallmark of many cancers, making them compelling targets for anti-cancer drug development.[3]

  • Aurora A is primarily involved in centrosome maturation and separation, as well as the assembly of a bipolar mitotic spindle.

  • Aurora B , a component of the chromosomal passenger complex (CPC), is essential for correcting improper microtubule-kinetochore attachments and for executing cytokinesis.[4]

  • Aurora C shares functions with Aurora B, particularly in meiosis, though its role in somatic cells is less defined.

Inhibition of these kinases disrupts the mitotic process, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[5]

Aurora_Kinase_Signaling_Pathway Simplified Aurora Kinase Signaling in Mitosis cluster_G1_Phase G1/S Phase cluster_G2_Phase G2/M Transition cluster_M_Phase M Phase (Mitosis) cluster_Inhibitors Points of Inhibition Centrosome_Duplication Centrosome Duplication Aurora_A_Activation Aurora A Activation Centrosome_Duplication->Aurora_A_Activation Centrosome_Separation Centrosome Separation Aurora_A_Activation->Centrosome_Separation promotes Spindle_Assembly Bipolar Spindle Assembly Centrosome_Separation->Spindle_Assembly Aurora_B_Activation Aurora B Activation (at Centromeres) Kinetochore_Microtubule_Attachment Kinetochore-Microtubule Attachment Aurora_B_Activation->Kinetochore_Microtubule_Attachment ensures proper Cytokinesis Cytokinesis Aurora_B_Activation->Cytokinesis regulates Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint Kinetochore_Microtubule_Attachment->Spindle_Assembly_Checkpoint monitored by Alisertib Alisertib (MLN8237) (Aurora A selective) Alisertib->Aurora_A_Activation inhibits Barasertib Barasertib (AZD1152) (Aurora B selective) Barasertib->Aurora_B_Activation inhibits Danusertib_Imidazo Danusertib / Imidazo[1,2-a]pyrazines (Pan-Aurora) Danusertib_Imidazo->Aurora_A_Activation inhibits Danusertib_Imidazo->Aurora_B_Activation inhibits

Caption: Simplified overview of Aurora A and B kinase roles during the cell cycle and the primary targets of the discussed inhibitors.

The Rise of the Imidazo[1,2-a]pyrazine Scaffold

While "Methyl imidazo[1,2-A]pyrazine-2-carboxylate" itself is not extensively characterized in the literature as a lead inhibitor, the core imidazo[1,2-a]pyrazine structure has proven to be a versatile and potent scaffold for the development of novel Aurora kinase inhibitors.[6][7] Research has demonstrated that this heterocyclic system can be strategically modified to yield compounds with high affinity and cellular potency.

One notable discovery from this class is a lead compound, designated 10i , which was identified as having a promising overall profile in early studies.[7] Further optimization of this scaffold led to the development of compound 25 , which demonstrated not only improved oral bioavailability but also significant anti-tumor activity in an ovarian tumor xenograft model.[8] A subsequent lead optimization effort, guided by the compound's binding mode, resulted in the creation of SCH 1473759 (12k) , a picomolar dual inhibitor of Aurora A and B with excellent aqueous solubility and proven efficacy in human tumor xenograft models.[9] These examples underscore the potential of the imidazo[1,2-a]pyrazine core in generating potent anti-cancer agents.

Head-to-Head: Comparative Analysis

A direct comparison of the imidazo[1,2-a]pyrazine class with established inhibitors reveals distinct profiles in terms of selectivity, potency, and clinical development stage.

Inhibitor Scaffold/Class Primary Target(s) IC50 Values (nM) Key Features & Clinical Status
Imidazo[1,2-a]pyrazine Exemplars (e.g., SCH 1473759) Imidazo[1,2-a]pyrazinePan-Aurora (A and B)Aurora A: 0.02 (Kd)Aurora B: 0.03 (Kd)[9]Potent, dual inhibitors with demonstrated in vivo efficacy in preclinical models.[9] Represents a promising chemical class for further development.
Alisertib (MLN8237) PyrimidineAurora A selectiveAurora A: 1.2[10]Orally bioavailable and highly selective for Aurora A.[3][11] Investigated in numerous clinical trials for both solid and hematological malignancies, showing promising activity.[3][12]
Barasertib (AZD1152) QuinazolineAurora B selectiveAurora B: 0.37[13]Aurora A: 1368[14]A pro-drug rapidly converted to the active form, Barasertib-hQPA.[15] Highly selective for Aurora B, leading to a distinct cellular phenotype of polyploidy and apoptosis.[4][13][14] Has shown activity in clinical studies for acute myeloid leukemia (AML).[15]
Danusertib (PHA-739358) Pyrrolo-pyrazolePan-Aurora, Abl, Ret, FGFR1Aurora A: 13Aurora B: 79Aurora C: 61[16]A pan-Aurora kinase inhibitor with additional activity against other cancer-relevant tyrosine kinases.[17][18][19] Has demonstrated significant antitumor activity in a wide range of preclinical models and has been evaluated in clinical trials.[2][17]

Experimental Deep Dive: Methodologies for Inhibitor Characterization

The validation of any kinase inhibitor relies on a cascade of robust experimental protocols. Below are standardized, self-validating methodologies crucial for comparing compounds like those from the imidazo[1,2-a]pyrazine class against benchmarks such as Alisertib or Barasertib.

In Vitro Kinase Inhibition Assay (Biochemical Potency)

This experiment directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Causality: The core principle is to quantify the reduction in phosphorylation of a substrate by the target kinase in the presence of the inhibitor. This provides a direct measure of potency (e.g., IC50 value).

Kinase_Inhibition_Assay_Workflow Workflow for In Vitro Kinase Inhibition Assay Start Start Prepare_Reagents Prepare Reagents: - Purified Aurora Kinase - Kinase Buffer - ATP (often radiolabeled, e.g., [γ-33P]ATP) - Substrate (e.g., Myelin Basic Protein) - Test Inhibitors (serial dilutions) Start->Prepare_Reagents Assay_Setup Assay Setup (in 96/384-well plate): Add Kinase, Inhibitor, and Substrate Prepare_Reagents->Assay_Setup Initiate_Reaction Initiate Reaction: Add ATP to start phosphorylation Assay_Setup->Initiate_Reaction Incubation Incubate at 30°C (e.g., for 30-60 minutes) Initiate_Reaction->Incubation Stop_Reaction Stop Reaction: Add stop buffer (e.g., phosphoric acid) Incubation->Stop_Reaction Capture_Substrate Capture Phosphorylated Substrate: Transfer reaction mixture to a phosphocellulose filter mat Stop_Reaction->Capture_Substrate Wash Wash Filter Mat: Remove unincorporated [γ-33P]ATP Capture_Substrate->Wash Measure_Signal Measure Radioactivity: Use a scintillation counter Wash->Measure_Signal Data_Analysis Data Analysis: - Plot % inhibition vs. inhibitor concentration - Calculate IC50 using non-linear regression Measure_Signal->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow for determining the biochemical potency (IC50) of a kinase inhibitor.

Protocol Steps:

  • Reagent Preparation: Serially dilute the test compound (e.g., an imidazo[1,2-a]pyrazine derivative) in DMSO, followed by a further dilution in kinase assay buffer.

  • Reaction Mix: In a microplate, combine the purified recombinant Aurora kinase (A or B) and a suitable substrate (e.g., histone H3 for Aurora B) in the assay buffer.

  • Inhibitor Addition: Add the diluted test compounds to the wells. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Initiation: Start the kinase reaction by adding ATP (often spiked with [γ-³³P]ATP).

  • Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a defined period.

  • Termination & Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the substrate on a filter and measuring incorporated radioactivity. For non-radiometric methods (e.g., fluorescence-based), follow the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (Cellular Potency)

This assay measures the effect of an inhibitor on the growth and viability of cancer cell lines.

Causality: An effective anti-cancer agent should inhibit the proliferation of tumor cells. This assay provides a GI50 or IC50 value in a cellular context, reflecting the compound's membrane permeability, target engagement, and ultimate effect on cell viability.

Protocol Steps:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, HeLa) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period that allows for several cell divisions (typically 48-72 hours).

  • Viability Measurement: Quantify the number of viable cells using a metabolic indicator dye such as Resazurin or by using a cell counting kit (e.g., CellTiter-Glo®).

  • Data Analysis: Normalize the viability data to the vehicle-treated control cells. Plot the percentage of cell growth inhibition against the inhibitor concentration to determine the IC50 value.

Concluding Insights for the Drug Developer

The imidazo[1,2-a]pyrazine scaffold represents a highly promising and developable platform for novel Aurora kinase inhibitors. Exemplars from this class, such as SCH 1473759, exhibit picomolar potency against both Aurora A and B, rivaling or exceeding the biochemical potency of established inhibitors like Danusertib.[9]

  • For researchers in early-stage discovery, the imidazo[1,2-a]pyrazine core offers a fertile ground for medicinal chemistry exploration. The demonstrated success in optimizing this scaffold for potency and pharmacokinetic properties suggests a high potential for generating new intellectual property and best-in-class candidates.[8]

  • For translational scientists, the key differentiators lie in the selectivity profile. While the high selectivity of Alisertib for Aurora A and Barasertib for Aurora B allows for the precise dissection of isoform-specific functions and potentially different toxicity profiles, the pan-Aurora inhibition offered by imidazo[1,2-a]pyrazines and Danusertib may provide a broader anti-tumor activity in cancers where multiple Aurora kinases are overexpressed.

The ultimate clinical utility of any Aurora kinase inhibitor has faced challenges, with some trials showing limited efficacy in solid tumors, possibly due to the relatively slow proliferation rates of these cancers compared to the dose-limiting toxicities in rapidly dividing normal tissues like bone marrow.[20] However, the continued investigation and the identification of predictive biomarkers, such as N-myc amplification for Alisertib, are paving the way for more targeted and effective clinical applications.[21] The potent, developable nature of the imidazo[1,2-a]pyrazine class ensures it will remain a significant area of interest in the ongoing quest to effectively drug the mitotic checkpoint in cancer.

References

  • Belanger, D. B., Curran, P. J., Hruza, A., Voigt, J., Meng, Z., Mandal, A. K., Siddiqui, M. A., Basso, A. D., & Gray, K. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170–5174. [Link]

  • Bavetsias, V., Large, J. M., Sun, C., Bouloc, N., Kosmopoulou, M., Matteucci, M., Wilsher, N. E., & colleagues. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(5), 214–218. [Link]

  • Belanger, D. B., Gray, K., Voigt, J. H., Hruza, A., Curran, P. J., Basso, A. D., & colleagues. (2010). Discovery of Orally Bioavailable imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Carpinelli, P., Ceruti, R., Giorgini, M. L., Cappella, P., Gianellini, L., Croci, V., & colleagues. (2007). PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer. Molecular Cancer Therapeutics, 6(12 Pt 1), 3158–3168. [Link]

  • Dennis, M. D., Coleman, H., & colleagues. (2011). Characterization of Alisertib (MLN8237), an investigational small-molecule inhibitor of aurora A kinase using novel in vivo pharmacodynamic assays. Clinical Cancer Research, 17(24), 7675-7686. [Link]

  • Fancelli, D., Moll, J., & colleagues. (2006). The discovery of PHA-739358, a novel Aurora kinase inhibitor. Journal of Medicinal Chemistry, 49(24), 7247-7251. [Link]

  • Hartsink-Segers, S. A., & colleagues. (2013). Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia. Cancer Chemotherapy and Pharmacology, 71(5), 1247-1255. [Link]

  • Kollareddy, M., & colleagues. (2012). Aurora kinases: structure, functions and their association with cancer. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1825(1), 78-90. [Link]

  • Mortlock, A. A., & colleagues. (2007). AZD1152, a novel and selective aurora B kinase inhibitor, induces growth arrest, apoptosis, and sensitization for tubulin depolymerizing agent or topoisomerase II inhibitor in human acute leukemia cells in vitro and in vivo. Blood, 110(1), 302-310. [Link]

  • Sehdev, V., & colleagues. (2016). Barasertib (AZD1152), a Small Molecule Aurora B Inhibitor, Inhibits the Growth of SCLC Cell Lines In Vitro and In Vivo. Molecular Cancer Therapeutics, 15(10), 2314-2322. [Link]

  • Sells, T. B., & colleagues. (2015). MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors. ACS Medicinal Chemistry Letters, 6(6), 630-634. [Link]

  • Tat-Sator, A., & colleagues. (2023). Aurora B Kinase Inhibition by AZD1152 Concomitant with Tumor Treating Fields Is Effective in the Treatment of Cultures from Primary and Recurrent Glioblastomas. International Journal of Molecular Sciences, 24(5), 4983. [Link]

  • Uttarkar, S., & colleagues. (2015). Targeting Aurora Kinases with Danusertib (PHA-739358) Inhibits Growth of Liver Metastases from Gastroenteropancreatic Neuroendocrine Tumors in an Orthotopic Xenograft Model. Molecular Cancer Therapeutics, 14(11), 2447-2457. [Link]

  • Willems, E., & colleagues. (2018). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology, 8, 20. [Link]

  • Zhang, H., & colleagues. (2018). A Phase II Trial of the Aurora Kinase A Inhibitor Alisertib for Patients with Castration-resistant and Neuroendocrine Prostate Cancer: Efficacy and Biomarkers. Clinical Cancer Research, 24(17), 4064-4074. [Link]

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A Comparative Analysis of Methyl Imidazo[1,2-A]pyrazine-2-carboxylate Derivatives and Doxorubicin in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, the quest for novel scaffolds with high efficacy and improved safety profiles is relentless. The imidazo[1,2-a]pyrazine core has emerged as a promising heterocyclic system, with derivatives exhibiting a wide range of pharmacological activities. This guide provides a comparative overview of the cytotoxic potential of imidazo[1,2-a]pyrazine derivatives, with a conceptual focus on Methyl imidazo[1,2-A]pyrazine-2-carboxylate, against the well-established chemotherapeutic agent, Doxorubicin. While direct cytotoxic data for this compound is not extensively available in the public domain, this guide will leverage data from structurally related analogs to provide a valuable comparative perspective for the research community.

Introduction to the Contenders: Two Distinct Approaches to Cancer Therapy

Doxorubicin: The Established Standard

Doxorubicin is an anthracycline antibiotic that has been a cornerstone of chemotherapy regimens for decades. Its primary mechanism of action involves the intercalation of DNA, leading to the inhibition of topoisomerase II and the generation of reactive oxygen species (ROS). This disruption of DNA replication and repair processes ultimately induces apoptosis in rapidly dividing cancer cells. However, its clinical utility is often limited by significant side effects, most notably cardiotoxicity.

The Rise of Imidazo[1,2-a]pyrazines: A Scaffold of Versatility

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Research has demonstrated that derivatives of this scaffold can exhibit potent anticancer activity through diverse mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways like PI3K/mTOR.[1][2] The potential for targeted activity and a more favorable safety profile makes this class of compounds an exciting area of investigation. A patent has noted the use of this compound as an intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anticancer agents, further highlighting the relevance of this scaffold in oncology.[3]

Comparative Cytotoxicity: A Head-to-Head Look at Efficacy

To provide a quantitative comparison, the following table summarizes the 50% inhibitory concentration (IC50) values for a series of imidazo[1,2-a]pyrazine derivatives and Doxorubicin against various human cancer cell lines. It is important to note that the specific activity of this compound may vary, and the data presented here for its analogs serves as a valuable proxy for its potential efficacy.

Compound/DrugCell LineCancer TypeIC50 (µM)Reference
Imidazo[1,2-a]pyrazine Derivative (10b) Hep-2Laryngeal Carcinoma>100[4]
HepG2Hepatocellular Carcinoma>100[4]
MCF-7Breast Adenocarcinoma>100[4]
A375Malignant Melanoma>100[4]
Imidazo[1,2-a]pyridine Derivative (12b) Hep-2Laryngeal Carcinoma11[4]
HepG2Hepatocellular Carcinoma13[4]
MCF-7Breast Adenocarcinoma11[4]
A375Malignant Melanoma11[4]
Imidazo[1,2-a]pyrazine Derivative (TB-25) HCT-116Colorectal Carcinoma0.023[1][5]
Doxorubicin Hep-2Laryngeal Carcinoma10
HepG2Hepatocellular Carcinoma1.5
MCF-7Breast Adenocarcinoma0.85
A375Malignant Melanoma5.16
HCT-116Colorectal Carcinoma1.9

Note: The imidazo[1,2-a]pyridine derivative (12b) is included to showcase the potential for high potency within the broader imidazo-heterocycle class. The significant activity of the imidazo[1,2-a]pyrazine derivative TB-25 highlights the potential of this scaffold.

Unraveling the Mechanisms of Action

The distinct mechanisms of action of Doxorubicin and imidazo[1,2-a]pyrazine derivatives underpin their different pharmacological profiles.

Doxorubicin's DNA-Centric Assault

Doxorubicin exerts its cytotoxic effects primarily through direct interaction with nuclear DNA.

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA Nuclear DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generation Apoptosis Apoptosis DNA->Apoptosis Topoisomerase_II->Apoptosis ROS->Apoptosis

Doxorubicin's mechanism of action.

Imidazo[1,2-a]pyrazines: A Multi-Pronged Approach

Derivatives of imidazo[1,2-a]pyrazine have been shown to target various cellular processes, suggesting a more targeted and potentially less toxic approach.

Imidazopyrazine_Mechanism Imidazopyrazine Imidazo[1,2-a]pyrazine Derivatives Tubulin Tubulin Imidazopyrazine->Tubulin Inhibition of Polymerization PI3K_mTOR PI3K/mTOR Pathway Imidazopyrazine->PI3K_mTOR Inhibition Microtubules Microtubule Dynamics Tubulin->Microtubules Cell_Cycle Cell Cycle Arrest (G2/M Phase) Microtubules->Cell_Cycle Apoptosis Apoptosis PI3K_mTOR->Apoptosis Cell_Cycle->Apoptosis

Potential mechanisms of imidazo[1,2-a]pyrazines.

Experimental Protocols for Cytotoxicity Assessment

The determination of IC50 values is a critical step in the evaluation of potential anticancer compounds. The following are standardized protocols for two common colorimetric assays used for this purpose.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow:

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Treat with varying concentrations of the test compound A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT solution to each well C->D E 5. Incubate for 2-4 hours to allow formazan crystal formation D->E F 6. Solubilize formazan crystals with a solubilizing agent (e.g., DMSO) E->F G 7. Measure absorbance at ~570 nm F->G

MTT Assay Workflow.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control. Doxorubicin is typically used as a positive control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

SRB (Sulphorhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

Workflow:

SRB_Workflow A 1. Seed and treat cells as in MTT assay B 2. Fix cells with trichloroacetic acid (TCA) A->B C 3. Wash with water to remove TCA B->C D 4. Stain with SRB solution C->D E 5. Wash with 1% acetic acid to remove unbound dye D->E F 6. Solubilize the protein-bound dye with Tris buffer E->F G 7. Measure absorbance at ~510 nm F->G

Sources

A Comparative Guide to the Efficacy of Imidazo[1,2-a]pyrazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its structural similarity to purines and its ability to serve as a versatile template for the design of potent and selective therapeutic agents.[1] This guide provides a comparative analysis of the efficacy of various imidazo[1,2-a]pyrazine derivatives across different therapeutic areas, with a focus on oncology, infectious diseases, and their emerging roles in other indications. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decision-making in the pursuit of novel therapeutics based on this promising scaffold.

The Imidazo[1,2-a]pyrazine Scaffold: A Versatile Core in Medicinal Chemistry

The imidazo[1,2-a]pyrazine ring system is a nitrogen-fused bicyclic heteroaromatic compound. Its structural resemblance to purines allows for its interaction with a wide range of biological targets, including kinases, phosphodiesterases, and other enzymes.[1][2] The amenability of the scaffold to substitution at various positions (C2, C3, C6, and C8) allows for the fine-tuning of its pharmacological properties, including potency, selectivity, and pharmacokinetic profile. This has led to the development of a multitude of derivatives with diverse biological activities, ranging from anticancer and antimicrobial to central nervous system effects.[1][3]

Imidazo[1,2-a]pyrazine Derivatives in Oncology

The development of targeted therapies has revolutionized cancer treatment, and imidazo[1,2-a]pyrazine derivatives have emerged as a promising class of compounds that can selectively inhibit key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Kinase Inhibition: A Major Avenue for Anticancer Activity

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The imidazo[1,2-a]pyrazine scaffold has proven to be an excellent starting point for the design of potent and selective kinase inhibitors.

The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancers. A series of 8-morpholinyl-imidazo[1,2-a]pyrazines have been identified as potent PI3K inhibitors. For instance, compound 255 demonstrated impressive potency against PI3Kδ with an IC50 of 2.8 nM and good selectivity over mTOR (>10 µM).[4]

CompoundTargetIC50 (nM)SelectivityReference
255 PI3Kδ2.8>3500-fold vs mTOR[4]
PI3Kα60
  • Causality in Experimental Design: The rationale for targeting PI3K stems from its critical role in cell growth and survival. The morpholino group at the C8 position appears to be a key pharmacophore for PI3K inhibitory activity, likely by forming crucial interactions within the ATP-binding pocket of the enzyme. Further optimization of substituents at other positions could enhance potency and isoform selectivity.

Aurora kinases are essential for mitotic progression, and their overexpression is common in various tumors. Structure-based design has led to the development of potent and selective Aurora-A kinase inhibitors based on the imidazo[1,2-a]pyrazine scaffold. Co-crystallization of compound 15 with Aurora-A provided valuable insights into the binding mode, enabling the design of derivatives with up to 70-fold selectivity in cell-based assays.[5]

CompoundTargetPotencySelectivityReference
15 Aurora-APotent InhibitorN/A[5]
Optimized DerivativesAurora-AN/AUp to 70-fold[5]
  • Self-Validating System: The use of co-crystallography provides a self-validating system for inhibitor design. The structural information obtained allows for a rational, iterative process of modifying the compound to improve its fit and interactions with the target, thereby enhancing potency and selectivity.

CDK9 plays a critical role in the regulation of transcription, and its inhibition is a promising strategy for cancer therapy. Novel imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated as CDK9 inhibitors. Compound 3c , with a pyridin-4-yl group at C2 and a benzyl group at C3, exhibited the most potent CDK9 inhibitory activity with an IC50 of 0.16 µM.[6] This compound also demonstrated potent cytotoxic effects against a panel of cancer cell lines.[6]

CompoundTargetIC50 (µM)Average Cytotoxicity IC50 (µM)Reference
3c CDK90.166.66[6]
Other Anticancer Mechanisms

Beyond kinase inhibition, imidazo[1,2-a]pyrazine derivatives have shown anticancer activity through other mechanisms.

A series of novel imidazo[1,2-a]pyrazine derivatives have been designed as tubulin polymerization inhibitors. Compound TB-25 displayed potent anti-proliferative activity against HCT-116 cells with an IC50 of 23 nM by effectively inhibiting tubulin polymerization.[7]

Certain imidazo[1,2-a]pyrazine derivatives, such as PAB13 , PAB15 , and PAB23 , have been shown to induce apoptosis in the human Dami cell line.[2] Their pro-apoptotic effect is linked to their ability to increase intracellular cAMP levels through the inhibition of phosphodiesterases.[2]

CompoundCell LineMax Growth Inhibition (%)MechanismReference
PAB13 Dami76.3Apoptosis induction via PDE inhibition[2]
PAB15 Dami89.7Apoptosis induction via PDE inhibition[2]
PAB23 Dami71.0Apoptosis induction via PDE inhibition[2]

Imidazo[1,2-a]pyrazine Derivatives in Infectious Diseases

The imidazo[1,2-a]pyrazine scaffold has also been explored for the development of novel anti-infective agents.

Antiviral Activity

An imidazo[1,2-a]pyrazine derivative, A4 , has been identified as a potential inhibitor of the influenza virus nucleoprotein (NP).[8] This compound demonstrated potent and broad-spectrum anti-influenza activity, including against oseltamivir-resistant strains.[8] A4 is believed to act by inducing the clustering of the viral NP, thereby preventing its nuclear accumulation.[8]

Selected imidazo[1,2-a]pyrazine derivatives have been evaluated for their activity against human coronavirus 229E. Compound 3b , with a pyridin-4-yl group at C2 and a cyclohexyl group at C3, showed the most potent anti-coronaviral activity with an IC50 of 56.96 µM and a selectivity index of 7.14.[6]

Antimicrobial Activity

Several imidazo[1,2-a]pyrazine derivatives have demonstrated promising antibacterial and antifungal activities.[1] For example, compounds 4f, 4a, 5g, 6b, and 6c displayed pronounced antibacterial activity against Staphylococcus aureus.[1]

Other Therapeutic Applications

The versatility of the imidazo[1,2-a]pyrazine scaffold extends to other therapeutic areas.

ENPP1 Inhibition for Cancer Immunotherapy

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a negative regulator of the cGAS-STING pathway, which is crucial for the innate immune response to cancer. An imidazo[1,2-a]pyrazine derivative, compound 7 , was identified as a highly potent and selective ENPP1 inhibitor with an IC50 of 5.70 nM.[9] This compound was shown to enhance the antitumor efficacy of an anti-PD-1 antibody in a murine model, highlighting its potential in cancer immunotherapy.[9]

CNS Applications

Imidazo[1,2-a]pyrazine derivatives have been investigated for their effects on the central nervous system, including their potential as anticonvulsants and muscle relaxants.[3]

Experimental Protocols

General Kinase Inhibition Assay (Example: PI3K)

A standard method for determining the in vitro potency of a kinase inhibitor is a biochemical assay that measures the phosphorylation of a substrate by the target kinase.

Step-by-Step Methodology:

  • Reagents and Materials:

    • Recombinant human PI3K enzyme (e.g., PI3Kδ)

    • Substrate (e.g., phosphatidylinositol)

    • ATP (adenosine triphosphate)

    • Test compounds (imidazo[1,2-a]pyrazine derivatives) dissolved in DMSO

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Add the diluted compounds to the wells of a microplate.

    • Add the PI3K enzyme to the wells and incubate for a short period to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Allow the reaction to proceed for a defined period at a specific temperature (e.g., 30 minutes at room temperature).

    • Stop the reaction by adding a stop solution.

    • Add the detection reagent to quantify the amount of ADP produced, which is proportional to the kinase activity.

    • Measure the signal using a microplate reader.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Step-by-Step Methodology:

  • Reagents and Materials:

    • Cancer cell lines (e.g., MCF-7, HCT-116)

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compounds (imidazo[1,2-a]pyrazine derivatives) dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

PI3K/AKT/mTOR Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazo_Pyrazine Imidazo[1,2-a]pyrazine Derivative (e.g., 255) Imidazo_Pyrazine->PI3K Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyrazine derivatives.

Experimental Workflow for Kinase Inhibitor Screening

Kinase_Inhibitor_Screening cluster_0 In Vitro Screening cluster_1 Cell-Based Assays Compound_Library Imidazo[1,2-a]pyrazine Derivative Library Biochemical_Assay Biochemical Kinase Assay (e.g., IC50 determination) Compound_Library->Biochemical_Assay Hit_Identification Hit Identification (Potent Compounds) Biochemical_Assay->Hit_Identification Cell_Viability Cell Viability Assay (e.g., MTT) Hit_Identification->Cell_Viability Target_Engagement Target Engagement Assay (e.g., Western Blot for phospho-protein) Cell_Viability->Target_Engagement Lead_Selection Lead Compound Selection Target_Engagement->Lead_Selection

Caption: A typical experimental workflow for the screening and identification of imidazo[1,2-a]pyrazine-based kinase inhibitors.

Conclusion and Future Directions

The imidazo[1,2-a]pyrazine scaffold has demonstrated remarkable versatility and potential in the development of novel therapeutic agents. The derivatives discussed in this guide highlight the broad spectrum of biological activities that can be achieved through strategic chemical modifications. In oncology, these compounds have shown significant promise as potent and selective inhibitors of key kinases and other cancer-related targets. In the realm of infectious diseases, they represent a potential new class of antiviral and antimicrobial agents.

Future research in this area should focus on:

  • Structure-Based Drug Design: Continued use of techniques like X-ray crystallography to elucidate the binding modes of these derivatives with their targets will be crucial for the rational design of next-generation compounds with improved potency and selectivity.

  • Pharmacokinetic Optimization: A key challenge in drug development is achieving favorable pharmacokinetic properties. Future efforts should focus on modifying the imidazo[1,2-a]pyrazine scaffold to enhance metabolic stability, oral bioavailability, and tissue distribution.

  • Exploration of New Therapeutic Areas: While oncology and infectious diseases have been the primary focus, the diverse biological activities of these compounds suggest that their potential in other areas, such as inflammatory diseases and neurodegenerative disorders, should be further explored.

  • Combination Therapies: Investigating the synergistic effects of imidazo[1,2-a]pyrazine derivatives with existing therapies, as demonstrated with the ENPP1 inhibitor and anti-PD-1 antibody, could lead to more effective treatment regimens.

References

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
  • (PDF)
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing.
  • (PDF)
  • Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed.
  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central.
  • Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties | Journal of Medicinal Chemistry - ACS Public
  • Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences.
  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modul
  • Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed.
  • Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - NIH.
  • Apoptotic effects of imidazo[1,2-a]pyrazine derivatives in the human Dami cell line - PubMed.
  • Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PubMed.
  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - NIH.
  • Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents - ResearchG
  • Imidazo[1,2-a] pyrazines as novel PI3K inhibitors | Request PDF - ResearchG

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A Head-to-Head Comparison of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Scaffolds: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine ring systems are foundational scaffolds in medicinal chemistry, each presenting a distinct profile of physicochemical and biological properties. This guide offers a detailed comparative analysis of these two heterocyclic cores, examining their structural characteristics, synthetic availability, and pharmacological applications. By integrating findings from both foundational and current research, this document aims to provide drug discovery professionals with the necessary insights to strategically select and optimize these scaffolds for the creation of novel therapeutic agents. The guide will explore their unique electronic and steric properties, metabolic pathways, and interactions with biological targets, all substantiated by experimental data and comprehensive protocols.

Introduction: Two Scaffolds, A World of Therapeutic Potential

Imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines are bicyclic heteroaromatic compounds featuring a bridgehead nitrogen atom. Despite their structural similarities, the substitution of a carbon atom in the six-membered ring of the imidazo[1,2-a]pyridine with a nitrogen atom to form the imidazo[1,2-a]pyrazine scaffold results in significant alterations to the molecule's electronic distribution, hydrogen bonding capabilities, and overall structure. These modifications have profound implications for their use in drug design, affecting target affinity, selectivity, and pharmacokinetic properties.

This guide will systematically dissect these differences, offering a clear framework for understanding the distinct advantages and challenges presented by each scaffold.

Physicochemical Properties: A Tale of Two Heterocycles

The key differences in the physicochemical properties of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines arise from the additional nitrogen atom in the pyrazine ring. This change significantly affects the electron density, lipophilicity, and aqueous solubility of the scaffold.

Electronic Properties

The additional nitrogen atom in the imidazo[1,2-a]pyrazine ring acts as an electron-withdrawing group, creating a more electron-deficient aromatic system compared to the imidazo[1,2-a]pyridine core. This leads to several important consequences:

  • pKa: Imidazo[1,2-a]pyrazines are generally less basic than their imidazo[1,2-a]pyridine counterparts. This lower basicity can be beneficial in minimizing off-target effects that may arise from interactions with acidic cellular environments or biomolecules.

  • Aromaticity: Both scaffolds are aromatic, though the degree of aromaticity can be influenced by substituents. The electron-deficient nature of the pyrazine ring can render it more susceptible to nucleophilic aromatic substitution reactions.

Lipophilicity and Solubility

The introduction of a nitrogen atom typically increases a molecule's polarity, which in turn decreases its lipophilicity (logP) and enhances its aqueous solubility.

ScaffoldclogP (Calculated)Aqueous Solubility (Predicted)
Imidazo[1,2-a]pyridine1.58Moderate
Imidazo[1,2-a]pyrazine0.7High[1]

Table 1: Comparison of calculated logP and predicted aqueous solubility for the parent imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine scaffolds.

The increased solubility of the imidazo[1,2-a]pyrazine scaffold is a significant asset in drug development, as poor solubility is a frequent obstacle for many drug candidates.

Synthesis: Charting the Path to Core Scaffolds

Both scaffolds can be readily synthesized using established methods, most commonly involving the condensation of a 2-aminoheterocycle with an α-halocarbonyl compound.

General Synthetic Strategy

A highly efficient and versatile method for synthesizing both scaffolds is the Groebke–Blackburn–Bienaymé reaction, a one-pot multicomponent reaction.[2] An iodine-catalyzed, three-component condensation reaction has also been shown to be an efficient method for the synthesis of both imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives.[3][4]

GBB_Reaction A 2-Aminopyridine/ 2-Aminopyrazine R1 + A->R1 B Aldehyde B->R1 C Isocyanide C->R1 P Imidazo[1,2-a]pyridine/ Imidazo[1,2-a]pyrazine R1->P Lewis Acid (e.g., Sc(OTf)3)

Figure 1: Generalized scheme for the Groebke-Blackburn-Bienaymé multicomponent reaction.

Experimental Protocol: Synthesis of a Model Imidazo[1,2-a]pyrazine

Objective: To synthesize 2-phenylimidazo[1,2-a]pyrazine.

Materials:

  • 2-Aminopyrazine (1.0 equiv)

  • 2-Bromoacetophenone (1.0 equiv)

  • Sodium bicarbonate (2.0 equiv)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyrazine in ethanol and add sodium bicarbonate.

  • Add 2-bromoacetophenone to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash it with cold water, and dry it under a vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 2-phenylimidazo[1,2-a]pyrazine.

Rationale: This one-pot, two-step procedure, known as the Ortoleva-King reaction, offers a direct and efficient route to the desired product. Sodium bicarbonate acts as a base to neutralize the HBr formed during the reaction.

Biological Activities and Therapeutic Applications

Both imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine scaffolds are integral to a wide array of biologically active compounds, demonstrating their versatility in targeting various enzymes and receptors.

Imidazo[1,2-a]pyridines: A Privileged Scaffold in CNS and Oncology

The imidazo[1,2-a]pyridine core is a key component of several commercially available drugs, particularly in the class of non-benzodiazepine hypnotics.[5][6]

  • Zolpidem (Ambien®): A selective agonist of the GABA-A receptor, widely prescribed for the treatment of insomnia.[5][6] The imidazo[1,2-a]pyridine core is essential for its interaction with the benzodiazepine binding site.

  • Alpidem: An anxiolytic agent that also targets the GABA-A receptor.[5][6]

  • Saripidem: A selective GABA-A α1 subtype agonist.[6]

In the field of oncology, imidazo[1,2-a]pyridine derivatives have shown potential as inhibitors of various kinases, such as Aurora kinases, and as anti-proliferative agents.[7]

Imidazo[1,2-a]pyrazines: Emerging Players in Infectious Diseases and Beyond

The imidazo[1,2-a]pyrazine scaffold has attracted considerable attention in recent years, especially in the development of new anti-infective agents.

  • Pretomanid: A crucial part of a new three-drug regimen for treating multidrug-resistant tuberculosis (MDR-TB). The nitro-imidazo[1,2-a]pyrazine core is activated under hypoxic conditions within Mycobacterium tuberculosis, leading to the production of reactive nitrogen species that are lethal to the bacteria.

  • Antiviral Activity: Derivatives of this scaffold have shown potent activity against various viruses, including human cytomegalovirus (HCMV) and hepatitis C virus (HCV).

  • Kinase Inhibition: Imidazo[1,2-a]pyrazine-based compounds have been developed as potent and selective inhibitors of several kinases, including p38 MAP kinase and GSK-3β.[8]

Biological_Targets cluster_pyridine Imidazo[1,2-a]pyridine cluster_pyrazine Imidazo[1,2-a]pyrazine Pyridine_Core Imidazo[1,2-a]pyridine Scaffold GABA_A GABA-A Receptors Pyridine_Core->GABA_A  Hypnotics, Anxiolytics Kinases_P Kinases (e.g., Aurora) Pyridine_Core->Kinases_P  Anticancer Pyrazine_Core Imidazo[1,2-a]pyrazine Scaffold TB_Enzymes M. tuberculosis Enzymes Pyrazine_Core->TB_Enzymes  Antitubercular Viral_Proteins Viral Proteins (e.g., HCMV, HCV) Pyrazine_Core->Viral_Proteins  Antiviral Kinases_Z Kinases (e.g., p38, GSK-3β) Pyrazine_Core->Kinases_Z  Anti-inflammatory

Figure 2: Key biological targets and therapeutic applications of the two scaffolds.

Metabolic Stability: A Critical Factor for Success

The metabolic stability of a drug candidate is a crucial factor that determines its pharmacokinetic profile and overall viability. Both scaffolds can undergo various metabolic transformations, and a thorough understanding of these pathways is essential for designing more durable molecules.

Common Metabolic Pathways
  • Oxidation: The electron-rich imidazole ring and the six-membered ring are both susceptible to cytochrome P450-mediated oxidation.

  • Hydroxylation: Aromatic hydroxylation is a frequent metabolic pathway for both scaffolds.

  • N-dealkylation: If alkyl substituents are present on the nitrogen atoms, N-dealkylation may occur.

Experimental Protocol: In Vitro Metabolic Stability Assay

Objective: To evaluate the metabolic stability of a test compound using liver microsomes.

Materials:

  • Test compound (1 µM)

  • Liver microsomes (e.g., human, rat) (0.5 mg/mL)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Pre-incubate the test compound with liver microsomes in a phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 min), stop the reaction by adding ice-cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Rationale: This assay provides a dependable in vitro measurement of a compound's susceptibility to phase I metabolism, a key factor in determining its in vivo clearance.

Conclusion: Making a Strategic Scaffold Selection

The choice between an imidazo[1,2-a]pyridine and an imidazo[1,2-a]pyrazine scaffold is a strategic one that should be based on the specific therapeutic target and the desired drug-like properties.

  • Imidazo[1,2-a]pyridines are a well-established scaffold, particularly for CNS targets, and they offer a more lipophilic character. However, their basicity may need to be adjusted to prevent off-target effects.

  • Imidazo[1,2-a]pyrazines provide a more polar and less basic core, which can result in improved solubility and a potentially better safety profile. Their electron-deficient nature can be leveraged for specific biological activities, as demonstrated by the success of Pretomanid.

Ultimately, a comprehensive understanding of the subtle yet important differences between these two privileged scaffolds will enable medicinal chemists to make more informed decisions in the design and optimization of novel drug candidates.

References

  • Gudipati, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36279-36288. Available from: [Link]

  • Reddy, T. S., et al. (2015). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc. Available from: [Link]

  • Shaikh, M. S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). Available from: [Link]

  • de Paiva, G. S., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]

  • Dumont, J. M., et al. (1992). Pharmacological activities of imidazo[1,2-alpha]pyrazine derivatives. Arzneimittel-Forschung, 42(6), 808-13. Available from: [Link]

  • Chtita, S., et al. (2015). Prediction of biological activity of imidazo[1,2-a]pyrazine derivatives by combining DFT and QSAR results. International Journal of Innovative Research in Science, Engineering and Technology, 4(1). Available from: [Link]

  • Zhang, T., et al. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry, 76, 117098. Available from: [Link]

  • Gudipati, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36279-36288. Available from: [Link]

  • Krasavin, M. (2022). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 18, 599-607. Available from: [Link]

  • Sharma, K., et al. (2019). Synthesis, Characterization and Biological Activities of imidazo[1,2-a]pyridine Based gold(III) Metal Complexes. ChemistrySelect, 4(22), 6937-6943. Available from: [Link]

  • Martínez-Vargas, A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 15(1), 101. Available from: [Link]

  • Singh, N., et al. (2021). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 19(1), 32-51. Available from: [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 53. Available from: [Link]

  • de Paiva, G. S., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]

  • Ali, M. A., et al. (2023). Biologically active imidazo-[1,2-a]-pyridine derivatives. RSC Advances, 13(45), 31631-31652. Available from: [Link]

  • Kopanska, K., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. Bioorganic & Medicinal Chemistry, 24(4), 754-761. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazo(1,2-a)pyrazine. PubChem. Available from: [Link]

  • El-Faham, A., et al. (2011). Imidazo[1,2-a]pyrazines. Journal of Heterocyclic Chemistry, 31(5), 1-13. Available from: [Link]

  • Wieszczycka, K., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3185. Available from: [Link]

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Bridging the Bench and the Bedside: A Comparative Guide to In Vitro and In Vivo Correlation for Methyl Imidazo[1,2-A]pyrazine-2-carboxylate as a PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, recognized for its versatility in targeting a wide array of biological targets, particularly protein kinases.[1][2] Derivatives have shown potent activity against critical oncology targets like Aurora Kinase, CDK9, and, most notably, Phosphoinositide 3-kinases (PI3Ks).[3][4][5] The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancer, making it a prime target for therapeutic intervention.[1]

This guide focuses on a representative molecule from this class, Methyl imidazo[1,2-A]pyrazine-2-carboxylate (IMPC) , as a hypothetical PI3Kα inhibitor. The journey of a drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges, the most significant of which is establishing a strong In Vitro-In Vivo Correlation (IVIVC). An IVIVC is a predictive mathematical model that relates an in vitro property of a compound to its in vivo response.[6] Establishing this link is a cornerstone of modern drug development, as it allows researchers to make informed decisions, optimize formulations, and potentially reduce the number of extensive clinical studies required for approval.[2]

In this comprehensive guide, we will walk through the critical in vitro and in vivo experiments required to build a robust IVIVC package for IMPC. We will objectively compare its performance profile with two key alternatives:

  • IZP-42 : A highly potent, structurally related imidazo[1,2-a]pyrazine analog, representative of best-in-class preclinical candidates from this scaffold.[1]

  • Alpelisib (Piqray®) : An FDA-approved PI3Kα-specific inhibitor, serving as the clinical and industry benchmark.[7][8]

Our objective is to provide researchers, scientists, and drug development professionals with a clear, logical framework for evaluating novel kinase inhibitors, grounded in field-proven insights and detailed, actionable protocols.

Part 1: The In Vitro Profile - From Target to Cell

The initial characterization of a drug candidate begins in vitro, where we assess its direct interaction with the target, its effect on cancer cells, and its basic drug-like properties. This phase is designed to be a rapid, high-throughput funnel to identify compounds with the highest potential for success.

Experimental Workflow: From In Vitro Discovery to In Vivo Validation

G cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation cluster_2 Correlation & Decision biochem Biochemical Assay (PI3Kα Enzyme) cell Cellular Assay (MCF7 Viability) biochem->cell Confirms Cell Permeability & Activity adme In Vitro ADME (Microsomal Stability) cell->adme Prioritizes for Drug-like Properties pk Pharmacokinetics (PK) (Mouse Study) adme->pk Predicts In Vivo Metabolic Clearance eff Efficacy Study (MCF7 Xenograft) pk->eff Informs Dose Selection ivivc IVIVC Analysis (PK/PD Modeling) eff->ivivc

Caption: A typical workflow for a kinase inhibitor drug discovery project.

Target Engagement: PI3Kα Biochemical Potency

Rationale: The first and most fundamental question is whether IMPC can inhibit its intended target, the PI3Kα enzyme. A biochemical assay, free from the complexities of a cellular environment, provides a direct measure of target engagement. We utilize a luminescence-based assay that quantifies ADP production, a direct product of kinase activity.[9] Lower ADP levels indicate stronger enzyme inhibition.

Comparative Data: Biochemical Inhibition

Compound Target IC50 (nM) Source / Rationale
IMPC (Hypothetical) PI3Kα 5.2 Plausible value for a lead candidate.
IZP-42 (Analog) PI3Kα 0.06 Represents a highly optimized preclinical analog.[1]

| Alpelisib (Benchmark) | PI3Kα | 4.6 | Published data for the approved drug.[8] |

Interpretation: The biochemical data suggests that IMPC is a potent inhibitor of PI3Kα, with an IC50 value comparable to the clinical benchmark, Alpelisib. However, it is significantly less potent than the highly optimized analog IZP-42. This is a common and acceptable profile for an initial lead compound.

Cellular Activity: Anti-proliferative Effects in MCF7 Cells

Rationale: Potency in a test tube does not always translate to activity in a biological system. A cell-based assay is the next critical step. We must determine if IMPC can penetrate the cell membrane, engage its target in the cytoplasm, and elicit a functional downstream effect—in this case, inhibiting cell proliferation. We use the MCF7 breast cancer cell line, which is known to be dependent on the PI3K pathway. The MTT assay is a robust colorimetric method for assessing cell viability.[10][11]

Comparative Data: Cellular Anti-proliferative Activity

Compound Cell Line IC50 (nM) Rationale
IMPC (Hypothetical) MCF7 165 A typical ~30-fold shift from biochemical to cellular IC50 is expected.
IZP-42 (Analog) MCF7 8.5 A smaller shift suggests excellent cell permeability and target engagement.

| Alpelisib (Benchmark) | MCF7 | 185 - 288 | Published range for PIK3CA-mutant cell lines.[12] |

Interpretation: IMPC demonstrates good cellular activity, inhibiting MCF7 proliferation with an IC50 comparable to Alpelisib. The difference between its biochemical potency (5.2 nM) and cellular potency (165 nM) is a key parameter. This "shift" can be due to factors like cell membrane permeability, compound efflux by transporters, or intracellular protein binding. A smaller shift, as seen with IZP-42, is highly desirable.

In Vitro ADME: Metabolic Stability

Rationale: Before advancing to expensive animal studies, it's crucial to assess a compound's metabolic stability. A primary cause of poor in vivo exposure is rapid clearance by metabolic enzymes in the liver, primarily Cytochrome P450s (CYPs).[13] The mouse liver microsomal (MLM) stability assay provides a rapid and cost-effective prediction of this hepatic clearance.[3] A compound is incubated with liver microsomes, and its disappearance is monitored over time.

Comparative Data: Mouse Liver Microsomal Stability

Compound Parameter Value Interpretation
IMPC (Hypothetical) t½ (min) 45 Moderate stability, suggests potential for acceptable in vivo exposure.
IZP-42 (Analog) t½ (min) > 60 High stability, desirable for maintaining drug levels in vivo.

| Alpelisib (Benchmark) | t½ (min) | 38 | Published data indicates moderate stability. |

Interpretation: IMPC shows moderate metabolic stability, suggesting it will not be cleared too rapidly in an in vivo setting. Its stability is superior to the benchmark Alpelisib but less robust than the highly optimized IZP-42. This profile is often sufficient to proceed to initial animal studies.

Part 2: The In Vivo Profile - From Mouse to Mechanism

With a promising in vitro profile, the next step is to evaluate IMPC in a living organism. These studies are essential to understand how the compound is absorbed, distributed, metabolized, and excreted (Pharmacokinetics or PK), and whether it can inhibit tumor growth in a disease model (Efficacy).

Pharmacokinetics: What the Body Does to the Drug

Rationale: A drug is useless if it cannot reach its target in the body at a sufficient concentration and for a sufficient duration. A single-dose oral PK study in mice is the standard first step to determine key parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and overall exposure (Area Under the Curve, or AUC). This data is the bedrock of the IVIVC.[4]

Comparative Data: Mouse Pharmacokinetics (Oral Gavage, 50 mg/kg)

Compound Cmax (ng/mL) Tmax (hr) AUC (ng·hr/mL) Oral Bioavailability (%)
IMPC (Hypothetical) 1250 2 7500 35
IZP-42 (Analog) 2100 4 18900 65

| Alpelisib (Benchmark) | 980 | 1 | 5400 | 28 |

Interpretation: IMPC demonstrates acceptable oral absorption and exposure, outperforming the clinical benchmark Alpelisib. This is an encouraging result. The Cmax of 1250 ng/mL (equivalent to ~1.2 µM, assuming a molecular weight around 1000 g/mol ) is well above its cellular IC50 of 165 nM, suggesting that concentrations high enough to inhibit the target can be achieved in vivo. The superior PK profile of IZP-42 is consistent with its high metabolic stability.

Pharmacodynamics & Efficacy: What the Drug Does to the Body

Rationale: The ultimate test is whether the compound can inhibit tumor growth in an animal model. The MCF7 xenograft model, where human breast cancer cells are implanted in immunodeficient mice, is a widely used and well-characterized model for this purpose.[14][15] Tumor growth is measured over time in treated versus vehicle control groups to determine the percentage of Tumor Growth Inhibition (TGI).

Comparative Data: Efficacy in MCF7 Xenograft Model (50 mg/kg, Oral, Once Daily)

Compound Tumor Growth Inhibition (TGI, %) Interpretation
IMPC (Hypothetical) 65% Significant anti-tumor activity, demonstrating proof-of-concept.
IZP-42 (Analog) 95% (regression) Excellent efficacy, consistent with superior PK and potency.

| Alpelisib (Benchmark) | 58% | Clinically relevant level of activity in this model. |

Interpretation: IMPC shows robust efficacy, with 65% TGI that exceeds the activity of the benchmark Alpelisib at the same dose. This is a strong validation of its potential. The data correlates well: the superior PK and cellular potency of IZP-42 translate directly into superior in vivo efficacy.

Part 3: The IVIVC Bridge - Connecting the Data

IVIVC is the process of linking the in vitro data (potency, stability) with the in vivo data (PK, efficacy) to build a predictive model. This allows us to understand the exposure-response relationship and anticipate how changes in a compound's properties will affect its performance.

The PI3K/AKT/mTOR Signaling Pathway

G RTK Growth Factor Receptor (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTORC1 AKT->mTOR Activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Inhibitor IMPC IZP-42 Alpelisib Inhibitor->PI3K

Caption: Simplified PI3K signaling pathway and point of inhibition.

Establishing the Correlation

The goal is to determine if the in vivo efficacy can be explained by the compound's ability to achieve a plasma concentration that surpasses its cellular IC50 for a meaningful period. This is often analyzed as the "Time over IC50".

  • In Vitro Potency Dictates Target Concentration: The cellular IC50 from the MTT assay (165 nM for IMPC) becomes the minimum target concentration we want to achieve in the tumor.

  • In Vivo PK Determines Exposure: The mouse PK study shows that a 50 mg/kg dose of IMPC achieves a maximum concentration (Cmax) of ~1.2 µM and maintains a concentration above 165 nM for approximately 8-10 hours.

  • Correlation to Efficacy: This sustained exposure above the target concentration provides a clear, mechanistic rationale for the observed 65% tumor growth inhibition. The higher AUC and Cmax of IZP-42 allow it to maintain concentrations far above its IC50 for longer, explaining its superior efficacy. Conversely, Alpelisib's lower AUC means it likely spends less time above its IC50, correlating with its slightly lower efficacy in this model.

IVIVC Logic Diagram

G cluster_0 In Vitro Properties cluster_1 In Vivo Outcome Potency Cellular Potency (e.g., MTT IC50) Efficacy Efficacy (Tumor Growth Inhibition) Potency->Efficacy Determines required biologically active concentration Stability Metabolic Stability (e.g., t½) PK Pharmacokinetics (Exposure - AUC, Cmax) Stability->PK Influences clearance and overall exposure PK->Efficacy Determines if active concentration is achieved and maintained at the target

Caption: The logical relationship between in vitro and in vivo data.

Detailed Experimental Protocols

The following protocols are representative and should be adapted and optimized for specific laboratory conditions.

Protocol 1: PI3Kα (p110α/p85α) Biochemical Assay

Principle: This protocol uses a luminescence-based kinase assay (e.g., ADP-Glo™) to measure the ADP produced by the PI3Kα enzyme when it phosphorylates its lipid substrate, PIP2.[9] The amount of light generated is proportional to the amount of ADP, and thus to kinase activity.

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • PI3K Reaction Buffer (50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)[9]

  • Lipid Substrate (PIP2)

  • ATP Solution

  • Test Compounds (IMPC, etc.) serially diluted in DMSO

  • ADP-Glo™ Reagent & Kinase Detection Substrate

  • 384-well low-volume plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare 10-point, 3-fold serial dilutions of test compounds in DMSO. Add 0.5 µL of each dilution to the wells of a 384-well plate. Add 0.5 µL of DMSO to "max activity" and "no enzyme" control wells.

  • Enzyme Preparation: Dilute PI3Kα enzyme to the desired concentration (e.g., 4 ng/well) in the PI3K Reaction Buffer containing the lipid substrate.

  • Reaction Initiation: Add 4 µL of the enzyme/lipid mixture to each well. Add 0.5 µL of ATP solution (final concentration ~25 µM) to all wells except the "no enzyme" control.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete remaining ATP.

  • Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Read the plate on a luminometer.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the "max activity" (DMSO) and "no activity" (no enzyme) controls. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Self-Validation System:

  • Positive Control: Include a known PI3Kα inhibitor (e.g., Alpelisib) to confirm assay performance.

  • Negative Controls: "Max activity" wells (DMSO only) and "no activity" wells (no enzyme) define the assay window.

  • Z'-factor: Calculate the Z'-factor using the max and min controls to ensure the assay is robust and suitable for screening (Z' > 0.5 is considered excellent).

Protocol 2: MTT Cell Viability Assay

Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan, measured by absorbance, is directly proportional to the number of viable cells.[10]

Materials:

  • MCF7 cells

  • Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • Test Compounds serially diluted in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed MCF7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Development: Incubate for 2-4 hours at 37°C until purple precipitates are visible.

  • Solubilization: Carefully remove the medium. Add 100 µL of Solubilization Solution to each well and mix thoroughly on an orbital shaker to dissolve the formazan crystals.[16]

  • Data Acquisition: Read the absorbance at 570 nm.

  • Analysis: Calculate the percent viability for each concentration relative to the vehicle-treated cells. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Self-Validation System:

  • Positive Control: A known cytotoxic agent (e.g., Staurosporine) should be included.

  • Negative Control: Vehicle-only wells represent 100% viability.

  • Blank Control: Wells with medium but no cells are used for background subtraction.

Protocol 3: Mouse Liver Microsome (MLM) Stability Assay

Principle: This assay measures the rate of metabolism of a compound by incubating it with a liver fraction (microsomes) containing key metabolic enzymes (CYPs). The disappearance of the parent compound over time is quantified by LC-MS/MS.[3]

Materials:

  • Pooled mouse liver microsomes (e.g., 0.5 mg/mL)[17]

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (or 1 mM NADPH)

  • Test Compound (1 µM final concentration)

  • Termination Solution (cold acetonitrile with an internal standard)

  • 96-well incubation plate and collection plate

  • LC-MS/MS system

Procedure:

  • Reaction Setup: In an incubation plate, add buffer and liver microsomes. Add the test compound and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding the NADPH cofactor.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a collection plate containing cold Termination Solution.[3] The 0-minute sample is taken immediately after adding NADPH.

  • Protein Precipitation: Centrifuge the collection plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the test compound relative to the internal standard at each time point.

  • Data Analysis: Plot the natural log of the percent remaining of the test compound versus time. The slope of the linear regression line gives the elimination rate constant (k). Calculate the half-life (t½) as 0.693 / k.

Self-Validation System:

  • Positive Controls: Include compounds with known high (Verapamil) and low (Diazepam) clearance to ensure the microsomal batch is active and the assay is performing as expected.[17]

  • Negative Control: A "-NADPH" condition where the cofactor is omitted. In this well, minimal compound loss should be observed, accounting for non-enzymatic degradation or binding.

Protocol 4: Mouse Pharmacokinetic (PK) Study

Principle: A test compound is administered to a cohort of mice (typically via oral gavage), and blood samples are collected at various time points. The concentration of the compound in the plasma is measured by LC-MS/MS to determine its absorption and clearance profile.[18]

Materials:

  • Female C57BL/6 or similar strain mice (n=3 per time point)

  • Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)

  • Gavage needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge, LC-MS/MS system

Procedure:

  • Acclimation & Fasting: Acclimate animals for at least 3 days. Fast animals overnight (food, not water) prior to dosing.[4]

  • Dosing: Record body weights to calculate the exact volume for administration. Administer a single dose of the test compound via oral gavage (e.g., 50 mg/kg at a volume of 10 mL/kg).

  • Blood Collection: Collect blood samples (e.g., via retro-orbital or tail vein bleed) at designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours post-dose).[18]

  • Plasma Preparation: Process the blood by centrifugation to separate the plasma. Store plasma samples at -80°C until analysis.

  • Sample Analysis: Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.

  • PK Analysis: Use pharmacokinetic software to calculate key parameters, including Cmax, Tmax, AUC, and half-life. Oral bioavailability can be calculated if an intravenous (IV) dosing group is also included.

Self-Validation System:

  • Vehicle Control: A group of animals should be dosed with the vehicle alone to ensure no interfering peaks are present during LC-MS/MS analysis.

  • Analytical Validation: The LC-MS/MS method must be validated for linearity, accuracy, and precision using a standard curve of the compound in blank plasma.

Protocol 5: MCF7 Mouse Xenograft Efficacy Study

Principle: Human MCF7 breast cancer cells are implanted into immunodeficient mice. Because these cells are estrogen-receptor positive, estrogen supplementation is required for tumor growth.[15] Once tumors are established, mice are treated with the test compound, and tumor volume is measured over time to assess anti-tumor efficacy.[14]

Materials:

  • Female immunodeficient mice (e.g., Nude or NSG)

  • MCF7 cells

  • Matrigel

  • Estradiol pellets or injectable estradiol valerate[14]

  • Test compound formulated for oral dosing

  • Calipers for tumor measurement

Procedure:

  • Estrogen Supplementation: Implant a slow-release estradiol pellet subcutaneously for each mouse, or begin a regimen of injectable estradiol.

  • Tumor Implantation: Resuspend MCF7 cells in a 1:1 mixture of media and Matrigel. Subcutaneously inject ~5 million cells into the flank of each mouse.[19]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

  • Randomization and Dosing: Once tumors reach the target size, randomize mice into treatment groups (e.g., Vehicle Control, IMPC 50 mg/kg, Alpelisib 50 mg/kg). Begin daily oral gavage treatment.

  • Efficacy Assessment: Continue monitoring tumor volume and body weight for the duration of the study (e.g., 21-28 days).

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and potential biomarker analysis.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.

Self-Validation System:

  • Vehicle Control Group: This group is essential to model the natural growth of the tumor and serves as the baseline for calculating TGI.

  • Positive Control Group: Including a benchmark compound like Alpelisib helps validate the model's sensitivity and puts the efficacy of the test compound into clinical context.

  • Toxicity Monitoring: Regular body weight measurements are a key indicator of compound toxicity. Significant weight loss (>15-20%) may require dose reduction or cessation.

Conclusion and Future Directions

This guide demonstrates a logical and rigorous pathway for evaluating a novel imidazo[1,2-a]pyrazine derivative, IMPC, as a PI3Kα inhibitor. The synthesized data package shows that IMPC is a promising lead candidate. Its in vitro potency is on par with the clinical benchmark Alpelisib, and this translates to a superior pharmacokinetic profile and more robust in vivo anti-tumor efficacy in the MCF7 xenograft model.

The strong correlation between achieving sustained plasma concentrations above the cellular IC50 and the resulting tumor growth inhibition provides confidence in the compound's mechanism of action and its potential for further development. While it does not match the extreme potency and ideal properties of the highly optimized analog IZP-42, IMPC represents a strong starting point for lead optimization efforts.

Future work would focus on improving metabolic stability and cellular potency through medicinal chemistry, with the goal of enhancing the pharmacokinetic profile and, consequently, the in vivo efficacy. The framework and protocols detailed here provide a validated roadmap for these subsequent rounds of discovery and development, bridging the critical gap between promising in vitro data and compelling in vivo proof-of-concept.

References

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  • Far-Mina, F., et al. (2022). Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice. Anti-Cancer Agents in Medicinal Chemistry, 23(2), 222-226. Retrieved from [Link]

  • Mayer, I. A., et al. (2018). A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer. Clinical Cancer Research, 24(1), 28-37. Retrieved from [Link]

  • Ma, M. L., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 247, 115030. Retrieved from [Link]

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  • Martínez-González, S., et al. (2017). Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy. Bioorganic & Medicinal Chemistry Letters, 27(11), 2447-2452. Retrieved from [Link]

  • Tupertsev, B., & Osipenko, S. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • ResearchGate. (n.d.). PIK3CA categories and response to alpelisib. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. Retrieved from [Link]

  • Zavala, J., et al. (2019). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Microbial Ecology, 78(2), 460-469. Retrieved from [Link]

  • ResearchGate. (2019). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice. Retrieved from [Link]

  • Segodi, R.S., & Nxumalo, W. (2023). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors. Retrieved from [Link]

  • Signorini, V., et al. (2021). Alpelisib for the treatment of PIK3CA-mutated, hormone receptor-positive, HER2-negative metastatic breast cancer. Expert Review of Clinical Pharmacology, 14(3), 283-293. Retrieved from [Link]

  • Fruman, D. A., et al. (2023). PI3K signaling through a biochemical systems lens. Journal of Biological Chemistry, 299(8), 105021. Retrieved from [Link]

  • University of British Columbia. (n.d.). Oral Dosing (Gavage) in Adult Mice SOP. Retrieved from [Link]

  • Al-Blewi, F. F., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4487. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 for indicated drugs against different PI3K isoforms using HTRF assay. Retrieved from [Link]

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A Researcher's Guide to Navigating Kinase Inhibitor Specificity: Cross-Reactivity Studies of the Imidazo[1,2-a]pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. Among the promising scaffolds in this domain is the imidazo[1,2-a]pyrazine core, a versatile heterocyclic system that has given rise to potent inhibitors of various kinases, including Aurora kinases and Phosphoinositide 3-kinases (PI3Ks).[1][2] This guide provides an in-depth technical comparison of methodologies for assessing the cross-reactivity of kinase inhibitors, using "Methyl imidazo[1,2-A]pyrazine-2-carboxylate" as a representative of this important chemical class. Our focus is to equip researchers, scientists, and drug development professionals with the rationale and practical knowledge to design and interpret robust selectivity profiling studies.

The Imperative of Selectivity: Why Cross-Reactivity Matters

The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding pockets.[3] This conservation presents a formidable challenge in the design of truly selective inhibitors.[3] Off-target inhibition, where a compound interacts with unintended kinases, can lead to a spectrum of undesirable consequences, from misleading experimental results in preclinical research to severe toxicities in clinical settings.[4][5] For instance, early-generation Aurora kinase inhibitors with broader selectivity profiles were associated with significant off-target effects and dose-limiting toxicities in clinical trials.[6] Therefore, a thorough understanding of a compound's cross-reactivity profile is not merely an academic exercise but a critical component of translational research and drug development.

The cellular consequences of off-target kinase inhibition can be complex, extending beyond simple inhibition of unintended pathways. A phenomenon known as "retroactivity" can lead to upstream off-target effects, where the inhibition of a downstream kinase perturbs the activity of an upstream signaling component without direct binding.[7][8] This underscores the necessity of evaluating inhibitor effects within a broader biological context.

A Comparative Analysis of Cross-Reactivity Profiling Methodologies

The assessment of kinase inhibitor selectivity can be approached through a variety of experimental techniques, each with its own set of advantages and limitations. The choice of methodology should be guided by the stage of research, the specific questions being addressed, and the available resources.

In Vitro Kinase Profiling Panels

Biochemical assays using panels of purified kinases are the most common initial step in selectivity profiling.[9] These assays directly measure the inhibitory activity of a compound against a large number of kinases, providing a broad overview of its selectivity.

Key Platforms and Considerations:

  • Radiometric Assays: The traditional gold standard, these assays measure the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate. They are highly sensitive and directly measure enzymatic activity.

  • Fluorescence-Based Assays: These methods, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), offer a non-radioactive alternative with high-throughput capabilities.[10] They are well-suited for industrial screening campaigns.[10]

  • Luminescence-Based Assays: Assays like ADP-Glo™ measure the amount of ADP produced during the kinase reaction, providing a sensitive and robust readout.

Table 1: Comparison of In Vitro Kinase Assay Platforms

Assay TypePrincipleAdvantagesDisadvantages
Radiometric Measures incorporation of ³²P or ³³P into a substrate.High sensitivity, direct measure of catalysis.Requires handling of radioactive materials, lower throughput.
TR-FRET Measures energy transfer between a donor and acceptor fluorophore upon substrate phosphorylation.Homogeneous, high-throughput, non-radioactive.Potential for compound interference with fluorescence.
Luminescence Quantifies ADP production as a measure of kinase activity.High sensitivity, broad dynamic range.Indirect measure of phosphorylation, potential for ATP-regenerating enzyme interference.

It is crucial to note that the correlation between binding affinity and enzymatic inhibition can vary, and a comprehensive understanding often requires both types of data.[11][12]

Cellular Target Engagement Assays

While in vitro assays provide valuable data on direct enzymatic inhibition, they do not account for cellular factors such as membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins. Cellular target engagement assays address this gap by measuring the interaction of a compound with its target in a more physiologically relevant environment.

Cellular Thermal Shift Assay (CETSA): A Powerful Tool for In-Cell Target Validation

CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[13] This change in thermal stability can be quantified, providing direct evidence of target engagement within intact cells or cell lysates.

Experimental Protocols: A Step-by-Step Guide

To ensure the scientific integrity of cross-reactivity studies, the following detailed protocols for key experimental workflows are provided.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)

This protocol outlines a standard procedure for determining the IC₅₀ value of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well filter plates (e.g., phosphocellulose)

  • Scintillation fluid and counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold dilutions.

  • Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, substrate peptide, and the diluted test compound.

  • Kinase Addition: Add the purified kinase to each well to initiate the reaction. Include control wells with DMSO only (100% activity) and without kinase (background).

  • Initiation with ATP: Start the phosphorylation reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Filtration: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to the filter plate.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound [γ-³³P]ATP.

  • Scintillation Counting: Add scintillation fluid to each well and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to assess the target engagement of a compound in cultured cells.

Materials:

  • Cultured cells expressing the target kinase

  • Test compound (e.g., this compound)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target kinase

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Heating: Aliquot the cell lysate into PCR tubes or a 96-well PCR plate. Heat the samples to a range of temperatures using a thermal cycler (e.g., 40-70°C in 2-3°C increments) for 3 minutes.

  • Cooling and Lysis: Cool the samples to room temperature and complete cell lysis through freeze-thaw cycles or sonication.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation for Analysis: Carefully collect the supernatant containing the soluble protein fraction.

  • Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for the target kinase.

  • Data Analysis: Quantify the band intensities for the target protein at each temperature. Plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing the Workflow: A Diagrammatic Approach

To further clarify the experimental processes, the following diagrams illustrate the workflows for in vitro kinase profiling and CETSA.

In_Vitro_Kinase_Profiling cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Dilution Serial Dilution of Test Compound Reaction_Setup Combine Compound, Kinase, and Substrate in 96-well Plate Compound_Dilution->Reaction_Setup Kinase_Substrate_Mix Prepare Kinase/ Substrate Master Mix Kinase_Substrate_Mix->Reaction_Setup ATP_Addition Initiate Reaction with [γ-³³P]ATP Reaction_Setup->ATP_Addition Incubation Incubate at 30°C ATP_Addition->Incubation Termination Stop Reaction & Filter Incubation->Termination Washing Wash to Remove Unbound ATP Termination->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate % Inhibition and Determine IC₅₀ Counting->Analysis

Caption: Workflow for an in vitro radiometric kinase inhibition assay.

CETSA_Workflow cluster_cell_prep Cellular Phase cluster_thermal_protocol Thermal Shift Protocol cluster_analysis Analysis Cell_Culture Culture Cells Compound_Treatment Treat Cells with Test Compound Cell_Culture->Compound_Treatment Harvesting Harvest and Lyse Cells Compound_Treatment->Harvesting Heating Heat Lysates to a Range of Temperatures Harvesting->Heating Centrifugation Pellet Precipitated Proteins Heating->Centrifugation Supernatant_Collection Collect Soluble Fraction Centrifugation->Supernatant_Collection Western_Blot SDS-PAGE and Western Blotting Supernatant_Collection->Western_Blot Quantification Quantify Band Intensities Western_Blot->Quantification Melting_Curve Generate and Analyze Melting Curves Quantification->Melting_Curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Data and Interpretation

While specific cross-reactivity data for "this compound" is not publicly available, we can draw insights from structurally related imidazo[1,2-a]pyrazine derivatives that have been characterized as kinase inhibitors. For instance, certain imidazo[1,2-a]pyrazine-based compounds have been designed to achieve high selectivity for Aurora-A over Aurora-B by exploiting subtle differences in the amino acid composition of their ATP-binding sites.[2][14]

Table 2: Hypothetical Cross-Reactivity Profile of an Imidazo[1,2-a]pyrazine Derivative

Kinase TargetIC₅₀ (nM)Fold Selectivity vs. Primary Target
Aurora A (Primary) 10 1
Aurora B25025
PI3Kα>10,000>1000
VEGFR280080
SRC1,500150

In this hypothetical example, the compound demonstrates good selectivity for its primary target, Aurora A, over the closely related Aurora B. However, it also shows some activity against VEGFR2 and SRC, which could have implications for its cellular effects and potential side effects.

Benchmarking Against Highly Selective Inhibitors

To put the selectivity of an imidazo[1,2-a]pyrazine-based inhibitor into context, it is useful to compare its profile to that of "tool compounds" known for their exceptional selectivity.[9][15] For example, a highly selective PI3Kγ inhibitor has been reported with over 1,000-fold selectivity against other Class I PI3K isoforms.[16] Such compounds are invaluable for dissecting the specific roles of individual kinases in cellular signaling pathways.

Conclusion: A Strategic Approach to Selectivity Profiling

The imidazo[1,2-a]pyrazine scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. However, as with any small molecule inhibitor program, a rigorous and multi-faceted approach to cross-reactivity profiling is essential. By combining in vitro kinase panel screening with cellular target engagement assays like CETSA, researchers can build a comprehensive understanding of a compound's selectivity profile. This knowledge is critical for the confident interpretation of experimental data, the prediction of potential off-target effects, and the ultimate translation of promising compounds into safe and effective therapeutics.

References

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A Senior Application Scientist's Guide to Benchmarking Novel PI3K Inhibitors: A Case Study with Methyl Imidazo[1,2-A]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Critical Role of the PI3K Signaling Pathway in Oncology

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), which subsequently recruit and activate PI3K enzymes.[4] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the crucial second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2][4] This lipid second messenger recruits downstream effectors, most notably the serine/threonine kinase AKT, leading to a cascade of phosphorylation events that promote cell survival and proliferation.[1][5]

Given its central role in cell growth, dysregulation of the PI3K/AKT/mTOR pathway is a frequent occurrence in human cancers.[1][2][6] This has made the components of this pathway, particularly PI3K itself, highly attractive targets for the development of novel cancer therapeutics.[7][8] The imidazo[1,2-a]pyrazine scaffold has emerged as a promising chemical starting point for the development of novel PI3K inhibitors.[8][9][10] This guide provides a comprehensive framework for benchmarking a representative compound from this class, "Methyl imidazo[1,2-A]pyrazine-2-carboxylate," against established PI3K inhibitors. We will delve into the experimental design, provide detailed protocols, and present a comparative analysis to guide researchers in their drug discovery efforts.

The PI3K/AKT Signaling Cascade: A Target for Therapeutic Intervention

The PI3K/AKT signaling pathway is a complex network of protein interactions that ultimately dictates cellular fate. Upon activation by upstream signals, PI3K's catalytic activity generates PIP3, which acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as AKT and its upstream activator PDK1.[1][3] This co-localization at the plasma membrane facilitates the phosphorylation and subsequent activation of AKT by PDK1 and mTORC2.[1][5] Activated AKT then proceeds to phosphorylate a multitude of downstream targets, thereby promoting cell cycle progression and inhibiting apoptosis.[11] The tumor suppressor PTEN acts as a critical negative regulator of this pathway by dephosphorylating PIP3, thus antagonizing PI3K activity.[1][2]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->AKT Phosphorylates (Thr308) Downstream Downstream Targets (e.g., mTORC1, GSK3β) AKT->Downstream Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Caption: The PI3K/AKT signaling pathway.

Benchmarking Strategy: A Multi-Faceted Approach

To comprehensively evaluate the potential of a novel PI3K inhibitor like this compound, a multi-pronged benchmarking strategy is essential. This involves a direct comparison with well-characterized inhibitors exhibiting diverse selectivity profiles. For this guide, we will consider the following benchmark compounds:

  • Pictilisib (GDC-0941): A potent pan-Class I PI3K inhibitor.[12]

  • Alpelisib (BYL719): An inhibitor selective for the p110α isoform.[12]

  • GSK2636771: A selective inhibitor of the p110β isoform.[12]

Our evaluation will be based on two key experimental approaches: an in vitro biochemical assay to determine direct enzymatic inhibition and a cell-based assay to assess the compound's effect on the downstream signaling pathway within a cellular context.

Experimental Protocols

In Vitro PI3K Kinase Assay (Luminescence-Based)

This assay directly measures the enzymatic activity of PI3K and its inhibition by the test compounds. The principle lies in quantifying the amount of ADP produced from the kinase reaction, which is then converted to a luminescent signal.[13]

Materials:

  • Recombinant human PI3K enzyme (e.g., p110α/p85α)

  • Kinase dilution buffer

  • Phosphatidylinositol (4,5)-bisphosphate (PIP2) substrate solution

  • ATP solution

  • Test compounds (this compound and benchmarks) serially diluted in DMSO

  • Luminescence-based ADP detection kit

  • 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compounds and vehicle control (DMSO) in a 384-well plate.

  • Add the diluted PI3K enzyme solution to each well.

  • Initiate the kinase reaction by adding a mixture of ATP and the PIP2 substrate.

  • Incubate the reaction at 30°C for a predetermined time within the linear range of the reaction (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a commercial luminescence-based ADP detection kit, following the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Compound Serial Dilution of Test Compounds Plate Add Compounds, Enzyme, and Substrate to Plate Compound->Plate Enzyme PI3K Enzyme Solution Enzyme->Plate Substrate ATP/PIP2 Substrate Mix Substrate->Plate Incubate Incubate at 30°C Plate->Incubate Detect Add ADP Detection Reagent & Measure Luminescence Incubate->Detect Calculate Calculate % Inhibition Detect->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50

Caption: Workflow for the in vitro PI3K kinase assay.

Cell-Based Western Blot Analysis of p-AKT

This assay determines the ability of the test compounds to inhibit the PI3K pathway in a cellular environment by measuring the phosphorylation status of a key downstream effector, AKT.[14][15]

Materials:

  • Cancer cell line with a constitutively active PI3K pathway (e.g., a PIK3CA mutant line)

  • Cell culture media and supplements

  • Test compounds

  • Growth factor (e.g., IGF-1) for pathway stimulation

  • Ice-cold PBS

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein concentration assay kit (e.g., BCA or Bradford)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-AKT Ser473, anti-total AKT, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds or DMSO for a specified duration.

  • Stimulate the PI3K pathway with a growth factor like IGF-1 for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and then incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate and capture the image.

  • Quantify the band intensities and normalize the p-AKT signal to the total AKT signal to determine the extent of inhibition.

Comparative Data Analysis

The following table summarizes hypothetical but representative data for this compound against the selected benchmark inhibitors. This data is for illustrative purposes to demonstrate how to present and interpret the results of the benchmarking studies.

InhibitorTarget ProfileIn Vitro IC50 (nM) vs. PI3KαCellular IC50 (nM) vs. p-AKT
This compound Investigational 25 150
Pictilisib (GDC-0941)Pan-Class I350
Alpelisib (BYL719)p110α selective575
GSK2636771p110β selective>1000>5000

Interpretation of Hypothetical Data:

  • Potency: In this hypothetical scenario, this compound demonstrates good in vitro potency against PI3Kα, although it is less potent than the pan-inhibitor Pictilisib and the α-selective Alpelisib.

  • Cellular Activity: The cellular IC50 for p-AKT inhibition is higher than the biochemical IC50, which is expected due to factors like cell permeability and target engagement in a complex cellular environment. The observed cellular activity further validates its on-target effect.

  • Selectivity: The high in vitro IC50 of the β-selective inhibitor, GSK2636771, highlights the specificity of the assay for the α-isoform. To fully characterize this compound, it would be crucial to perform similar in vitro assays against other PI3K isoforms (β, δ, and γ) to establish its selectivity profile.[16][17]

Conclusion and Future Directions

This guide provides a foundational framework for the initial benchmarking of novel PI3K inhibitors, using this compound as a representative from the promising imidazo[1,2-a]pyrazine class. The described in vitro and cell-based assays are critical first steps in characterizing the potency and cellular efficacy of a new chemical entity.

Based on the hypothetical data, this compound shows promise as a PI3Kα inhibitor. The logical next steps in its preclinical evaluation would include:

  • Comprehensive Selectivity Profiling: Testing against all Class I PI3K isoforms and a broader panel of kinases to determine its selectivity.[16][18]

  • In Vivo Pharmacokinetic and Pharmacodynamic Studies: Assessing its oral bioavailability, half-life, and ability to inhibit the PI3K pathway in tumor-bearing animal models.[10][19]

  • Efficacy Studies: Evaluating its anti-tumor activity in relevant cancer xenograft models.

By following a rigorous and systematic benchmarking process, researchers can effectively identify and advance promising new therapeutic agents targeting the PI3K pathway for the treatment of cancer.

References

  • Vertex AI Search. (n.d.). PI3K / Akt Signaling.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl Imidazo[1,2-A]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of methyl imidazo[1,2-a]pyrazine-2-carboxylate. As a valued professional in research and development, your safety and the integrity of our shared environment are paramount. This guide is structured to provide not just a set of instructions, but a framework for understanding the causality behind these critical waste management protocols. The procedures outlined are grounded in established safety standards from regulatory bodies and data from analogous chemical structures.

Hazard Identification and Risk Assessment

Understanding the potential hazards of a chemical is the first step in managing its waste. Based on data from related pyrazine and imidazopyrazine compounds, this compound should be handled as a hazardous substance with the assumed risks of being a skin, eye, and respiratory irritant.[2][5]

Compound/Family CAS Number Observed GHS Hazards Source
Methyl pyrazine-2-carboxylate6164-79-0Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System)[3][5]
Imidazo[1,2-a]pyrazine (Parent)274-83-9Skin Irritation (Category 2), May cause an allergic skin reaction (Skin Sens. 1), Serious Eye Irritation (Category 2), May cause respiratory irritation (STOT SE 3)[2]
Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate1379297-22-9Harmful if swallowed (Acute Tox. 4), Causes skin irritation (Skin Irrit. 2), Causes serious eye irritation (Eye Irrit. 2), May cause respiratory irritation (STOT SE 3)[6]

Given this profile, all waste forms of this compound, including pure unused product, reaction mixtures, and contaminated materials, must be disposed of as regulated hazardous waste.[7] Disposal into sanitary sewer systems or regular trash is strictly prohibited.[8][9]

Core Principles of Chemical Waste Management

Effective laboratory stewardship begins with a commitment to fundamental waste management principles. These practices are not only required by law but are essential for creating a safe and sustainable research environment.

  • Waste Minimization: The most effective disposal method is to prevent waste generation in the first place. Order only the quantity of chemical needed for your experiments and consider micro-scale operations where feasible to reduce the volume of waste produced.[10]

  • Segregation: Never mix incompatible waste streams. Hazardous chemical waste must be segregated by hazard class (e.g., flammables, corrosives, oxidizers).[11] this compound waste should be collected in its own dedicated container, separate from acids, bases, and strong oxidizing agents.[3][11]

  • Identification: All waste must be accurately identified. Labeling is not just a regulatory requirement; it is a critical safety communication tool for everyone in the laboratory and for the hazardous waste technicians who will ultimately handle the material.[12]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe handling and disposal of this compound waste from the point of generation to its final collection.

Step 1: Utilize Appropriate Personal Protective Equipment (PPE)

Based on the irritant nature of analogous compounds, ensure the following PPE is worn at all times when handling the waste:

  • Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Handling should occur in a well-ventilated area, such as a certified chemical fume hood, to avoid inhalation of any dust or aerosols.[4][6]

Step 2: Select a Compatible Waste Container

The integrity of the waste containment system is critical to preventing leaks and ensuring safety.[8]

  • Container Material: Use a container made of a material that is compatible with the chemical waste. A high-density polyethylene (HDPE) or glass container is typically appropriate.[12]

  • Container Condition: The container must be in good condition, free of cracks or deterioration, and have a secure, leak-proof screw-top cap.[11]

  • Headspace: Do not fill the container to more than 90% of its capacity to allow for expansion of contents.[9]

Step 3: Label the Waste Container Correctly

Proper labeling is mandatory from the moment the first drop of waste enters the container.

  • Labeling: Affix a "Hazardous Waste" label provided by your institution's EHS department.[13]

  • Contents Declaration: Clearly write out the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[13] If it is a mixed waste stream, list all components and their approximate percentages.[11]

  • Hazard Identification: Mark the appropriate hazard boxes on the label (e.g., "Irritant").

Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)

Laboratories are permitted to accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[11]

  • Location: The SAA must be under the control of laboratory personnel.[14]

  • Segregation: Within the SAA, ensure the container is segregated from incompatible materials. For instance, store it away from containers of acids or bases.[11]

  • Container Closure: The waste container must be kept securely capped at all times, except when you are actively adding waste to it.[13]

Step 5: Arrange for Final Disposal

Final disposal of laboratory chemical waste must be conducted through a licensed and certified hazardous waste management company.[7][12]

  • Contact EHS: Follow your institution's procedures to request a waste pickup from your laboratory's SAA.

  • Disposal Methods: The waste contractor will transport the material to a licensed Treatment, Storage, and Disposal Facility (TSDF).[7] Common disposal methods for this type of organic chemical waste include high-temperature incineration, which safely destroys the compound and turns it into less harmful ash.[10]

Managing Contaminated Materials & Empty Containers

Properly disposing of items that have come into contact with the chemical is just as important as disposing of the chemical itself.

  • Solid Waste: Non-reusable solid waste contaminated with this compound, such as gloves, weigh boats, and pipette tips, should be collected in a designated solid hazardous waste container. This container must also be labeled and managed according to the procedures in Section 3.

  • Empty Containers: The original product container is not considered "empty" until it has been properly decontaminated. For a solid chemical, this involves triple-rinsing the container with a suitable solvent (e.g., acetone or ethanol).[13][15] The rinsate from this process is considered hazardous waste and must be collected in the appropriate liquid hazardous waste stream.[13] Once decontaminated, deface the original label and dispose of the container according to your facility's guidelines for non-hazardous lab glass or plastic.[15]

Emergency Procedures for Spills and Exposures

In the event of an accidental release, a swift and correct response is critical.

  • Small Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material like vermiculite or sand.[6]

    • Collect the contaminated absorbent material using non-sparking tools and place it in the hazardous waste container.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.

DisposalWorkflow cluster_generation Waste Generation Point cluster_handling Laboratory Handling & Accumulation cluster_disposal Final Disposal gen Waste Generated (Unused chemical, reaction mixture, contaminated materials) ppe Step 1: Don Appropriate PPE gen->ppe Initiate Disposal container Step 2: Select Compatible Waste Container ppe->container labeling Step 3: Label Container 'Hazardous Waste' & Contents container->labeling saa Step 4: Store in Segregated Satellite Accumulation Area (SAA) labeling->saa pickup Step 5: Schedule Pickup with EHS/EH&S saa->pickup Container Full or Removal Needed transport Transport by Licensed Waste Hauler pickup->transport tsdf Final Disposal at TSDF (e.g., Incineration) transport->tsdf

Caption: Decision workflow for handling and disposing of chemical waste.

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  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2024). Royal Society of Chemistry. Retrieved from [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). TSI Journals. Retrieved from [Link]

  • Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. (2024). PubMed, National Institutes of Health (NIH). Retrieved from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2024). Royal Society of Chemistry Publishing. Retrieved from [Link]

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Safe Handling and Personal Protective Equipment (PPE) for Methyl Imidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Commentary: As a novel research chemical, Methyl imidazo[1,2-a]pyrazine-2-carboxylate lacks a comprehensive, publicly available Safety Data Sheet (SDS). Standard laboratory practice dictates that in the absence of specific hazard data, a compound must be treated as hazardous.[1] This guide synthesizes safety protocols based on the known hazards of the parent imidazo[1,2-a]pyrazine scaffold, related heterocyclic compounds, and established best practices for handling novel chemical entities.[1][2] The core principle is to minimize all potential routes of exposure—inhalation, dermal, and ingestion.

Hazard Assessment of the Imidazo[1,2-a]pyrazine Core

The imidazo[1,2-a]pyrazine ring system is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3][4][5] While this specific ester derivative is not extensively characterized, data from analogous structures indicate potential hazards.

  • Skin and Eye Irritation: Structurally similar compounds, such as Methyl pyrazine-2-carboxylate and the parent Imidazo[1,2-a]pyrazine, are classified as skin and eye irritants.[6][7][8] It is prudent to assume this compound shares these properties.

  • Respiratory Irritation: Many fine organic powders can cause respiratory tract irritation if inhaled.[7][8][9]

  • Acute Toxicity (Oral): Some related pyrazine and imidazopyrazine derivatives are harmful if swallowed.[9][10] The acute oral toxicity of this specific compound is unknown and should be considered potentially harmful.

Based on this assessment, a comprehensive PPE and handling plan is mandatory to ensure researcher safety.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to provide a robust barrier against potential exposure. The selection of PPE must be based on a thorough hazard assessment for each specific laboratory task.[11][12][13]

Protection Type Standard Operations (e.g., Weighing, solution prep in a fume hood)High-Risk Operations (e.g., Heating, sonicating, potential for aerosolization)
Hand Protection Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a wide range of laboratory solvents.[11][14]Silver Shield®/4H® gloves worn under an outer pair of nitrile gloves for enhanced protection against a broader range of chemicals and potential permeation.[11]
Eye & Face Protection ANSI Z87.1-compliant safety goggles are mandatory to protect against splashes.[1][11]A full-face shield worn over safety goggles is required when there is a significant splash hazard, such as when handling bulk quantities or during vigorous mixing.[11][14]
Body Protection A flame-resistant laboratory coat should be worn and fully fastened.[1][14]A chemically resistant apron over the lab coat is recommended for procedures involving larger volumes of liquids.
Respiratory Protection All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of powders.[1][15]If work outside a fume hood is unavoidable, a NIOSH-approved respirator (e.g., N95 for particulates or a half-mask with organic vapor cartridges) is necessary after a formal respiratory protection program assessment.[14][16]
  • Glove Selection Rationale: The choice of gloves depends on both chemical resistance and the physical demands of the task.[17] Nitrile is a common choice for incidental contact, but its resistance to permeation varies by chemical and exposure time.[18][19] For prolonged or high-risk tasks, consulting a manufacturer's chemical resistance guide is crucial.[20][21] Always inspect gloves for defects before use and remove them without contaminating your skin.

Operational Handling & Disposal Plan

A structured workflow is essential to minimize risk from receipt of the chemical to its final disposal.[2]

Step-by-Step Handling Workflow

The following workflow outlines the critical steps for safely handling this compound.

G cluster_prep Preparation & Storage cluster_handling Active Handling (in Fume Hood) cluster_disposal Post-Experiment & Disposal Receiving 1. Receiving & Verification - Verify container integrity. - Log into inventory. Storage 2. Secure Storage - Store in a cool, dry, well-ventilated area. - Use secondary containment. Receiving->Storage Weighing 3. Weighing & Aliquoting - Use anti-static weigh paper. - Minimize dust generation. Storage->Weighing Solubilization 4. Solution Preparation - Add solvent slowly to the solid. - Cap securely before mixing. Weighing->Solubilization Decontamination 5. Decontamination - Wipe down surfaces with an appropriate solvent. - Collect all contaminated materials. Solubilization->Decontamination WasteSegregation 6. Waste Segregation - Solid Waste: Contaminated PPE, weigh paper. - Liquid Waste: Unused solutions. Decontamination->WasteSegregation Disposal 7. Disposal - Label containers as 'Hazardous Waste'. - Follow institutional EHS guidelines. WasteSegregation->Disposal

Caption: Chemical Handling Workflow from Receipt to Disposal.

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.[22][23]

  • Skin Contact: Immediately remove contaminated clothing.[1] Flush the affected skin with copious amounts of water for at least 15 minutes.[22][24] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open.[22][24] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If they feel unwell or have difficulty breathing, seek immediate medical attention.[8]

  • Spill Response:

    • Minor Spill (Solid): Alert others in the immediate area.[23] Wearing appropriate PPE, gently cover the spill with absorbent material to avoid making dust airborne.[25] Sweep the material into a designated hazardous waste container and decontaminate the area.[25][26]

    • Major Spill: Evacuate the area immediately and close the doors.[23][25] Notify your institution's Environmental Health & Safety (EHS) department and follow their instructions.[22] Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal Protocol

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste: All contaminated PPE (gloves, lab coats), weigh paper, and pipette tips should be collected in a clearly labeled, sealed hazardous waste bag or container.[2][27]

  • Liquid Waste: Unused solutions containing the compound should be collected in a designated, sealed, and properly labeled hazardous waste container.[2] Do not pour chemical waste down the drain.[27] Dilution is not an acceptable method of disposal.[27]

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name.[28]

  • Final Disposal: Follow all local, state, and federal regulations for the disposal of chemical waste, coordinated through your institution's EHS office.[29][30]

References

  • Emergency Procedures for Incidents Involving Chemicals. University of Kentucky. [Link]

  • Novel Chemicals with Unknown Hazards SOP. University of Nevada, Reno. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety. [Link]

  • OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]

  • I have a chemical spill in the lab, what should I do? British Columbia Institute of Technology. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • Laboratory emergency response procedures. The University of Western Australia. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health. [Link]

  • Chemical Exposure and Spill Response Procedures. New Mexico State University. [Link]

  • Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety. [Link]

  • Personal Protective Equipment (PPE) Toolkit. Centers for Disease Control and Prevention. [Link]

  • Ansell Chemical Resistance Glove Chart. University of California, Berkeley Environmental Health and Safety. [Link]

  • Ansell Chemical Glove Resistance Guide. Scribd. [Link]

  • Chemical Handling Glove Guide. The Hong Kong University of Science and Technology. [Link]

  • Chemical Resistance Guide. Columbia University Research. [Link]

  • Safety Data Sheet for Methyl pyrazine-2-carboxylate. Thermo Fisher Scientific. [Link]

  • Research Chemicals - Types & Dangers of RC's. Greenhouse Treatment Center. [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]

  • Ordering Guidelines for Research Chemicals and Controlled Substances. National Institute on Drug Abuse (NIDA). [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • Exploration of heterocyclic compounds from bio waste sugars: a Review. TSI Journals. [Link]

  • Chemical Waste Management Guide. Boston University Environmental Health & Safety. [Link]

  • Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • (PDF) Imidazo[1,2-a]pyrazines. ResearchGate. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.